molecular formula C36H46N6O7S2 B8068905 CY5-N3

CY5-N3

Katalognummer: B8068905
Molekulargewicht: 738.9 g/mol
InChI-Schlüssel: LSISYTNZXRYXJU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

CY5-N3 is a useful research compound. Its molecular formula is C36H46N6O7S2 and its molecular weight is 738.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

(2Z)-2-[(2E,4E)-5-[1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H46N6O7S2/c1-6-41-30-19-17-26(50(44,45)46)24-28(30)35(2,3)32(41)14-9-7-10-15-33-36(4,5)29-25-27(51(47,48)49)18-20-31(29)42(33)23-12-8-11-16-34(43)38-21-13-22-39-40-37/h7,9-10,14-15,17-20,24-25H,6,8,11-13,16,21-23H2,1-5H3,(H2-,38,43,44,45,46,47,48,49)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSISYTNZXRYXJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)NCCCN=[N+]=[N-])(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C/C=C/C=C/C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)NCCCN=[N+]=[N-])(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H46N6O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

738.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

CY5-N3 azide chemical properties and specifications

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to CY5-N3 Azide: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound azide (Sulfo-Cyanine5-azide), a versatile fluorescent probe essential for modern biological research. It details the chemical and photophysical properties of the dye, provides step-by-step protocols for its application in bio-conjugation, and illustrates key experimental workflows.

Core Chemical Properties and Specifications

This compound azide is a bright, far-red fluorescent dye functionalized with an azide group.[1][2] This azide moiety allows the dye to be covalently attached to biomolecules through "click chemistry," a highly efficient and bioorthogonal ligation reaction.[2][3] The "Sulfo" prefix indicates the presence of sulfonate groups, which enhance its water solubility, making it ideal for labeling proteins, nucleic acids, and other biomolecules in aqueous environments with minimal non-specific binding.[3][4][5][6]

The dye's fluorescence is pH-insensitive over a broad range (pH 4 to 10), ensuring reliable performance in various biological buffers.[7] Its excitation and emission spectra are well-suited for standard fluorescence instrumentation, making it a popular alternative to other far-red dyes like Alexa Fluor® 647.[3][7]

Data Presentation: Physicochemical and Spectroscopic Properties

The following tables summarize the key quantitative data for this compound azide, compiled from various suppliers. Note that slight variations in molecular weight and formula can occur depending on the salt form (e.g., sodium or potassium salt).

Table 1: Chemical Specifications

PropertyValueSource(s)
Synonyms Sulfo-Cyanine5-azide, Cy5-azide[1][2]
CAS Number 1621101-43-6[1][2][5]
Molecular Formula C₃₆H₄₆N₆O₇S₂ (representative)[1][2][5]
Molecular Weight ~738.92 g/mol (can vary with salt form, e.g., 762.98 g/mol for K⁺ salt)[1][2][3]
Appearance Dark blue or brown to reddish-brown solid/crystals[2][3][6]
Solubility High solubility in water and polar organic solvents like DMSO and DMF[1][3][6]

Table 2: Photophysical Properties

PropertyValueSource(s)
Excitation Maximum (λex) ~646 nm[2][3][4][6]
Emission Maximum (λem) ~662 nm[2][3][4][6]
Molar Extinction Coefficient (ε) ~271,000 cm⁻¹M⁻¹[3][6]
Fluorescence Quantum Yield (Φ) ~0.2 - 0.28[3][6]
Stokes Shift ~16 nm[4]
Recommended Laser Line 633 nm or 647 nm[7]

Experimental Protocols

This compound azide is primarily used in bio-conjugation via click chemistry. The azide group reacts specifically with alkyne-functionalized molecules. This can be achieved through two main pathways: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), which is copper-free.

General Workflow for Biomolecule Labeling

The diagram below illustrates the general workflow for labeling a target biomolecule with this compound azide using click chemistry.

G cluster_prep Preparation cluster_reaction Click Reaction cluster_purification Purification & Analysis Target_Prep Prepare Alkyne-Modified Biomolecule (e.g., Protein, DNA) Mix Mix Biomolecule and this compound in Reaction Buffer (e.g., PBS) Target_Prep->Mix Dye_Prep Prepare this compound Azide Stock Solution (1-10 mM in DMSO) Dye_Prep->Mix Add_Catalyst Add Reaction Components (Cu(I) for CuAAC or Strained Alkyne for SPAAC) Mix->Add_Catalyst Incubate Incubate at Room Temperature (30 min - 2 hours) Add_Catalyst->Incubate Purify Purify Labeled Conjugate (e.g., Chromatography, Ultrafiltration) Incubate->Purify Analyze Analyze Labeled Product (e.g., SDS-PAGE, Spectroscopy) Purify->Analyze

Caption: General experimental workflow for labeling biomolecules with this compound azide.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is suitable for labeling purified biomolecules containing a terminal alkyne. Copper(I) is required as a catalyst, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). A ligand such as TBTA or THPTA is often included to stabilize the Cu(I) ion and improve reaction efficiency.

Materials:

  • Alkyne-modified biomolecule

  • This compound azide stock solution (10 mM in anhydrous DMSO)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Copper(II) Sulfate (CuSO₄) stock solution (20-100 mM in water)

  • Sodium Ascorbate stock solution (100-300 mM in water, prepare fresh )

  • Ligand stock solution (e.g., 100 mM THPTA in water or 10 mM TBTA in DMSO)

Methodology:

  • In a microcentrifuge tube, dissolve the alkyne-modified biomolecule in the reaction buffer to the desired final concentration.

  • Add the this compound azide stock solution to the tube. A 2-10 fold molar excess of the dye over the biomolecule is typically recommended.

  • Add the copper-stabilizing ligand solution (if used).

  • Add the CuSO₄ stock solution. The final concentration is typically 0.1-1 mM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration should be 2.5-5 mM. Vortex briefly to mix.

  • Incubate the reaction at room temperature for 30-60 minutes, protected from light.

  • Purify the labeled biomolecule from excess dye and reaction components using an appropriate method, such as size-exclusion chromatography, dialysis, or ultrafiltration.[1]

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry method ideal for live-cell imaging and applications where copper toxicity is a concern.[8] This reaction utilizes a strained cyclooctyne (e.g., DBCO, BCN) instead of a terminal alkyne. The inherent ring strain of the cyclooctyne allows it to react spontaneously with the azide without a catalyst.

Materials:

  • Biomolecule modified with a strained alkyne (e.g., DBCO)

  • This compound azide stock solution (1-10 mM in DMSO)

  • Reaction Buffer (e.g., PBS, pH 7.4, or cell culture medium)

Methodology:

  • Prepare the strained alkyne-modified biomolecule in the appropriate reaction buffer. For live-cell labeling, cells are typically pre-incubated with a metabolic precursor containing the strained alkyne.

  • Add the this compound azide stock solution to the desired final concentration (e.g., 1–10 µM).[1]

  • Mix gently and incubate at room temperature or 37°C (for live cells) for 30 minutes to 2 hours, protected from light.[1] The reaction time may require optimization depending on the specific reactants.

  • For in vitro reactions, purify the labeled product as described in the CuAAC protocol.

  • For cellular imaging, wash the cells with fresh buffer (e.g., PBS) to remove unreacted dye before analysis.

Application Workflows and Signaling Pathways

This compound azide is not directly involved in biological signaling. Instead, it is a tool used to visualize and track biomolecules that are. A key application is in Activity-Based Protein Profiling (ABPP) , a powerful chemoproteomic strategy to study enzyme function directly in complex biological systems.

Click Chemistry Reaction Pathways

The choice between CuAAC and SPAAC is fundamental to the experimental design. The diagram below outlines these two distinct pathways for conjugating this compound to a target molecule.

G cluster_CuAAC CuAAC Pathway (Copper-Catalyzed) cluster_SPAAC SPAAC Pathway (Copper-Free) Target Target Molecule Alkyne Terminal Alkyne Target->Alkyne StrainedAlkyne Strained Alkyne (e.g., DBCO, BCN) Target->StrainedAlkyne CY5 This compound Azide Catalyst Cu(I) Catalyst (+ Ligand, Reductant) CY5->Catalyst CY5->StrainedAlkyne Alkyne->Catalyst Product_CuAAC Labeled Target (Triazole Linkage) Catalyst->Product_CuAAC Product_SPAAC Labeled Target (Triazole Linkage) StrainedAlkyne->Product_SPAAC

Caption: The two primary click chemistry pathways for this compound azide conjugation.

Workflow for Activity-Based Protein Profiling (ABPP)

In a typical two-step ABPP experiment, a biological system is treated with a chemical probe that has two key features: a reactive group that covalently binds to the active site of a target enzyme family, and a bioorthogonal handle (like an alkyne). After the probe labels its target enzymes, the entire proteome is harvested. This compound azide is then "clicked" onto the alkyne handle, allowing for fluorescent detection and analysis of the active enzymes.

G cluster_incubation Step 1: In Situ Labeling cluster_click Step 2: Fluorescent Tagging cluster_analysis Step 3: Analysis System Live Cells or Proteome Lysate LabeledProteome Probe-Labeled Proteome System->LabeledProteome Probe Alkyne-Modified Activity-Based Probe Probe->LabeledProteome Click Add this compound Azide + CuAAC Reagents LabeledProteome->Click TaggedProteome Fluorescently-Tagged Proteome Click->TaggedProteome SDS_PAGE SDS-PAGE Gel Electrophoresis TaggedProteome->SDS_PAGE Scan In-Gel Fluorescence Scanning (Cy5 Channel) SDS_PAGE->Scan MS Optional: Enrichment & Mass Spectrometry Scan->MS

Caption: Workflow for two-step activity-based protein profiling (ABPP) using this compound azide.

Storage and Handling

  • Powder: Store the solid compound at -20°C for up to 3 years, protected from light and moisture.[1]

  • Solutions: Prepare stock solutions in anhydrous DMSO or DMF (1-10 mM).[1] Aliquot and store at -80°C for up to one year or -20°C for shorter periods.[1][3] Avoid repeated freeze-thaw cycles. The compound is unstable in solution, so it is highly recommended to use freshly prepared solutions for the best results.[1][4]

Conclusion

This compound azide is a high-performance, water-soluble fluorescent dye that serves as a critical tool for biological research. Its utility in both copper-catalyzed and copper-free click chemistry reactions allows for the robust and specific labeling of a wide array of biomolecules. The detailed protocols and workflows provided in this guide offer a framework for researchers to effectively incorporate this compound azide into applications ranging from simple bio-conjugation to advanced chemoproteomic studies like ABPP, ultimately enabling clearer insights into complex biological processes.

References

CY5-N3: A Comprehensive Technical Guide for Advanced Molecular Biology Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CY5-N3, chemically known as Sulfo-Cyanine5-azide, is a fluorescent dye that has become an indispensable tool in molecular biology. Belonging to the cyanine dye family, it exhibits bright fluorescence in the far-red region of the spectrum.[1] Its key feature is the presence of an azide (-N3) group, which allows for its covalent attachment to other molecules through a highly efficient and specific reaction known as "click chemistry".[2] This technical guide provides an in-depth overview of the properties, applications, and protocols for utilizing this compound in various molecular biology and drug development contexts.

Core Properties and Data Presentation

This compound is valued for its photophysical properties, which make it well-suited for a range of fluorescence-based assays. It is a water-soluble dye, which is advantageous for labeling biological molecules in their native aqueous environments.[3] The key spectral and photophysical properties of Sulfo-Cyanine5-azide are summarized in the table below, alongside a common alternative for comparison.

PropertySulfo-Cyanine5-azide (this compound)Alexa Fluor 647 Azide
Excitation Maximum (λex) ~646 nm[1][4]~650 nm
Emission Maximum (λem) ~662 nm[1][4]~668 nm
Molar Extinction Coefficient (ε) ~271,000 cm⁻¹M⁻¹[4]~270,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φ) ~0.28[4]~0.33[5]
Reactive Group Azide (-N3)Azide (-N3)
Solubility High in water[3]High in water

Primary Application: Click Chemistry

The azide group on this compound is the cornerstone of its utility, enabling its participation in click chemistry reactions. This allows for the precise and stable labeling of biomolecules that have been modified to contain a complementary alkyne group. There are two primary forms of click chemistry utilized with this compound:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction involves the use of a copper(I) catalyst to join the azide of this compound with a terminal alkyne on the target molecule, forming a stable triazole linkage.[2]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free version of click chemistry that utilizes a strained cyclooctyne (e.g., DBCO or BCN) instead of a terminal alkyne. The inherent ring strain of the cyclooctyne allows the reaction to proceed rapidly without the need for a cytotoxic copper catalyst, making it ideal for live-cell imaging.[2]

Experimental Workflow Visualizations

CuAAC_Workflow Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_purification_analysis Purification & Analysis Target Alkyne-Modified Biomolecule Mix Mix Components in Reaction Buffer Target->Mix CY5_N3 This compound (Azide Dye) CY5_N3->Mix Cu_Catalyst Add Cu(I) Catalyst (e.g., CuSO4 + Ascorbate) Mix->Cu_Catalyst Incubate Incubate at Room Temp (30-60 min) Cu_Catalyst->Incubate Purify Purify Labeled Biomolecule (e.g., Chromatography) Incubate->Purify Analyze Analyze via Fluorescence (e.g., Microscopy, Flow Cytometry) Purify->Analyze

Caption: Workflow for labeling biomolecules with this compound using CuAAC.

SPAAC_Workflow Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_analysis Analysis Target Cyclooctyne-Modified Biomolecule (e.g., DBCO) Mix Mix Components in Biocompatible Buffer Target->Mix CY5_N3 This compound (Azide Dye) CY5_N3->Mix Incubate Incubate at Room Temp (30 min - 2 hours) Mix->Incubate Wash Wash to Remove Unbound Dye Incubate->Wash Analyze Direct Analysis (Live-Cell Imaging) Wash->Analyze

Caption: Workflow for copper-free labeling with this compound via SPAAC.

Detailed Experimental Protocols

Protocol 1: General CuAAC Labeling of Proteins

This protocol provides a general method for labeling an alkyne-modified protein with this compound.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound (Sulfo-Cyanine5-azide)

  • Anhydrous DMSO or DMF

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Reducing agent stock solution (e.g., 300 mM sodium ascorbate in water, freshly prepared)

  • Copper-chelating ligand (optional but recommended, e.g., THPTA)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in anhydrous DMSO or DMF to a concentration of 1-10 mM. Store at -20°C, protected from light.[2]

    • Prepare fresh sodium ascorbate solution.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified protein (e.g., to a final concentration of 1-5 mg/mL) with PBS buffer.

    • Add this compound stock solution to the protein solution. The molar ratio of dye to protein may need to be optimized, but a 5-10 fold molar excess of the dye is a good starting point.

    • Add copper(II) sulfate to a final concentration of 1 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.[6]

  • Incubation:

    • Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.[2] Gentle mixing can be beneficial.

  • Purification:

    • Remove the unreacted this compound and other small molecules by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer.

  • Characterization (Optional):

    • Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~646 nm (for this compound).

Protocol 2: Live-Cell Imaging using SPAAC

This protocol describes the labeling of cell surface glycoproteins that have been metabolically engineered to express a cyclooctyne group.

Materials:

  • Cells cultured with a cyclooctyne-modified sugar (e.g., DBCO-modified monosaccharide)

  • This compound

  • Anhydrous DMSO

  • Cell culture medium or PBS

  • Fluorescence microscope with appropriate filter sets for Cy5 (Ex: ~646 nm, Em: ~662 nm)

Procedure:

  • Prepare this compound Working Solution:

    • Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.

    • Dilute the stock solution in pre-warmed cell culture medium or PBS to a final working concentration of 1-10 µM.[2]

  • Cell Labeling:

    • Wash the cells expressing the cyclooctyne-modified glycans three times with warm PBS.

    • Add the this compound working solution to the cells and incubate for 30 minutes to 2 hours at 37°C, protected from light.[2]

  • Washing:

    • Remove the labeling solution and wash the cells three to five times with warm PBS to remove any unbound dye.

  • Imaging:

    • Image the cells using a fluorescence microscope equipped with a Cy5 filter set.

Applications in Drug Development

The unique properties of this compound make it a valuable tool in various stages of drug discovery and development.

Biodistribution Studies of Nanoparticles and Antibody-Drug Conjugates (ADCs)

This compound can be used to fluorescently label drug delivery vehicles, such as nanoparticles or ADCs, to track their biodistribution in vivo.[7] By conjugating this compound to these carriers, researchers can non-invasively monitor their accumulation in target tissues (e.g., tumors) and clearance from the body using in vivo imaging systems.[8]

Target Engagement Assays

While direct, dedicated "this compound target engagement assays" are not a standard off-the-shelf technique, the principles of fluorescence can be applied to study target engagement. For example, a small molecule inhibitor can be modified with an alkyne group and then labeled with this compound. The fluorescently labeled inhibitor can then be used in cell-based assays to visualize its binding to the target protein, either through microscopy or flow cytometry. This can provide valuable information about whether the drug is reaching and interacting with its intended target in a cellular context.

Advanced Applications

Super-Resolution Microscopy

This compound and other Cy5 dyes are widely used in super-resolution microscopy techniques like STORM (Stochastic Optical Reconstruction Microscopy).[9][10] These methods bypass the diffraction limit of light, allowing for the visualization of cellular structures at the nanoscale. The photoswitchable properties of Cy5 dyes, where they can be induced to blink on and off, are exploited in STORM to localize individual molecules with high precision.[11]

In Situ Hybridization (ISH)

In ISH, this compound can be used to label oligonucleotide probes for the detection of specific DNA or RNA sequences within fixed cells or tissues. The labeled probe hybridizes to its complementary sequence, and the location of the target nucleic acid is then visualized by detecting the fluorescence of the CY5 dye.

Troubleshooting and Considerations

  • Photostability: Like all fluorescent dyes, this compound is susceptible to photobleaching. Minimize light exposure during experiments and use anti-fade mounting media for fixed samples.

  • Copper Toxicity (CuAAC): Copper ions can be toxic to cells. For live-cell applications, it is crucial to use low concentrations of copper, include a chelating ligand, or opt for copper-free SPAAC.[2]

  • Background Fluorescence: Inadequate washing can lead to high background fluorescence. Ensure thorough washing steps to remove all unbound dye.

  • Reaction Optimization: The efficiency of the click chemistry reaction can be influenced by factors such as pH, temperature, and the concentrations of reactants. Optimization may be required for specific applications.[2]

References

The Principles of CY5-N3 Bioorthogonal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of CY5-N3 bioorthogonal chemistry, a cornerstone technique for the precise labeling and visualization of biomolecules in complex biological systems. We will delve into the core principles, reaction mechanisms, and practical applications of this powerful tool, offering detailed experimental protocols and quantitative data to support your research and development endeavors.

Introduction to Bioorthogonal Chemistry

Coined by Carolyn R. Bertozzi, bioorthogonal chemistry refers to a class of chemical reactions that can occur within a living system without interfering with or being influenced by native biochemical processes.[1] These reactions are characterized by the use of mutually reactive functional groups that are abiotic; they do not exist in biological systems. This unique characteristic ensures that the labeling reaction is highly specific and occurs only between the intended molecular partners.[1][2]

The typical bioorthogonal strategy involves a two-step process:

  • Metabolic or Genetic Incorporation : A biomolecule of interest is tagged with a "chemical reporter," a small, inert functional group (e.g., an azide). This is often achieved by introducing a precursor molecule that is processed by the cell's own metabolic machinery.[3][4]

  • Bioorthogonal Ligation : A probe molecule, carrying the complementary functional group (e.g., a strained alkyne) and a payload (e.g., a fluorophore), is introduced. This probe then selectively reacts with the chemical reporter, covalently linking the payload to the target biomolecule.[4]

This compound: The Azide-Functionalized Fluorophore

This compound, or Sulfo-Cyanine5-azide, is a fluorescent probe that combines the excellent photophysical properties of the Cyanine5 (Cy5) dye with the bioorthogonal reactivity of an azide (-N3) group.[5][6]

  • Cyanine5 (Cy5) Dye : Cy5 is a far-red fluorescent dye, meaning it is excited by and emits light in the near-infrared (NIR) region of the spectrum.[7] This is highly advantageous for biological imaging, particularly in vivo, as it minimizes background autofluorescence from native cellular components and allows for deeper tissue penetration.[8][9]

  • Azide (-N3) Group : The azide is a cornerstone of bioorthogonal chemistry. It is small, metabolically stable, and virtually absent from biological systems, making it an ideal chemical reporter.[10] It serves as the reactive handle on the this compound molecule, ready to "click" with a complementary alkyne partner.

The combination of these two features in this compound provides a powerful tool for attaching a bright, far-red fluorophore to specifically targeted biomolecules for visualization and tracking.[11]

Core Bioorthogonal Reactions of this compound

This compound participates in a family of reactions broadly known as "click chemistry," which are prized for their high yield, specificity, and biocompatibility.[12][13] The two primary reactions relevant to this compound are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the gold standard of click chemistry. It involves the reaction between an azide (on this compound) and a terminal alkyne, catalyzed by a Copper(I) salt, to form a stable 1,4-disubstituted triazole ring.[11][14]

  • Mechanism : The reaction is significantly accelerated by the Cu(I) catalyst, which lowers the activation energy, allowing the reaction to proceed rapidly at room temperature and in aqueous environments.[11] The mechanism involves the formation of a copper-acetylide intermediate, which then reacts with the azide.[11]

  • Advantages : CuAAC is extremely efficient, with high reaction rates and yields. The reagents are relatively simple and readily available.[11][15]

  • Limitations : The primary drawback is the requirement for a copper catalyst, which can be toxic to living cells. While the use of copper-chelating ligands like THPTA or BTTAA can mitigate this toxicity, it makes CuAAC more suitable for fixed cells, cell lysates, or in vitro applications rather than live-cell imaging.[15][16]

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product CY5_N3 This compound (Azide) Product CY5-Labeled Biomolecule (Stable Triazole Linkage) CY5_N3->Product + Alkyne Biomolecule-Alkyne (Terminal Alkyne) Alkyne->Product + Catalyst Cu(I) Catalyst + Ligand (e.g., THPTA) Catalyst->Product Catalyzes

Caption: Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the cytotoxicity of the copper catalyst, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. This reaction is a cornerstone of live-cell bioorthogonal chemistry.[9]

  • Mechanism : SPAAC utilizes a cyclooctyne, a highly strained eight-membered ring containing an alkyne bond. The ring strain provides the intrinsic energy to drive the reaction with an azide forward without the need for a catalyst.[17] Common cyclooctynes include dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN).[9][14] The reaction proceeds via a 1,3-dipolar cycloaddition to form a stable triazole product.

  • Advantages : The key advantage is that SPAAC is copper-free, making it truly biocompatible and ideal for labeling molecules in living cells and whole organisms.[14] The reaction kinetics are favorable, proceeding efficiently at physiological temperatures.[1]

  • Limitations : Strained cyclooctynes are generally larger and more hydrophobic than simple terminal alkynes, which can sometimes perturb the biological system under study. Their synthesis is also more complex.

SPAAC_Mechanism cluster_product Product CY5_N3 This compound (Azide) DBCO Biomolecule-DBCO (Strained Alkyne) Product CY5-Labeled Biomolecule (Stable Triazole Linkage) Reaction->Product Spontaneous (Copper-Free)

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Quantitative Data Summary

The efficiency and applicability of this compound chemistry are underpinned by its photophysical and kinetic properties. The following tables summarize key quantitative data.

Table 1: Photophysical Properties of Cy5 Fluorophore

ParameterValueNotes
Excitation Wavelength (λex)~646 - 650 nmIn the far-red region of the spectrum.[14]
Emission Wavelength (λem)~662 - 670 nmIn the near-infrared (NIR) region.
Molar Extinction Coefficient~215,000 M⁻¹cm⁻¹High value indicates efficient light absorption.
Fluorescence Quantum Yield (Φ)0.20 - 0.30Highly dependent on the local environment and conjugation status. Can increase upon binding.

Table 2: Representative Reaction Kinetics

Reaction TypeReactantsSecond-Order Rate Constant (k₂)Conditions
SPAAC Azide + DBCO~0.1 - 1.2 M⁻¹s⁻¹Aqueous buffer (PBS, HEPES), pH 7.4, Room Temp.[1][9]
CuAAC Azide + Terminal Alkyne~10 M⁻¹s⁻¹Aqueous buffer, with ~20 µM Cu(I) catalyst.[9]
UncatalyzedAzide + Terminal Alkyne~10⁻⁷ - 10⁻⁸ M⁻¹s⁻¹Demonstrates the massive rate acceleration of click chemistry.[11]

Experimental Protocols

The following are generalized protocols for common applications of this compound. Note: These should be optimized for your specific cell type, biomolecule, and experimental setup.

Protocol: Live-Cell Surface Labeling via SPAAC

This protocol describes the metabolic labeling of cell surface glycans with an azide-containing sugar, followed by fluorescent tagging with a DBCO-conjugated fluorophore (the inverse of using this compound, but the principle and workflow are identical and widely used). For direct use of this compound, the biomolecule of interest would need to be metabolically tagged with a strained alkyne like DBCO.

SPAAC_Workflow cluster_culture Step 1: Cell Culture & Metabolic Labeling cluster_labeling Step 2: Bioorthogonal Reaction cluster_analysis Step 3: Analysis A Seed cells and allow to adhere overnight B Incubate cells with azide-sugar (e.g., Ac4ManNAz) for 1-3 days A->B C Azide groups are expressed on cell surface glycans B->C D Wash cells to remove excess azide-sugar C->D E Incubate with DBCO-Cy5 (e.g., 20 µM in media) for 30-60 min D->E F Covalent bond forms via SPAAC E->F G Wash cells to remove excess DBCO-Cy5 F->G H Analyze via fluorescence microscopy, flow cytometry, or in vivo imaging G->H

Caption: Experimental workflow for live-cell labeling using SPAAC.

Methodology:

  • Metabolic Labeling :

    • Culture cells of interest in appropriate media.

    • Treat cells with an azide-modified metabolic precursor (e.g., 25-100 µM of N-azidoacetylmannosamine, Ac₄ManNAz, to label sialoglycans) for 1-3 days. This allows the cells' metabolic machinery to incorporate the azide reporter onto cell surface glycoproteins.[2][3]

  • Cell Preparation :

    • Gently wash the cells twice with warm PBS or serum-free media to remove any unincorporated azide sugar.

  • SPAAC Reaction :

    • Prepare a solution of the complementary strained alkyne probe (e.g., DBCO-Cy5) in fresh, serum-free cell culture medium at a final concentration of 10-50 µM.

    • Incubate the azide-labeled cells with the DBCO-Cy5 solution for 30-90 minutes at 37°C, protected from light.[2]

  • Washing and Imaging :

    • Wash the cells three times with warm PBS to remove unreacted probe.

    • Replace with fresh culture medium.

    • The cells are now ready for visualization using a fluorescence microscope or analysis by flow cytometry using appropriate laser lines and filters for Cy5 (e.g., 640 nm excitation, 670/30 nm emission).[2]

Protocol: Labeling of Proteins in Cell Lysate via CuAAC

This protocol is suitable for labeling alkyne-modified proteins in a complex mixture, such as a cell lysate, with this compound.

Materials & Reagent Preparation:

  • This compound Stock (10 mM) : Dissolve this compound powder in anhydrous DMSO. Store at -20°C in small aliquots, protected from light.

  • Copper(II) Sulfate (CuSO₄) Stock (50 mM) : Dissolve CuSO₄·5H₂O in deionized water. Store at room temperature.

  • Ligand Stock (e.g., THPTA, 100 mM) : Dissolve the ligand in deionized water. Store at -20°C.[5][15]

  • Sodium Ascorbate (NaAsc) Stock (300 mM) : Dissolve sodium ascorbate powder in deionized water. This solution must be prepared fresh immediately before use as it is prone to oxidation.[5][15]

Methodology:

  • Sample Preparation :

    • Start with 50 µL of cell lysate containing your alkyne-modified protein of interest (typically 1-5 mg/mL) in a microfuge tube.

  • Reaction Cocktail Preparation :

    • Important : Add reagents in the specified order to prevent premature precipitation of copper.

    • To the lysate, add 100 µL of PBS buffer (pH 7.4).

    • Add this compound from the stock solution to a final concentration of 20-50 µM.

    • Add the copper ligand (e.g., THPTA) to a final concentration of 5 mM. Vortex briefly.

    • Add CuSO₄ to a final concentration of 1 mM. Vortex briefly.[5]

  • Initiate the Reaction :

    • Add sodium ascorbate to a final concentration of 15 mM to reduce Cu(II) to the active Cu(I) state and initiate the click reaction. Vortex briefly.[15]

  • Incubation :

    • Incubate the reaction at room temperature for 30-60 minutes, protected from light. For complex substrates, the reaction time may be extended.

  • Downstream Analysis :

    • The labeled proteins in the lysate are now ready for downstream analysis, such as SDS-PAGE with in-gel fluorescence scanning or subsequent purification and mass spectrometry. The reaction can be stopped and excess reagents removed via protein precipitation (e.g., with methanol/chloroform) or buffer exchange columns.[5]

Conclusion and Future Outlook

This compound bioorthogonal chemistry provides a robust and versatile platform for fluorescently labeling biomolecules with high specificity. The choice between the copper-catalyzed (CuAAC) and strain-promoted (SPAAC) pathways allows researchers to tailor the labeling strategy to their specific experimental context, from fixed samples to living organisms. The far-red spectral properties of the Cy5 dye make it particularly well-suited for applications requiring low background and deep tissue imaging. As new bioorthogonal reactions are developed and fluorophore properties are improved, the precision and power of techniques like this compound labeling will continue to advance our understanding of complex biological systems and accelerate the development of novel diagnostics and therapeutics.

References

CY5-N3 Azide for Live Cell Imaging: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of CY5-N3 azide, a fluorescent probe widely utilized for live-cell imaging through bioorthogonal chemistry. We will delve into its photophysical properties, detailed experimental protocols for its application, and its role in visualizing biological processes.

Core Concepts: Bioorthogonal Chemistry and Click Reactions

At the heart of this compound azide's utility is the concept of bioorthogonal chemistry , which involves chemical reactions that can occur within living systems without interfering with native biochemical processes.[1] This is achieved by introducing functional groups, such as azides, that are absent in biological systems, and then specifically reacting them with a probe.

This compound azide participates in a highly efficient and specific type of bioorthogonal reaction known as "click chemistry." This typically involves the cycloaddition of an azide with an alkyne. Two main types of click chemistry are employed for live-cell imaging:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A robust and widely used reaction that is catalyzed by copper(I) ions. While highly efficient, the potential toxicity of copper can be a concern for some live-cell applications.[2]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This "copper-free" click chemistry utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with azides without the need for a toxic catalyst. This makes it particularly well-suited for live-cell imaging.[2]

This compound Azide: Photophysical Properties

This compound is a cyanine-based fluorescent dye functionalized with an azide group. Cyanine dyes are known for their high extinction coefficients and good quantum yields, making them bright and easily detectable.[3] The key photophysical properties of this compound azide are summarized in the table below.

PropertyValueReferences
Excitation Maximum (λex) ~646 nm[1][4][5]
Emission Maximum (λem) ~662 nm[1][4][5]
Molar Extinction Coefficient (ε) ~250,000 cm⁻¹M⁻¹[3][6]
Fluorescence Quantum Yield (Φ) ~0.2[3][6]
Solubility Soluble in organic solvents like DMSO and DMF[3][5]

Experimental Workflows and Protocols

A common application of this compound azide is in metabolic labeling, where cells are fed a precursor molecule containing a bioorthogonal functional group that is incorporated into biomolecules through the cell's natural metabolic pathways. A prime example is the labeling of cell-surface glycans using an azide-modified sugar, such as tetra-acetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz).

Workflow for Metabolic Glycan Labeling and Imaging

The following diagram illustrates the general workflow for metabolically labeling cell surface glycans with an azide-modified sugar and subsequent visualization with a cyclooctyne-functionalized CY5 dye (e.g., DBCO-CY5) via SPAAC.

Metabolic_Labeling_Workflow cluster_0 Step 1: Metabolic Labeling cluster_1 Step 2: Bioorthogonal Ligation (SPAAC) cluster_2 Step 3: Imaging Metabolic_Precursor Ac4ManNAz (Azide-modified sugar) Cells Live Cells Metabolic_Precursor->Cells Incubation (1-3 days) Azide_Labeled_Cells Cells with Azide-labeled Surface Glycans Cells->Azide_Labeled_Cells Metabolic Incorporation DBCO_CY5 DBCO-CY5 Azide_Labeled_Cells_2 Azide-labeled Cells DBCO_CY5->Azide_Labeled_Cells_2 Incubation (e.g., 1 hour) Labeled_Cells Fluorescently Labeled Cells Azide_Labeled_Cells_2->Labeled_Cells Click Reaction Labeled_Cells_2 Labeled Cells Microscopy Fluorescence Microscopy (Ex: ~646 nm, Em: ~662 nm) Labeled_Cells_2->Microscopy

Caption: Workflow for metabolic labeling and imaging of cell surface glycans.

Detailed Experimental Protocol: Metabolic Labeling of Cell Surface Glycans with Ac4ManNAz and Staining with DBCO-CY5

This protocol is adapted from methodologies for labeling cell surface glycans for fluorescence microscopy.[7][8][9]

Materials:

  • Mammalian cells of interest (e.g., A549, HeLa)

  • Complete cell culture medium

  • Ac4ManNAz

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • DBCO-CY5

  • Fixative (e.g., 4% paraformaldehyde in PBS, for fixed-cell imaging)

  • Nuclear counterstain (e.g., DAPI, optional)

Procedure:

  • Metabolic Labeling:

    • Prepare a stock solution of Ac4ManNAz in DMSO (e.g., 10 mM).

    • Culture cells in their appropriate medium to the desired confluency.

    • Add Ac4ManNAz to the culture medium to a final concentration of 25-50 µM.

    • Incubate the cells for 1-3 days to allow for the metabolic incorporation of the azido sugar into cell surface glycans.

    • Gently wash the cells twice with warm PBS to remove unincorporated Ac4ManNAz.

  • Fluorescent Labeling (SPAAC):

    • Prepare a stock solution of DBCO-CY5 in DMSO.

    • Dilute the DBCO-CY5 stock solution in serum-free medium or PBS to a final concentration of 10-20 µM.

    • Add the DBCO-CY5 solution to the azide-labeled cells.

    • Incubate for 30-60 minutes at 37°C, protected from light.

    • Wash the cells three times with PBS to remove unbound DBCO-CY5.

  • Imaging:

    • Live-Cell Imaging: Image the cells immediately using a fluorescence microscope equipped with appropriate filters for CY5 (Excitation: ~646 nm, Emission: ~662 nm).

    • Fixed-Cell Imaging:

      • After the final wash, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

      • Wash the cells twice with PBS.

      • (Optional) Permeabilize the cells if intracellular targets are to be stained.

      • (Optional) Counterstain the nuclei with DAPI.

      • Mount the coverslips and image the cells.

Data Presentation

Quantitative Parameters for Metabolic Labeling

The efficiency of labeling can be influenced by various factors. The following table provides a summary of typical concentration ranges and incubation times.

ParameterConcentration/TimeCell Line ExamplesNotesReferences
Ac4ManNAz Concentration 25-50 µMA549, Jurkat, HeLaTitration is recommended to optimize for specific cell lines.[7]
Ac4ManNAz Incubation Time 1-3 daysA549Longer incubation times generally lead to higher azide incorporation.[7]
DBCO-CY5 Concentration 10-20 µMA549Higher concentrations may increase background fluorescence.[9]
DBCO-CY5 Incubation Time 30-60 minutesA549[9]
Cell Viability and Signal-to-Noise Ratio

A critical consideration in live-cell imaging is the potential cytotoxicity of the labeling reagents and the ability to distinguish the fluorescent signal from background noise.

  • Cell Viability: Studies have shown that Ac4ManNAz and DBCO-functionalized dyes generally have low cytotoxicity at the concentrations used for labeling.[9] However, it is always recommended to perform a cell viability assay (e.g., using a Cell Counting Kit-8) to confirm that the labeling protocol does not adversely affect the cells under investigation.[10]

  • Signal-to-Noise Ratio: The use of far-red dyes like CY5 helps to improve the signal-to-noise ratio by minimizing autofluorescence from endogenous cellular components, which is more prominent in the blue and green regions of the spectrum.[11][12] Quantitative analysis of fluorescence intensity after labeling has shown significant enhancement compared to control cells, indicating a good signal-to-noise ratio.[2][13]

Signaling Pathway and Experimental Workflow Visualization

This compound azide and its derivatives are powerful tools for tracking the trafficking and localization of biomolecules. The following diagram illustrates a more complex experimental workflow involving the labeling of a specific protein of interest (POI) and tracking its internalization.

Protein_Internalization_Workflow cluster_0 Step 1: Genetic Modification and Metabolic Labeling cluster_1 Step 2: Bioorthogonal Labeling (CuAAC) cluster_2 Step 3: Induction of Internalization and Imaging Plasmid Plasmid encoding POI with alkyne-containing non-canonical amino acid Transfection Transfection into Live Cells Plasmid->Transfection Expression Expression of Alkyne-labeled POI Transfection->Expression Labeled_POI CY5-labeled POI on Cell Surface Expression->Labeled_POI Click Reaction CY5_N3 This compound Azide CY5_N3->Labeled_POI Cu_Catalyst Copper(I) Catalyst Cu_Catalyst->Labeled_POI Ligand Ligand Binding Labeled_POI->Ligand Internalization Endocytosis Ligand->Internalization Live_Cell_Imaging Time-lapse Fluorescence Microscopy Internalization->Live_Cell_Imaging

Caption: Workflow for tracking protein internalization using this compound azide.

Conclusion

This compound azide is a versatile and powerful tool for live-cell imaging, enabling researchers to visualize and track biomolecules with high specificity and sensitivity. Its application in conjunction with bioorthogonal chemistry, particularly metabolic labeling and click reactions, has opened up new avenues for studying dynamic cellular processes. By understanding its photophysical properties and optimizing experimental protocols, researchers can effectively harness the capabilities of this compound azide to gain deeper insights into the complexities of cellular biology and advance drug development efforts.

References

An In-depth Technical Guide to the Spectral Properties of CY5-N3 Fluorescent Dye

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core spectral and photophysical properties of the CY5-N3 fluorescent dye. It includes detailed experimental protocols for its characterization and application, alongside visual representations of key workflows and reaction mechanisms to support researchers in their experimental design.

Introduction to this compound

This compound, or Sulfo-Cyanine5-azide, is a fluorescent dye belonging to the cyanine family, a group of synthetic dyes known for their high molar absorptivity and utility in various biological applications.[1] The this compound molecule incorporates the core structure of Cy5, a bright, far-red fluorophore, and is functionalized with an azide (-N3) group.[2] This azide moiety makes this compound a key reagent for "click chemistry," a set of highly efficient and specific bioorthogonal reactions.[3][4]

The azide group allows for the covalent labeling of biomolecules that have been modified to contain a complementary alkyne group.[3] This is typically achieved through two main pathways: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[2][5] These reactions are highly selective and can be performed in complex biological systems, making this compound a versatile tool for fluorescently labeling proteins, nucleic acids, and other biomolecules for applications in fluorescence microscopy, flow cytometry, and in vivo imaging.[3][6]

Spectral and Photophysical Properties

The fluorescence of cyanine dyes like Cy5 is characterized by high extinction coefficients and moderate quantum yields, resulting in exceptionally bright signals.[1] The spectral properties can be influenced by environmental factors such as solvent polarity and viscosity, as well as by conjugation to biomolecules.[7][8] The key spectral properties for this compound and its parent fluorophore, Cy5, are summarized below.

Table 1: Summary of Quantitative Spectral Data for this compound and Related Dyes

PropertyValueDye VariantNotesReferences
Excitation Maximum (λex) ~646 nmThis compoundIn aqueous buffer (e.g., PBS).[9][6]
~642 nmSulfo-Cy5-N3A sulfonated, more water-soluble version.[2]
~649 - 651 nmCy5 Core DyeGeneral value for the core fluorophore.[7][10][11]
Emission Maximum (λem) ~662 nmThis compoundIn aqueous buffer (e.g., PBS).[9][6]
~670 nmSulfo-Cy5-N3A sulfonated, more water-soluble version.[2]
~666 - 670 nmCy5 Core DyeGeneral value for the core fluorophore.[10][11]
Molar Extinction Coefficient (ε) ~250,000 M⁻¹cm⁻¹Cy5 Core DyeA high value, indicating very efficient light absorption.[10][11][12]
Fluorescence Quantum Yield (Φ) 0.20 - 0.27Cy5 Core DyeRepresents the efficiency of converting absorbed light into emitted fluorescence.[10][11][13][14]
Molecular Weight ~739.9 g/mol This compoundVaries slightly based on counter-ions and hydration.

Experimental Protocols

This section details the methodologies for characterizing the spectral properties of this compound and for its use in bioorthogonal labeling experiments.

This protocol outlines the steps to determine the excitation and emission maxima of this compound.

Materials:

  • This compound dye

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Quartz cuvettes (10 mm path length)

  • UV-Vis Spectrophotometer

  • Spectrofluorometer

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1-10 mM in anhydrous DMSO.[6] Store this solution at -20°C or -80°C, protected from light.[9][2]

  • Working Solution Preparation: Dilute the stock solution in PBS (pH 7.4) to a working concentration suitable for spectroscopic analysis (e.g., 1-10 µM).[6] The final concentration should yield an absorbance maximum between 0.05 and 0.1 to avoid inner filter effects.

  • Absorption Spectrum Measurement:

    • Use the spectrophotometer to measure the absorbance of the working solution from approximately 500 nm to 750 nm.

    • Use PBS as a blank reference.

    • The wavelength at which the highest absorbance is recorded is the absorption maximum (λex).[15]

  • Emission Spectrum Measurement:

    • Transfer the working solution to a quartz cuvette and place it in the spectrofluorometer.

    • Set the excitation wavelength to the determined absorption maximum (e.g., ~646 nm).

    • Scan the emission spectrum over a range of approximately 655 nm to 800 nm.

    • The wavelength at the peak of the emission spectrum is the emission maximum (λem).[15]

This protocol describes the labeling of an alkyne-modified biomolecule with this compound using a copper catalyst.

Materials:

  • Alkyne-modified biomolecule (e.g., protein, DNA)

  • This compound working solution (100 µM in PBS)

  • Copper(II) sulfate (CuSO₄) solution (e.g., 10 mM in water)

  • Reducing agent: Sodium Ascorbate solution (e.g., 100 mM in water, freshly prepared)

  • Copper-chelating ligand (optional but recommended): Tris(benzyltriazolylmethyl)amine (TBTA) or similar

  • Reaction buffer (e.g., PBS or Tris-HCl, pH 7.4)

  • Purification system (e.g., size-exclusion chromatography or ultrafiltration)

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified biomolecule with the this compound working solution in the reaction buffer.

  • Add Catalyst Components: Add the copper(II) sulfate, the reducing agent (sodium ascorbate), and the optional chelating ligand to the reaction mixture.[9][6] A typical final concentration might be 0.1 mM CuSO₄, 5 mM Sodium Ascorbate, and 100 µM this compound.[9]

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes with gentle mixing.[6]

  • Purification: Remove the unreacted dye and catalyst components from the labeled biomolecule using an appropriate purification method such as size-exclusion chromatography, dialysis, or ultrafiltration.[6]

  • Analysis: Confirm successful labeling via fluorescence imaging or spectroscopy.

Visualization of Workflows and Mechanisms

The following diagrams, created using the DOT language, illustrate the key processes involving this compound.

This diagram outlines the general experimental pipeline from sample preparation to final analysis.

G cluster_prep Preparation cluster_reaction Click Reaction (CuAAC) cluster_analysis Analysis prep_bio Prepare Alkyne-Modified Biomolecule mix Mix Biomolecule, this compound, CuSO4, and Ascorbate prep_bio->mix prep_dye Prepare this compound Working Solution prep_dye->mix incubate Incubate at Room Temp (30-60 min) mix->incubate purify Purify Labeled Biomolecule incubate->purify image Fluorescence Imaging (Microscopy/Flow Cytometry) purify->image data Data Acquisition and Analysis image->data

General workflow for labeling and imaging with this compound.

This diagram illustrates the chemical transformation at the core of the this compound labeling strategy.

G cluster_reactants Reactants cluster_product Product cy5 This compound (Azide) catalyst Cu(I) Catalyst (from CuSO4 + Ascorbate) cy5->catalyst + alkyne Alkyne-Modified Biomolecule alkyne->catalyst + product CY5-Labeled Biomolecule (Stable Triazole Linkage) catalyst->product Cycloaddition

References

CY5-N3 Azide: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of CY5-N3 azide, a fluorescent dye commonly utilized in biological imaging and click chemistry applications. The information presented herein is intended to support researchers in the effective handling, storage, and application of this compound.

Core Properties of this compound Azide

This compound, or Sulfo-Cyanine5-azide, is a fluorescent dye featuring an azide functional group. This allows it to be used in bioorthogonal reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), for the labeling of biomolecules. Its fluorescence properties, with an excitation maximum around 646 nm and an emission maximum around 662 nm, make it suitable for detection using standard fluorescence instrumentation.[1][2][3]

Solubility Data

The solubility of this compound azide is a critical factor for its use in various experimental settings. The compound's solubility is highly dependent on the solvent used. The following table summarizes the available quantitative and qualitative solubility data for this compound azide and its sulfonated forms. It is recommended to use freshly opened, anhydrous solvents, as the presence of moisture, particularly in hygroscopic solvents like DMSO, can significantly impact solubility.[1][2]

Compound VariantSolventSolubilityConcentration (mM)Notes
This compound (Sulfo-Cyanine5-azide) DMSO100 mg/mL135.33Ultrasonic and warming to 60°C may be required.[1][2]
Water8.33 mg/mL11.27Ultrasonic treatment may be needed.[1]
This compound DMSO20 mg/mL27.07Sonication is recommended.[4]
Sulfo-Cy5-N3 DMSO125 mg/mL172.44Ultrasonic treatment may be needed.[5]
Cy5 Azide DMSO, DMF, DCMSolubleNot specified[3][6]
Water-Soluble Cy5 Azide Water, DMSO, DMFSolubleNot specified[7]

Stability Data and Recommendations

Organic azides, including this compound, are energetic compounds that require careful handling and storage to prevent degradation and ensure safety.[8][9] The stability of this compound is influenced by factors such as temperature, light exposure, and the chemical environment.

ParameterRecommendation/DataRationale/Reference
Storage (Solid) Store at -20°C in the dark.[3][6][10][11]To prevent thermal and photodegradation.
Storage (In Solution) Store at -80°C for up to 6 months or -20°C for up to 1 month. Protect from light.[5] Aliquoting is recommended to avoid repeated freeze-thaw cycles.[4]To maintain the stability of the compound in solution.
General Handling Prepare solutions fresh for best results.[1][2][4]The compound is unstable in solution over long periods.
Light Sensitivity Avoid prolonged exposure to light.[4][6][8][12]Cyanine dyes are susceptible to photobleaching.
pH Sensitivity Fluorescence is pH-insensitive from pH 4 to pH 10.[7]The dye can be used in a wide range of biological buffers.
Chemical Incompatibility Avoid mixing with acids, as this can form highly toxic and explosive hydrazoic acid.[8][13] Do not use halogenated solvents (e.g., dichloromethane, chloroform) as they can form explosive di- and tri-azidomethanes.[8][13] Avoid contact with metals to prevent the formation of unstable metal azides.[8]To prevent hazardous reactions.

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound azide. These protocols are illustrative and based on standard laboratory practices, and may require optimization for specific experimental conditions.

Protocol for Determining Solubility

This protocol outlines a method to determine the solubility of this compound azide in a specific solvent by creating a saturated solution and measuring the concentration of the dissolved compound.

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_saturation Saturation cluster_separation Separation cluster_analysis Analysis prep_solid Weigh this compound Azide prep_solvent Measure Solvent Volume mix Add excess this compound to solvent prep_solid->mix prep_solvent->mix equilibrate Equilibrate at constant temperature with agitation mix->equilibrate centrifuge Centrifuge to pellet undissolved solid equilibrate->centrifuge filter Filter supernatant (0.22 µm filter) centrifuge->filter dilute Prepare serial dilutions of the supernatant filter->dilute measure Measure absorbance/fluorescence dilute->measure calculate Calculate concentration using a standard curve measure->calculate result Solubility Value calculate->result G Experimental Workflow for Stability Assessment cluster_prep Preparation cluster_incubation Incubation Under Test Conditions cluster_analysis Time-Point Analysis prep_solution Prepare a stock solution of this compound Azide aliquot Aliquot into multiple vials for different conditions prep_solution->aliquot condition1 Condition 1 (e.g., -20°C, dark) aliquot->condition1 condition2 Condition 2 (e.g., 4°C, dark) aliquot->condition2 condition3 Condition 3 (e.g., RT, ambient light) aliquot->condition3 condition4 Condition 4 (e.g., RT, dark) aliquot->condition4 t0 T=0 condition1->t0 condition2->t0 condition3->t0 condition4->t0 t1 T=1 day t0->t1 t2 T=7 days t1->t2 t_n T=n days t2->t_n measure Measure absorbance/fluorescence at each time point t_n->measure result Degradation Profile measure->result

References

A Technical Guide to the Photophysical Properties and Applications of CY5-N3

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the fluorescent dye CY5-N3 (Sulfo-Cyanine5-azide), focusing on its core photophysical properties, the experimental methods to determine them, and its primary application in bioorthogonal labeling. This document is intended for researchers, scientists, and professionals in drug development who utilize fluorescent probes for imaging and quantification.

Core Photophysical Properties of this compound

This compound is a bright, far-red fluorescent dye functionalized with an azide group.[1][2] This azide moiety enables the dye to be covalently attached to biomolecules through "click chemistry," a set of highly efficient and specific reactions.[1][3] Its fluorescence in the far-red spectrum is particularly advantageous for biological imaging, as it minimizes background interference from cellular autofluorescence.[4]

The key photophysical characteristics of CY5 are summarized below. It is important to note that while this compound is a derivative of the Cy5 dye, its specific quantum yield may vary slightly. The values presented are based on the well-characterized Cy5 fluorophore.

PropertyValueReference
Molar Extinction Coefficient (ε) 250,000 cm⁻¹M⁻¹[5][6]
Fluorescence Quantum Yield (Φ) 0.27[4][5]
Excitation Maximum (λex) ~646 nm[1][3][6][7]
Emission Maximum (λem) ~662 nm[1][3][6][7]

Experimental Protocols

Accurate determination of the quantum yield and extinction coefficient is critical for the quantitative use of any fluorophore. The following sections detail the standard experimental protocols for measuring these properties for dyes like this compound.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a particular wavelength. It is determined by applying the Beer-Lambert law.[8]

Principle: The Beer-Lambert law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution (A = εlc).[8] By measuring the absorbance of a solution with a known concentration and path length, the extinction coefficient can be calculated.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).[3][9] Perform a series of dilutions to create several solutions of known, decreasing concentrations in the desired experimental buffer (e.g., PBS).

  • Spectrophotometer Measurement:

    • Use a spectrophotometer to measure the absorbance of each diluted sample at the maximum absorption wavelength (λmax) of CY5, which is approximately 646 nm.[8]

    • Use the experimental buffer as a blank to zero the spectrophotometer.

  • Data Analysis:

    • Plot the measured absorbance values (at λmax) against the corresponding molar concentrations.

    • Perform a linear regression on the data points. The slope of the resulting line corresponds to the molar extinction coefficient (ε), assuming a standard path length of 1 cm.[8]

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The most common method for determining Φ is the relative method, which compares the fluorescence of the sample to a standard with a known quantum yield.[10][11]

Principle: The quantum yield of a sample can be calculated by comparing its integrated fluorescence intensity and absorbance to that of a reference standard. The relationship is described by the following equation:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

Where:

  • Φ is the quantum yield.

  • I is the integrated fluorescence intensity.

  • A is the absorbance at the excitation wavelength.

  • n is the refractive index of the solvent.

Methodology:

  • Standard Selection: Choose a suitable fluorescence standard that absorbs and emits in a similar spectral region to this compound. For far-red dyes, standards like Nile Blue can be used.[11]

  • Solution Preparation:

    • Prepare a series of dilute solutions of both the this compound sample and the reference standard in the same solvent or solvents with known refractive indices.

    • The concentrations should be adjusted so that the absorbance at the excitation wavelength is low (typically < 0.1) to avoid inner filter effects.[12]

  • Absorbance Measurement: Measure the absorbance of each sample and standard solution at the chosen excitation wavelength.

  • Fluorescence Measurement:

    • Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.

    • Ensure experimental conditions (e.g., excitation/emission slit widths, detector voltage) are identical for both the sample and the standard.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for both the this compound sample and the standard.[12]

    • Plot the integrated fluorescence intensity versus absorbance for each series of dilutions.

    • The slope of the resulting lines for the sample and standard represent the terms (I/A) in the quantum yield equation.

    • Use the slopes along with the known quantum yield of the standard and the refractive indices of the solvents to calculate the quantum yield of this compound.[11]

Application in Bioorthogonal Labeling: Click Chemistry

This compound is primarily used as a fluorescent reporter in bioorthogonal labeling experiments.[9] Its azide group allows it to be conjugated to biomolecules that have been metabolically, enzymatically, or chemically modified to contain an alkyne group. This conjugation is most commonly achieved via click chemistry.

There are two main pathways for this reaction:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction uses a copper(I) catalyst to covalently link the azide on this compound to a terminal alkyne on a target biomolecule.[13][14] This method is robust and high-yielding.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the cellular toxicity associated with copper catalysts, a "copper-free" version of the reaction was developed.[15] This pathway uses a strained cyclooctyne (e.g., DBCO, BCN) instead of a simple alkyne. The ring strain in the cyclooctyne is sufficient to promote the reaction with the azide without the need for a catalyst, making it ideal for labeling in living systems.[1][16]

The general workflow for labeling and imaging biomolecules using this compound via click chemistry is depicted below.

Workflow for biomolecule labeling using this compound.

References

Methodological & Application

Step-by-Step Protocol for CY5-N3 Protein Labeling via Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the covalent labeling of proteins with the fluorescent dye CY5-N3 using click chemistry. This method allows for the specific attachment of a bright, far-red fluorescent probe to a protein of interest, enabling a wide range of downstream applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.

Introduction

Cyanine5 (CY5) is a bright and photostable fluorescent dye that emits in the far-red spectrum, making it ideal for biological applications where minimizing autofluorescence is critical. This compound is an azide-modified version of the CY5 dye, designed for conjugation to proteins via "click chemistry". This bioorthogonal reaction is highly specific and efficient, occurring under mild conditions that preserve protein structure and function.

This protocol will cover two primary methods for this compound protein labeling:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient reaction that requires a copper catalyst. This method is well-suited for in vitro labeling.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that utilizes a strained alkyne, such as DBCO, for conjugation. This method is ideal for labeling in living cells or when copper toxicity is a concern.

Experimental Protocols

Preparation of Reagents

Proper preparation of all reagents is critical for successful labeling.

  • Protein Sample: The protein of interest must contain a compatible reactive group for click chemistry. For labeling with this compound (an azide-containing dye), the protein must possess an alkyne group. This can be achieved by site-specific incorporation of an alkyne-containing unnatural amino acid or by chemical modification of the protein to introduce an alkyne handle. Ensure the protein is in an amine-free buffer (e.g., PBS, HEPES) at a concentration of 1-10 mg/mL. Buffers containing primary amines like Tris will interfere with some labeling chemistries.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[1][2] Store aliquots at -20°C in the dark.[2][3]

  • Copper Catalyst Stock Solutions (for CuAAC):

    • 50 mM Copper(II) Sulfate (CuSO₄) in deionized water.

    • 50 mM Sodium Ascorbate in deionized water (prepare fresh).[4]

    • 10 mM Copper Ligand (e.g., TBTA) in DMSO.[4]

  • DBCO-Functionalized Protein (for SPAAC): If using the SPAAC method, the protein must be functionalized with a strained alkyne like DBCO.

  • Purification Columns: Prepare spin desalting columns or dialysis equipment for purification of the labeled protein.[5][6][7]

This compound Labeling via CuAAC

This protocol is for a typical labeling reaction of 1 mg of an alkyne-modified protein.

  • Reaction Setup: In a microcentrifuge tube, combine the following:

    • 100 µL of the alkyne-modified protein solution (at 10 mg/mL in PBS, pH 7.4).

    • Calculated volume of 10 mM this compound stock solution to achieve a 3-10 fold molar excess over the protein.

  • Catalyst Addition: Add the catalyst components in the following order, vortexing gently after each addition:[4]

    • Copper ligand (e.g., TBTA) to a final concentration of 0.1 mM.[4]

    • CuSO₄ to a final concentration of 1 mM.[4]

    • Sodium Ascorbate to a final concentration of 1 mM.[4]

  • Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.[4]

  • Purification: Proceed to the "Purification of Labeled Protein" section.

This compound Labeling via SPAAC (Copper-Free)

This protocol is for a typical labeling reaction of a DBCO-functionalized protein.

  • Reaction Setup: In a microcentrifuge tube, combine:

    • The DBCO-functionalized protein.

    • This compound at a desired concentration (e.g., 1-10 µM) in a reaction buffer such as PBS, pH 7.4.[3]

  • Incubation: Incubate the mixture for 30 minutes to 2 hours at room temperature, protected from light.[3]

  • Purification: Proceed to the "Purification of Labeled Protein" section.

Purification of Labeled Protein

Removal of unreacted this compound is crucial for accurate downstream analysis.

  • Spin Column Chromatography:

    • Equilibrate a spin desalting column according to the manufacturer's instructions.

    • Load the reaction mixture onto the column.

    • Centrifuge to separate the larger, labeled protein from the smaller, unreacted dye.[7][8][9]

  • Dialysis:

    • Transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cut-off (MWCO).

    • Dialyze against a large volume of PBS buffer overnight at 4°C, with at least two buffer changes.[5][6][7]

Determination of Degree of Labeling (DOL)

The DOL represents the average number of dye molecules conjugated to each protein molecule.[10] An optimal DOL is typically between 2 and 10 for antibodies.[6][11]

  • Measure Absorbance: Measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and at the absorbance maximum for CY5 (~650 nm, A₆₅₀) using a spectrophotometer.[8][12]

  • Calculate Protein Concentration:

    • Protein Concentration (M) = [A₂₈₀ - (A₆₅₀ × CF)] / ε_protein

    • Where CF is the correction factor for the dye's absorbance at 280 nm (for CY5, this is approximately 0.05).[8]

    • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate Dye Concentration:

    • Dye Concentration (M) = A₆₅₀ / ε_dye

    • Where ε_dye is the molar extinction coefficient of CY5 at ~650 nm (typically ~250,000 M⁻¹cm⁻¹).[8]

  • Calculate DOL:

    • DOL = Dye Concentration (M) / Protein Concentration (M)

Data Presentation

ParameterValueUnits
Protein Concentration1.5mg/mL
A₂₈₀ of Labeled Protein1.2AU
A₆₅₀ of Labeled Protein0.8AU
Protein Molar Ext. Coeff. (ε_protein)210,000M⁻¹cm⁻¹
CY5 Molar Ext. Coeff. (ε_dye)250,000M⁻¹cm⁻¹
Correction Factor (CF)0.05-
Calculated Protein Concentration 5.52 x 10⁻⁶ M
Calculated Dye Concentration 3.2 x 10⁻⁶ M
Degree of Labeling (DOL) 0.58 -

Visualizations

CuAAC_Workflow Protein Alkyne-Modified Protein Mix Mix Protein and this compound Protein->Mix CY5 This compound CY5->Mix Catalyst Add Cu(I) Catalyst (CuSO4, Ascorbate, Ligand) Mix->Catalyst Incubate Incubate (1-4h, RT, Dark) Catalyst->Incubate Purify Purify (Spin Column/Dialysis) Incubate->Purify LabeledProtein CY5-Labeled Protein Purify->LabeledProtein Analysis DOL Calculation & Downstream Apps LabeledProtein->Analysis SPAAC_Workflow Protein DBCO-Functionalized Protein Mix Mix Protein and this compound Protein->Mix CY5 This compound CY5->Mix Incubate Incubate (0.5-2h, RT, Dark) Mix->Incubate Purify Purify (Spin Column/Dialysis) Incubate->Purify LabeledProtein CY5-Labeled Protein Purify->LabeledProtein Analysis DOL Calculation & Downstream Apps LabeledProtein->Analysis Signaling_Pathway LabeledAb CY5-Labeled Antibody Binding Binding LabeledAb->Binding CellSurfaceReceptor Cell Surface Receptor CellSurfaceReceptor->Binding Internalization Internalization Binding->Internalization Endosome Endosome Internalization->Endosome Signal Fluorescent Signal (Detection) Internalization->Signal Lysosome Lysosome Endosome->Lysosome Endosome->Signal Lysosome->Signal

References

Application Notes and Protocols for Labeling Nucleic Acids with CY5-N3

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The covalent attachment of fluorescent dyes to nucleic acids is a cornerstone of modern molecular biology, enabling a wide array of applications in research, diagnostics, and drug development. Cyanine 5 (Cy5), a bright and photostable fluorophore in the far-red spectrum, is a popular choice for labeling DNA and RNA. The use of CY5-N3, an azide-modified version of the dye, in conjunction with "click chemistry," offers a highly efficient and bioorthogonal method for labeling.[1][2] This approach allows for the precise and stable conjugation of Cy5 to nucleic acids that have been modified to contain a corresponding alkyne group.[2][3]

This document provides detailed protocols for the two primary click chemistry methods used for this purpose: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][]

Core Concepts: Click Chemistry for Nucleic Acid Labeling

Click chemistry refers to a class of reactions that are rapid, specific, and high-yielding, making them ideal for bioconjugation.[2] For labeling with this compound, an alkyne-modified nucleic acid is required to react with the azide group on the dye.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction involves the use of a copper(I) catalyst to join a terminal alkyne on the nucleic acid with the azide of this compound, forming a stable triazole linkage.[][6] The reaction is typically accelerated by a stabilizing ligand, such as THPTA, and requires a reducing agent, like sodium ascorbate, to maintain copper in its active Cu(I) state.[1][7]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction circumvents the need for a potentially toxic copper catalyst, making it highly suitable for applications in living cells.[1][] It utilizes a cyclooctyne (a strained alkyne), such as DBCO, incorporated into the nucleic acid. The ring strain of the cyclooctyne readily reacts with the azide on this compound without any catalyst.[][8]

General Experimental Workflow

The overall process for labeling nucleic acids with this compound involves three main stages: introduction of an alkyne handle into the nucleic acid, the click chemistry reaction with this compound, and purification of the final labeled product.

G cluster_0 Step 1: Introduce Alkyne Moiety cluster_1 Step 2: Click Reaction with this compound cluster_2 Step 3: Purification cluster_3 Step 4: Analysis & Application TdT 3'-End Labeling (TdT) CuAAC CuAAC (Copper-Catalyzed) TdT->CuAAC SPAAC SPAAC (Copper-Free) TdT->SPAAC PCR Internal Labeling (PCR/RT) PCR->CuAAC PCR->SPAAC Syn Solid-Phase Synthesis Syn->CuAAC Syn->SPAAC Column Spin Column CuAAC->Column Precip Ethanol Precipitation CuAAC->Precip SPAAC->Column SPAAC->Precip App Microscopy, FRET, FISH, etc. Column->App Precip->App

General workflow for labeling nucleic acids with this compound.

Experimental Protocols

Part 1: Introduction of an Alkyne Moiety into Nucleic Acids

Before performing the click reaction, the nucleic acid must be modified with an alkyne group. This is typically achieved by incorporating an alkyne-modified nucleotide.

Protocol 1.1: 3'-End Labeling with Terminal deoxynucleotidyl Transferase (TdT)

This method adds an alkyne-modified nucleotide to the 3'-terminus of a DNA strand.[1]

  • Reaction Setup: In a microcentrifuge tube, combine the following components:

    • DNA (1 µM)

    • TdT Reaction Buffer (1x)

    • Alkyne-modified nucleotide (e.g., 10 µM 5-Ethynyl-dUTP or DBCO-dUTP)

    • Terminal deoxynucleotidyl Transferase (TdT) (10-20 units)

    • Nuclease-free water to the final volume.

  • Incubation: Incubate the reaction at 37°C for 30-60 minutes.

  • Enzyme Inactivation: Heat the reaction at 75°C for 10 minutes to inactivate the TdT enzyme.

  • Purification: Purify the alkyne-modified DNA using a spin column or ethanol precipitation to remove unincorporated nucleotides. The DNA is now ready for the click reaction.

Part 2: this compound Labeling via Click Chemistry

Protocol 2.1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is for labeling terminal alkyne-modified nucleic acids.

Schematic of the CuAAC reaction.
  • Prepare this compound Stock: Dissolve this compound in anhydrous DMSO to a stock concentration of 1-10 mM. Store aliquots at -20°C, protected from light.[9]

  • Reaction Setup: Combine the following in order:

    • Alkyne-modified nucleic acid (e.g., 250 nM final concentration).[1]

    • This compound (from stock, e.g., 25-500 µM final concentration).[1]

    • Copper(II) Sulfate (CuSO₄) (e.g., 100 µM final concentration).[1]

    • Ligand (e.g., THPTA) (e.g., 500 µM final concentration).[1]

    • Freshly prepared Sodium Ascorbate (e.g., 1 mM final concentration).[1]

    • Reaction buffer (e.g., PBS or Tris-HCl, pH 7.4) to the final volume.[9]

  • Incubation: Vortex briefly and incubate the reaction at room temperature or 37°C for 30-120 minutes, protected from light.[1][9]

  • Purification: Proceed immediately to purification to remove the catalyst and excess dye.

Component Stock Concentration Final Concentration Reference
Alkyne-DNA1 µM250 nM[1]
This compound10 mM (in DMSO)25-500 µM[1]
CuSO₄10 mM100 µM[1]
THPTA17 mM500 µM[1]
Sodium Ascorbate100 mM (fresh)1 mM[1]
Table 1. Example Reagent Concentrations for CuAAC Labeling.

Protocol 2.2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is for labeling nucleic acids modified with a strained alkyne, such as DBCO.

Schematic of the SPAAC reaction.
  • Prepare this compound Stock: Dissolve this compound in anhydrous DMSO to a stock concentration of 1-10 mM. Store aliquots at -20°C, protected from light.[9]

  • Reaction Setup: In a microcentrifuge tube, combine:

    • DBCO-modified nucleic acid (e.g., 250 nM final concentration).[1]

    • This compound (from stock, e.g., 1-25 µM final concentration).[1][9]

    • Reaction buffer (e.g., PBS, pH 7.4) to the final volume.[9]

  • Incubation: Incubate for 30-120 minutes at room temperature or up to 65°C, protected from light.[1][9] Reaction times may vary based on the specific strained alkyne used.

  • Purification: Proceed to purification to remove excess dye.

Component Stock Concentration Final Concentration Reference
DBCO-DNA1 µM250 nM[1]
This compound1 mM (in DMSO)1-25 µM[1][9]
Reaction Buffer10x PBS, pH 7.41x[9]
Table 2. Example Reagent Concentrations for SPAAC Labeling.
Feature CuAAC SPAAC
Catalyst Requires Copper(I)None (metal-free)
Kinetics Generally fasterCan be slower, but highly dependent on the strained alkyne
Biocompatibility Copper can be toxic to living cellsHighly bioorthogonal, suitable for live-cell labeling[]
Nucleic Acid Mod Terminal AlkyneStrained Alkyne (e.g., DBCO)
Setup Complexity More components (ligand, reducing agent)Simpler setup
Table 3. Comparison of CuAAC and SPAAC Labeling Methods.
Part 3: Purification of Labeled Nucleic Acids

Purification is critical to remove unreacted this compound, which can cause high background fluorescence.

Protocol 3.1: Spin Column Purification

This method is fast and efficient for removing unincorporated dyes, salts, and proteins.

  • Select Kit: Use a suitable PCR purification or nucleotide removal kit (e.g., QIAquick PCR Purification Kit).[10]

  • Binding: Add 5 volumes of the kit's binding buffer (e.g., Buffer PB) to 1 volume of the labeling reaction and mix.

  • Load: Apply the sample to the spin column and centrifuge for 60 seconds. Discard the flow-through.

  • Wash: Add wash buffer (e.g., Buffer PE) to the column and centrifuge for 60 seconds. Discard the flow-through and centrifuge again to remove residual ethanol.

  • Elute: Place the column in a clean collection tube. Add 30-50 µL of elution buffer or nuclease-free water, let it stand for 1 minute, and centrifuge to elute the labeled nucleic acid.[11]

Protocol 3.2: Ethanol Precipitation

This is a classic method for concentrating and purifying nucleic acids.

  • Add Salt: Add 1/10 volume of 3 M Sodium Acetate (pH 5.2) to the labeling reaction.

  • Add Ethanol: Add 2.5-3 volumes of cold 100% ethanol.

  • Precipitate: Mix well and incubate at -20°C for at least 1 hour or at -80°C for 30 minutes.

  • Pellet: Centrifuge at high speed (>12,000 x g) for 15-30 minutes at 4°C.

  • Wash: Carefully decant the supernatant. Wash the pellet with cold 70% ethanol.

  • Dry and Resuspend: Centrifuge again, decant the ethanol, and air-dry the pellet. Resuspend in a suitable buffer.

Assessing Labeling Efficiency

The efficiency of the labeling reaction can be determined using a UV-Vis spectrophotometer (e.g., NanoDrop).

  • Measure Absorbance: Measure the absorbance of the purified, labeled nucleic acid at 260 nm (for nucleic acid) and ~650 nm (for Cy5).

  • Calculate Concentrations: Use the Beer-Lambert law (A = εbc) to calculate the concentrations of the nucleic acid and the dye.

    • Cy5 Extinction Coefficient (ε) at ~650 nm: ~250,000 M⁻¹cm⁻¹

  • Determine Degree of Labeling (DOL):

    • DOL = (Molar concentration of dye) / (Molar concentration of nucleic acid)

An optimal DOL is typically between 1 and 5, depending on the downstream application, to avoid self-quenching of the fluorophore. The fluorescence of Cy5 can be influenced by the adjacent nucleobase sequence.[12][13]

Applications

CY5-labeled nucleic acids are versatile tools for numerous applications, including:

  • Fluorescence in situ Hybridization (FISH): For visualizing the location of specific DNA or RNA sequences in cells and tissues.

  • Microarrays: For gene expression analysis and genotyping.

  • Förster Resonance Energy Transfer (FRET): To study nucleic acid structure and interactions.[6][14]

  • Flow Cytometry: To detect and quantify cells containing specific nucleic acid sequences.

  • Live-Cell Imaging: To track the dynamics and localization of nucleic acids in real-time.[9]

References

Live Cell Imaging with CY5-N3 Azide: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of CY5-N3 azide for live cell imaging. The protocol leverages a two-step bioorthogonal chemistry approach, involving metabolic glycoengineering to introduce azide functionalities onto cellular glycans, followed by a specific click chemistry reaction with a fluorescent probe for visualization.

Introduction

Live cell imaging is a powerful technique for studying dynamic cellular processes. Bioorthogonal chemistry, which involves reactions that can occur in living systems without interfering with native biochemical processes, has emerged as a valuable tool for fluorescently labeling biomolecules in their native environment. This protocol focuses on the use of this compound, a bright and photostable cyanine dye, for labeling and visualizing cellular structures in live cells.[1]

The methodology involves two key steps:

  • Metabolic Labeling: Cells are incubated with a peracetylated azido-sugar, such as N-azidoacetylmannosamine-tetraacylated (Ac4ManNAz). This sugar is metabolized by the cells and incorporated into sialoglycoproteins, displaying azide groups on the cell surface.[2][3]

  • Click Chemistry: The azide-labeled cells are then treated with a dibenzocyclooctyne (DBCO)-functionalized CY5 dye. The azide and DBCO groups undergo a strain-promoted alkyne-azide cycloaddition (SPAAC), a copper-free click chemistry reaction, to covalently attach the fluorescent dye to the cellular glycans.[4] This method avoids the cytotoxicity associated with copper-catalyzed reactions, making it ideal for live cell imaging.[4]

Data Presentation

While direct comparative quantitative data for this compound azide under various live-cell imaging conditions is not extensively available in a single source, the following tables summarize key parameters and recommended concentration ranges based on existing literature.

ParameterValueReference(s)
Excitation Maximum (λex) ~646 nm[1]
Emission Maximum (λem) ~662 nm[1]
Molar Extinction Coefficient ~250,000 cm⁻¹M⁻¹[5]
Quantum Yield (Φ) ~0.20 - 0.28[5]

Table 1: Photophysical Properties of CY5. These values are for the general CY5 fluorophore and may vary slightly depending on the specific conjugate and experimental conditions.

ReagentCell Line(s)Recommended ConcentrationIncubation TimeReference(s)
Ac4ManNAz A549, Jurkat, etc.10-75 µM1-3 days[2]
A54910 µM (optimal to minimize physiological effects)3 days[6][7]
JurkatToxic at 50 µM-[2]
DBCO-Cy5 A54920-50 µM1 hour[2]
A54920 µM1 hour[8]

Table 2: Recommended Reagent Concentrations for Metabolic Labeling and Click Chemistry. Concentrations and incubation times may need to be optimized for different cell types and experimental goals.

Experimental Protocols

This section provides detailed protocols for metabolic glycan labeling with Ac4ManNAz and subsequent visualization via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with a DBCO-functionalized CY5 dye.

Protocol 1: Metabolic Labeling of Cultured Cells with Ac4ManNAz

Materials:

  • Mammalian cells of interest (e.g., A549, HeLa, Jurkat)

  • Complete cell culture medium

  • Peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in an appropriate culture vessel (e.g., glass-bottom dishes for microscopy) at a density that allows for logarithmic growth during the labeling period.

  • Prepare Ac4ManNAz Stock Solution: Dissolve Ac4ManNAz in DMSO to prepare a stock solution (e.g., 10-50 mM). Store at -20°C.

  • Metabolic Labeling: The day after seeding, add the Ac4ManNAz stock solution to the cell culture medium to achieve the desired final concentration. An optimal concentration of 10 µM is suggested for minimizing potential effects on cell physiology while achieving sufficient labeling.[2][6][7] However, concentrations can be optimized for different cell types and experimental goals.[2]

  • Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂) for 1 to 3 days. The optimal incubation time should be determined empirically for each cell line and experimental question.

  • Washing: After incubation, gently wash the cells two to three times with pre-warmed PBS to remove any unincorporated Ac4ManNAz. The cells are now azide-labeled and ready for the click chemistry reaction.

Protocol 2: Live Cell Imaging via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Materials:

  • Azide-labeled cells (from Protocol 1)

  • DBCO-conjugated CY5 (DBCO-Cy5)

  • Serum-free cell culture medium or PBS

  • Live cell imaging solution

Procedure:

  • Prepare DBCO-Cy5 Staining Solution: Prepare a stock solution of DBCO-Cy5 in DMSO. Immediately before use, dilute the stock solution in serum-free medium or PBS to the desired final concentration (typically 20-50 µM).[2]

  • SPAAC Reaction: Add the DBCO-Cy5 staining solution to the azide-labeled cells.

  • Incubation: Incubate the cells for 1 hour at 37°C, protected from light.[2]

  • Washing: Gently wash the cells two to three times with pre-warmed serum-free medium or PBS to remove any unreacted DBCO-Cy5.

  • Imaging: Replace the wash buffer with a live cell imaging solution. Image the cells immediately using a fluorescence microscope equipped with appropriate filter sets for CY5 (Excitation: ~646 nm, Emission: ~662 nm).

Note on Phototoxicity and Photostability: Cyanine dyes, including CY5, are susceptible to photobleaching and can induce phototoxicity in live cells upon prolonged exposure to excitation light.[9][10] It is crucial to minimize light exposure by using the lowest possible laser power and exposure time that still provides an adequate signal-to-noise ratio. The use of antifade reagents in the imaging medium can also help to improve photostability.

Mandatory Visualization

Bioorthogonal_Labeling_Workflow cluster_0 Step 1: Metabolic Labeling cluster_1 Step 2: Click Chemistry & Imaging Ac4ManNAz Ac4ManNAz (Azido-sugar) Cell Live Cells Ac4ManNAz->Cell Incubation (1-3 days) LabeledCell Azide-Labeled Cells Cell->LabeledCell Metabolic Incorporation DBCO_Cy5 DBCO-CY5 LabeledCell->DBCO_Cy5 SPAAC Reaction (1 hour) StainedCell Fluorescently Labeled Cells DBCO_Cy5->StainedCell Microscope Fluorescence Microscopy StainedCell->Microscope Live Cell Imaging

Caption: Experimental workflow for live cell imaging using this compound azide.

Metabolic_Glycoengineering_Principle cluster_cellular_process Cellular Machinery cluster_detection Bioorthogonal Detection Ac4ManNAz Ac4ManNAz (Precursor) Metabolism Cellular Metabolism Ac4ManNAz->Metabolism Azido_Sialic_Acid Azido-Sialic Acid Metabolism->Azido_Sialic_Acid Glycoprotein Cell Surface Glycoprotein Azido_Sialic_Acid->Glycoprotein Incorporation DBCO_Cy5 DBCO-CY5 (Probe) Glycoprotein->DBCO_Cy5 Click Chemistry (SPAAC) Labeled_Glycoprotein Labeled Glycoprotein DBCO_Cy5->Labeled_Glycoprotein Visualization Visualization Labeled_Glycoprotein->Visualization Fluorescence Signal

Caption: Principle of metabolic glycoengineering and bioorthogonal labeling.

References

Application Notes and Protocols for CY5-N3 Copper-Catalyzed Click Chemistry (CuAAC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and bioorthogonal method for covalently linking molecules.[1][2] This reaction's specificity between an azide and a terminal alkyne, coupled with its compatibility with aqueous environments and a wide pH range (4-12), makes it an invaluable tool in bioconjugation, drug development, and cellular imaging.[1][3][4] The fluorescent dye CY5-N3, an azide-functionalized cyanine dye, is a popular reagent for these applications due to its bright fluorescence in the far-red spectrum (excitation/emission maxima ~646/662 nm), which minimizes background fluorescence from biological samples.[3][5]

These application notes provide detailed protocols for the use of this compound in CuAAC reactions, guidance on reagent preparation and optimization, and examples of its application in studying cellular signaling pathways.

Data Presentation

Table 1: Typical Reagent Concentrations for this compound CuAAC Labeling
ReagentStock SolutionFinal ConcentrationNotes
Alkyne-modified BiomoleculeVaries10 - 200 µMConcentration depends on the specific biomolecule and experimental goals.
This compound1-10 mM in DMSO1.5x molar excess over alkyne (or 25-100 µM)Store stock solution at -20°C in the dark.[3][6] Prepare working solutions fresh.[6]
Copper(II) Sulfate (CuSO₄)20 mM in H₂O50 - 100 µMA Cu(I) source is required; Cu(II) is reduced in situ by sodium ascorbate.
Sodium Ascorbate100 mM in H₂O2.5 - 5 mMUse a freshly prepared solution as it is readily oxidized.[7] Acts as a reducing agent to maintain copper in the Cu(I) state.[8]
Copper(I)-stabilizing Ligand (e.g., TBTA, THPTA)10 mM in 55% DMSO (TBTA)250 - 500 µM (5x molar excess over copper)Ligands accelerate the reaction and protect biomolecules from oxidative damage.[1][8]
BufferPBS or Tris-HClpH 7.2 - 7.4The CuAAC reaction is generally insensitive to pH in the 4-11 range.[1]
Table 2: Quantitative Analysis of Intracellular CuAAC Reaction Yields

The following data is adapted from a study performing CuAAC on metabolically labeled proteins in live mammalian cells.[9][10] This provides an estimate of reaction efficiency in a complex biological environment.

Cellular CompartmentLigand UsedReaction Yield
Membrane ProteinsTris(triazolylmethyl)amine Cu(I) ligand with a cell-penetrating peptide>18%
Cytosolic ProteinsTris(triazolylmethyl)amine Cu(I) ligand with a cell-penetrating peptide~0.8%
Cytosolic Proteins (with N-ethylmaleimide treatment to reduce biothiols)Tris(triazolylmethyl)amine Cu(I) ligand with a cell-penetrating peptide~14%

Experimental Protocols

Protocol 1: General Protocol for Labeling Alkyne-Modified Proteins with this compound

This protocol is a general guideline for labeling an alkyne-modified protein in solution.

Materials:

  • Alkyne-modified protein in an amine-free buffer (e.g., PBS, HEPES, MOPS)

  • This compound

  • Anhydrous DMSO

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Purification resin (e.g., size-exclusion chromatography spin columns)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[6]

    • Prepare a 20 mM stock solution of CuSO₄ in ultrapure water.

    • Prepare a 100 mM stock solution of sodium ascorbate in ultrapure water. This solution should be made fresh for each experiment.

    • Prepare a 10 mM stock solution of TBTA in DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, dilute the alkyne-modified protein to a final concentration of 10-100 µM in an appropriate buffer.

    • Add the this compound stock solution to a final concentration of 1.5-2x molar excess over the protein.

    • Prepare a premix of the copper catalyst. In a separate tube, add the CuSO₄ stock solution to a final reaction concentration of 100 µM and the TBTA stock solution to a final concentration of 500 µM. Vortex briefly.

    • Add the copper/ligand premix to the protein/dye mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[5]

  • Reaction Incubation:

    • Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.[6] Gentle mixing during incubation can improve efficiency.

  • Purification of the Labeled Protein:

    • Remove the unreacted this compound and copper catalyst using a desalting spin column suitable for the protein's molecular weight.[6] Follow the manufacturer's instructions for the column.

    • Alternatively, dialysis or HPLC can be used for purification.

  • Storage:

    • Store the purified CY5-labeled protein under conditions appropriate for the specific protein, protected from light. Aliquoting and storing at -20°C or -80°C is recommended to avoid repeated freeze-thaw cycles.

Protocol 2: In-Cell Labeling of Alkyne-Modified Biomolecules

This protocol provides a method for labeling biomolecules that have been metabolically tagged with an alkyne group within living cells.

Materials:

  • Cells cultured with an alkyne-containing metabolic label (e.g., L-azidohomoalanine for proteins)

  • This compound

  • Anhydrous DMSO

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • THPTA (a more water-soluble ligand recommended for live-cell applications)

  • Dulbecco's Phosphate-Buffered Saline (DPBS)

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions as described in Protocol 1, using THPTA as the ligand.

  • Cell Preparation:

    • Wash the cells expressing the alkyne-tagged biomolecule twice with DPBS.

  • Click Reaction Mixture Preparation:

    • Prepare the click reaction mixture in DPBS. For a final volume of 1 mL, add the following to their final concentrations:

      • CuSO₄: 50 µM

      • THPTA: 250 µM

      • This compound: 20-50 µM

      • Sodium Ascorbate: 2.5 mM (add immediately before adding to cells)

  • Labeling Reaction:

    • Aspirate the DPBS from the cells and add the click reaction mixture.

    • Incubate for 5-15 minutes at room temperature, protected from light.[11]

  • Washing and Imaging:

    • Aspirate the reaction mixture and wash the cells three times with DPBS.

    • The cells are now ready for fixation and/or imaging using a fluorescence microscope with appropriate filters for CY5 (Excitation: ~646 nm, Emission: ~662 nm).[6]

Visualizations

Signaling Pathway Diagram

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF_Cy5 EGF-CY5 EGFR EGFR EGF_Cy5->EGFR Binding EGFR_dimer EGFR Dimer (Activated) EGFR->EGFR_dimer Dimerization & Autophosphorylation Grb2_Sos Grb2/Sos EGFR_dimer->Grb2_Sos Recruitment PI3K PI3K EGFR_dimer->PI3K Activation Ras Ras Grb2_Sos->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Translocation PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activation Akt->Transcription Downstream Effects

Caption: EGFR signaling pathway initiated by a CY5-labeled EGF ligand.

Experimental Workflow Diagram

CuAAC_Workflow Prepare_Reagents Prepare Reagents: - this compound in DMSO - CuSO4 in H2O - Fresh Sodium Ascorbate - Ligand (TBTA/THPTA) Reaction_Mix Create Reaction Mixture: 1. Add this compound to biomolecule 2. Add Cu/Ligand premix 3. Initiate with Na-Ascorbate Prepare_Reagents->Reaction_Mix Incubation Incubate (30-60 min, RT, dark) Reaction_Mix->Incubation Purification Purify Labeled Product (e.g., Size-Exclusion Chromatography) Incubation->Purification QC Quality Control (Spectroscopy, SDS-PAGE) Purification->QC Application Downstream Application (e.g., Cellular Imaging, In vivo tracking) QC->Application End End: CY5-labeled Biomolecule Application->End

Caption: Experimental workflow for this compound CuAAC bioconjugation.

References

Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with CY5-N3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of CY5-azide (CY5-N3) in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reactions. This powerful "click chemistry" tool enables the efficient and specific labeling of biomolecules in a variety of applications, from in vitro studies to live-cell imaging and drug development.[1][2][3][4][5]

Introduction to SPAAC

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a bioorthogonal reaction that occurs between a strained cyclooctyne and an azide, forming a stable triazole linkage. A key advantage of SPAAC is that it does not require a cytotoxic copper catalyst, making it ideal for applications in living systems.[1][6] The reaction is highly specific and proceeds efficiently under physiological conditions.[1][6] The azide and cyclooctyne functional groups are largely absent in biological systems, ensuring that the labeling is highly specific to the intended target.[1]

This compound is a fluorescent probe containing an azide group, which allows for its conjugation to biomolecules functionalized with a strained cyclooctyne. CY5 is a bright, far-red fluorescent dye, making it well-suited for biological imaging applications where minimizing autofluorescence from cellular components is crucial.

Applications

The versatility of SPAAC using this compound lends itself to a wide range of applications in research and drug development:

  • Peptide and Protein Labeling: Site-specific labeling of proteins and peptides to study their function, localization, and dynamics.[1]

  • Antibody-Drug Conjugates (ADCs): Covalent attachment of cytotoxic drugs to antibodies for targeted cancer therapy.[1]

  • Cell Surface and Intracellular Imaging: Visualization of glycans and other biomolecules in their native cellular environment.[7]

  • In Vivo Imaging: Pre-targeting strategies for tumor imaging where an antibody-cyclooctyne conjugate is administered first, followed by a smaller, rapidly clearing CY5-azide probe.

  • Material Science: Surface modification and functionalization of materials.

Data Presentation

Reaction Kinetics
Cyclooctyne DerivativeSecond-Order Rate Constant (M⁻¹s⁻¹)Notes
DIBO (dibenzocyclooctyne)0.0567 ± 0.0027Rate can be influenced by modifications to the cyclooctyne ring.[8]
DIBO-ketone0.2590 ± 0.0067Oxidation of the alcohol in DIBO to a ketone increases the reaction rate.[8]
BCN (bicyclo[6.1.0]nonyne)VariesA readily accessible cyclooctyne.[9]
DIFO (difluorinated cyclooctyne)Similar to DIBOAn alternative for SPAAC applications.[6]
Photophysical Properties of CY5

The fluorescence quantum yield of CY5 can be influenced by its local environment and conjugation. While specific data for the CY5-triazole product of a SPAAC reaction is limited, the following provides general information.

ParameterValueConditions
Quantum Yield (Free Dye) ~0.27In aqueous solution.[10]
Quantum Yield (Conjugated) Can increase to 0.40-0.58When attached to DNA, depending on the sequence.[10]
Brightness (ε·ΦF) of a DBCO-N3(SO3)-Cy5 conjugate 23 × 10³ M⁻¹cm⁻¹A measure of fluorescence intensity.[11]
Brightness (ε·ΦF) of a BCN-N3(SO3)-Cy5 conjugate 40 × 10³ M⁻¹cm⁻¹A measure of fluorescence intensity.[11]

Experimental Protocols

Protocol 1: General Labeling of a Cyclooctyne-Modified Protein with this compound

This protocol describes a general method for labeling a protein that has been functionalized with a strained cyclooctyne (e.g., DBCO, BCN) with this compound.

Materials:

  • Cyclooctyne-modified protein in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Reaction Mixture:

    • Dissolve the cyclooctyne-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL.

    • Add the this compound stock solution to the protein solution. A 5- to 20-fold molar excess of this compound over the protein is recommended as a starting point. The final concentration of DMSO should be kept below 10% to avoid protein denaturation.

  • Incubation:

    • Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The reaction time may need to be optimized depending on the reactivity of the cyclooctyne and the desired degree of labeling. Protect the reaction from light.[6]

  • Purification:

    • Remove the unreacted this compound by size-exclusion chromatography or dialysis.

  • Characterization:

    • Determine the degree of labeling by measuring the absorbance of the labeled protein at 280 nm (for the protein) and ~650 nm (for CY5).

Protocol 2: Live Cell Imaging of Azide-Modified Glycans with a DBCO-CY5 Probe

This protocol outlines the labeling of metabolically incorporated azide-modified sugars on the cell surface with a DBCO-functionalized CY5 dye.

Materials:

  • Cells cultured in a suitable medium

  • Peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz)

  • DBCO-CY5

  • Phosphate-Buffered Saline (PBS)

  • Serum-free cell culture medium

Procedure:

  • Metabolic Labeling:

    • Seed cells in an appropriate culture vessel (e.g., glass-bottom dish for microscopy).

    • Prepare a stock solution of Ac4ManNAz in DMSO.

    • Add the Ac4ManNAz stock solution to the cell culture medium to a final concentration of 25-50 µM.

    • Incubate the cells for 1 to 3 days under normal growth conditions to allow for the metabolic incorporation of the azido sugar into cell surface glycans.[7]

  • Labeling with DBCO-CY5:

    • Wash the cells twice with warm PBS.

    • Prepare a staining solution by diluting the DBCO-CY5 stock solution in serum-free cell culture medium to a final concentration of 5-20 µM.

    • Incubate the cells with the DBCO-CY5 staining solution for 30-60 minutes at 37°C, protected from light.

  • Washing and Imaging:

    • Wash the cells three times with PBS.

    • Image the cells using a fluorescence microscope with appropriate filters for CY5 (Excitation/Emission: ~650/670 nm).

Mandatory Visualizations

experimental_workflow_protein_labeling cluster_start Start cluster_reagents Reagents cluster_reaction Reaction cluster_purification Purification cluster_product Final Product start Cyclooctyne- Modified Protein mix Mix & Incubate (RT or 37°C, 1-4h) start->mix cy5_n3 This compound cy5_n3->mix purify Size-Exclusion Chromatography mix->purify product CY5-Labeled Protein purify->product

Caption: Workflow for SPAAC labeling of a protein with this compound.

experimental_workflow_cell_imaging cluster_metabolic_labeling Metabolic Labeling cluster_spaac_reaction SPAAC Reaction cluster_imaging Imaging cell_culture Culture Cells add_azido_sugar Add Ac4ManNAz cell_culture->add_azido_sugar incubate_metabolic Incubate (1-3 days) add_azido_sugar->incubate_metabolic wash1 Wash Cells (PBS) incubate_metabolic->wash1 add_dbco_cy5 Add DBCO-CY5 wash1->add_dbco_cy5 incubate_spaac Incubate (30-60 min) add_dbco_cy5->incubate_spaac wash2 Wash Cells (PBS) incubate_spaac->wash2 image Fluorescence Microscopy wash2->image

Caption: Workflow for live cell imaging using SPAAC with CY5.

References

Application Notes and Protocols for Metabolic Labeling of Glycans with CY5-N3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the metabolic labeling of glycans using alkyne-functionalized sugar precursors and subsequent visualization with the azide-functionalized cyanine dye, CY5-N3, via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry.

Introduction

Metabolic glycan labeling is a powerful technique for studying the dynamics of glycan biosynthesis, trafficking, and localization in living cells and organisms. This method utilizes the cell's own metabolic pathways to incorporate unnatural sugar analogs containing a bioorthogonal chemical reporter, such as an alkyne group, into cellular glycoconjugates.[1][2] The incorporated alkyne groups can then be specifically and efficiently labeled with a fluorescent probe containing a complementary azide group, such as this compound, through the highly selective and biocompatible CuAAC click chemistry reaction.[1][3] This two-step approach allows for the sensitive and specific detection and visualization of newly synthesized glycans.[4]

Key Applications:

  • Imaging Glycan Localization and Trafficking: Track the spatial and temporal distribution of specific glycan populations within cells.[1]

  • Studying Glycosylation in Disease: Investigate aberrant glycosylation patterns associated with diseases like cancer.[1][2]

  • High-Content Screening: Adaptable for high-throughput screening assays to identify modulators of glycosylation pathways.

  • Glycoproteomics: Enables the enrichment and identification of specific classes of glycoproteins.[1]

Principle of the Technology

The metabolic labeling of glycans with this compound involves two key steps:

  • Metabolic Incorporation of an Alkynyl Sugar: Cells are cultured in the presence of a peracetylated alkynyl-sugar analog (e.g., tetraacetylated N-alkynyl-D-mannosamine (Ac4ManNAl) for sialic acids or tetraacetylated N-alkynyl-D-fucosamine (Ac4FucAl) for fucosylated glycans). The peracetylated form enhances cell permeability. Once inside the cell, the acetate groups are removed by cellular esterases, and the alkynyl sugar is metabolized and incorporated into nascent glycan chains by the cellular glycosylation machinery.[1][2]

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): After metabolic labeling, the alkyne-modified glycans are covalently ligated to the azide-functionalized fluorescent dye, this compound. This reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt (e.g., CuSO4) and a reducing agent (e.g., sodium ascorbate). A copper-chelating ligand (e.g., THPTA) is often included to stabilize the Cu(I) oxidation state and protect cells from copper-induced toxicity.[5][6]

Data Presentation

The following table summarizes representative quantitative data obtained from metabolic glycan labeling experiments using alkynyl sugars and subsequent detection. The specific values can vary depending on the cell type, labeling conditions, and detection method.

ParameterCell TypeAlkynyl SugarConcentrationLabeling TimeDetection MethodTypical ResultReference
Labeling Efficiency JurkatAlkynyl Fucose200 µM3 daysFlow Cytometry>80% of cells labeled[7]
Fluorescence Intensity JurkatAlkynyl Fucose200 µM3 daysFlow Cytometry~10-fold increase in MFI[7]
Protein Labeling VariousAlkynyl ManNAc50 µM3 daysIn-gel FluorescenceSpecific protein bands detected[1]
In Vivo Labeling Mouse TumorAc4GalNAzN/AN/AIn vivo ImagingSignificant tumor fluorescence[8]

MFI: Mean Fluorescence Intensity

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells with Alkynyl Sugars

This protocol describes the incorporation of peracetylated alkynyl sugars into cellular glycans in cultured mammalian cells.

Materials:

  • Mammalian cells of interest (e.g., HeLa, Jurkat, CHO)

  • Complete cell culture medium

  • Peracetylated alkynyl sugar (e.g., Ac4ManNAl, Ac4FucAl)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in the desired culture vessel (e.g., 6-well plate, 10 cm dish) and allow them to adhere and reach the desired confluency (typically 50-70%).

  • Prepare Alkynyl Sugar Stock Solution: Dissolve the peracetylated alkynyl sugar in DMSO to prepare a 10-100 mM stock solution. Store at -20°C.

  • Metabolic Labeling:

    • Dilute the alkynyl sugar stock solution directly into the complete cell culture medium to the desired final concentration (typically 25-100 µM).

    • For a negative control, add an equivalent volume of DMSO to the medium of a separate culture.

    • Remove the old medium from the cells and replace it with the medium containing the alkynyl sugar or DMSO control.

  • Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2) for 1 to 3 days. The optimal incubation time and sugar concentration should be determined empirically for each cell line and experimental goal.[1]

  • Washing: After incubation, gently wash the cells two to three times with pre-warmed PBS to remove any unincorporated alkynyl sugar. The cells are now ready for the click chemistry reaction (Protocol 2).

Protocol 2: CuAAC Reaction for Fluorescence Imaging of Labeled Cells

This protocol describes the labeling of alkyne-modified glycans on the cell surface of fixed cells with this compound.

Materials:

  • Metabolically labeled cells (from Protocol 1)

  • PBS

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Quenching solution (e.g., 100 mM glycine in PBS)

  • This compound

  • DMSO

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

Procedure:

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing and Quenching: Wash the cells twice with PBS. Quench the fixation by incubating with 100 mM glycine in PBS for 5 minutes. Wash twice more with PBS.

  • Prepare Click Reaction Cocktail (prepare fresh):

    • Note: The final concentrations provided are a starting point and may require optimization.

    • In a microcentrifuge tube, mix the following in order:

      • PBS

      • This compound (from a 10 mM stock in DMSO, final concentration 10-50 µM)

      • CuSO4 (from a 50 mM stock in water, final concentration 100 µM)

      • THPTA (from a 100 mM stock in water, final concentration 500 µM)

  • Initiate Click Reaction: Immediately before adding to the cells, add sodium ascorbate (from a freshly prepared 100 mM stock in water, final concentration 1 mM) to the cocktail and mix gently.

  • Labeling: Add the click reaction cocktail to the fixed cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • (Optional) Counterstaining: Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.

  • Washing: Wash the cells twice with PBS.

  • Imaging: Mount the coverslips with a suitable mounting medium and image the cells using a fluorescence microscope with the appropriate filter sets for CY5 (Excitation/Emission: ~650/670 nm) and DAPI (Excitation/Emission: ~358/461 nm).

Protocol 3: CuAAC Reaction for Labeling of Cell Lysates

This protocol describes the labeling of alkyne-modified glycoproteins in cell lysates with this compound for analysis by SDS-PAGE.

Materials:

  • Metabolically labeled cells (from Protocol 1)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Cell scraper

  • Microcentrifuge

  • Protein quantification assay (e.g., BCA)

  • This compound

  • DMSO

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • SDS-PAGE sample buffer

Procedure:

  • Cell Lysis:

    • Wash the metabolically labeled cells with cold PBS.

    • Add lysis buffer to the cells and scrape to collect the lysate.

    • Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate).

  • Protein Quantification: Determine the protein concentration of the cell lysate.

  • Prepare for Click Reaction: In a microcentrifuge tube, add 20-50 µg of protein lysate and adjust the volume with lysis buffer or PBS.

  • Prepare Click Reaction Cocktail (prepare fresh):

    • Add the following to the lysate in order, vortexing briefly after each addition:

      • This compound (from a 10 mM stock in DMSO, final concentration 20-100 µM)

      • THPTA (from a 100 mM stock in water, final concentration 1 mM)

      • CuSO4 (from a 50 mM stock in water, final concentration 200 µM)

  • Initiate Click Reaction: Add sodium ascorbate (from a freshly prepared 100 mM stock in water, final concentration 2 mM) to initiate the reaction and vortex briefly.[9][10]

  • Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.

  • Sample Preparation for SDS-PAGE: Add SDS-PAGE sample buffer to the reaction, boil for 5 minutes, and analyze by SDS-PAGE.

  • In-Gel Fluorescence Scanning: Visualize the CY5-labeled proteins using a fluorescence gel scanner with the appropriate laser and emission filters.

  • (Optional) Western Blotting: The gel can be subsequently stained with a total protein stain (e.g., Coomassie) or transferred to a membrane for western blot analysis.

Mandatory Visualizations

experimental_workflow cluster_metabolic_labeling Step 1: Metabolic Labeling cluster_click_chemistry Step 2: Click Chemistry cluster_analysis Step 3: Analysis cell_culture Cell Culture add_alkyne_sugar Incubate with Alkynyl Sugar cell_culture->add_alkyne_sugar incorporation Metabolic Incorporation into Glycans add_alkyne_sugar->incorporation fixation Fixation (for imaging) or Lysis (for gel analysis) incorporation->fixation add_reagents Add Click Reaction Cocktail (this compound, CuSO4, THPTA, Na-Ascorbate) fixation->add_reagents click_reaction CuAAC Reaction add_reagents->click_reaction imaging Fluorescence Imaging click_reaction->imaging sds_page SDS-PAGE & In-gel Fluorescence Scanning click_reaction->sds_page

Caption: Experimental workflow for metabolic glycan labeling and detection.

sialic_acid_pathway Ac4ManNAI Ac4ManNAl (Cell Permeable) ManNAI ManNAl Ac4ManNAI->ManNAI Esterases ManNAI_6P ManNAl-6-P ManNAI->ManNAI_6P GlcNAc Kinase SiaNAI SiaNAl ManNAI_6P->SiaNAI Sialic Acid Synthase CMP_SiaNAI CMP-SiaNAl SiaNAI->CMP_SiaNAI CMAS Golgi Golgi Apparatus CMP_SiaNAI->Golgi Glycoprotein Glycoprotein with Alkynyl Sialic Acid Golgi->Glycoprotein Sialyltransferases

References

In Vivo Imaging Applications of CY5-N3 Azide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CY5-N3 azide is a near-infrared (NIR) fluorescent dye that serves as a powerful tool for in vivo imaging. Its azide functional group enables its use in bioorthogonal click chemistry reactions, allowing for the specific labeling of biomolecules in a biological environment without interfering with native biochemical processes. This property is particularly valuable for pretargeted imaging strategies, where a biomolecule of interest is first administered and allowed to accumulate at its target, followed by the injection of this compound azide, which "clicks" to the biomolecule, enabling fluorescent visualization. The emission of CY5 in the NIR window (around 662 nm) allows for deep tissue penetration and a high signal-to-background ratio, making it well-suited for non-invasive imaging in small animal models.[1]

These application notes provide an overview of the use of this compound azide in in vivo imaging, including its physicochemical properties, and detailed protocols for common applications such as tumor imaging and biodistribution studies.

Physicochemical and Fluorescent Properties of this compound

A summary of the key properties of this compound azide is presented below, which is essential for designing and executing in vivo imaging experiments.

PropertyValueReference
Synonyms Sulfo-Cyanine5-azide[1]
Excitation Maximum (λex) ~646 nm[1]
Emission Maximum (λem) ~662 nm[1]
Molecular Weight Varies depending on the specific salt formN/A
Solubility Soluble in DMSO and DMF[2]
Cell Permeability Cell membrane permeable[1]

Key In Vivo Imaging Applications

The versatility of this compound azide, primarily through its application in click chemistry, allows for a range of in vivo studies:

  • Pretargeted Tumor Imaging: This is a two-step approach where a tumor-targeting molecule (e.g., an antibody or peptide) modified with a bioorthogonal reaction partner (e.g., a strained alkyne like DBCO) is first administered. After allowing for accumulation at the tumor site and clearance from circulation, this compound azide is injected and reacts specifically with the tumor-localized molecule, enabling targeted imaging.[3][4] This strategy can significantly improve the tumor-to-background signal ratio.

  • Biodistribution and Pharmacokinetic Studies: By conjugating this compound to a drug, nanoparticle, or other molecule of interest, its distribution, accumulation in various organs, and clearance over time can be non-invasively monitored in living animals.[5][6]

  • Metabolic Labeling and Imaging: Unnatural sugars containing an alkyne or azide group can be metabolically incorporated into cellular structures. Subsequent reaction with this compound azide (or an alkyne-modified Cy5) allows for the visualization of these metabolically labeled entities in vivo.[7]

Quantitative Data from In Vivo Studies

The following table summarizes representative quantitative data from in vivo studies using Cy5-labeled agents. While not all data is specific to this compound azide, it provides a valuable reference for expected outcomes in terms of biodistribution and pharmacokinetics.

ParameterAnimal ModelAgentKey FindingsReference
Circulation Half-life (Phase I) MiceCy5-TMV (Tobacco Mosaic Virus)3.5 minutes[8]
Circulation Half-life (Phase II) MiceCy5-TMV (Tobacco Mosaic Virus)94.9 minutes[8]
Tumor Accumulation Mice with Subcutaneous TumorsCy5-labeled NanoparticlesGradual increase in tumor fluorescence over 12 hours, with significant signal remaining at 72 hours post-injection.[8]
Organ Biodistribution (24h post-injection) MiceFree Cy5.5 dyeHighest fluorescence intensity in the liver, lung, kidney, and stomach.[9]
Organ-to-Tumor Ratio (5h post-injection) Mice with DLBCL TumorsT22-GFP-H6-S-Cy5 NanoparticlesTumor showed the highest accumulation (74% ± 5% of total fluorescence uptake), with low uptake in spleen, liver, kidney, and lung (0.2-3%).[6]

Experimental Protocols

Protocol 1: In Vivo Pretargeted Tumor Imaging in a Mouse Model

This protocol describes a two-step pretargeting strategy for imaging tumors using a DBCO-modified targeting antibody and this compound azide.

Materials:

  • Tumor-bearing mice (e.g., BALB/c nude mice with subcutaneously implanted tumors)

  • DBCO-conjugated tumor-targeting antibody

  • This compound azide

  • Sterile, pyrogen-free PBS

  • DMSO (for dissolving this compound azide)

  • Small animal in vivo imaging system (e.g., IVIS) with appropriate filters for Cy5 (Excitation: ~640 nm, Emission: ~680 nm)[9]

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Animal Preparation:

    • Allow mice to acclimatize for at least one week before the experiment.

    • To reduce autofluorescence, feed the mice a chlorophyll-free diet for at least one week prior to imaging.[9]

  • Administration of Targeting Antibody:

    • Dissolve the DBCO-conjugated antibody in sterile PBS to the desired concentration. A typical dose is 1-5 mg/kg body weight.

    • Administer the antibody solution to the mice via intravenous (tail vein) injection. The typical injection volume is 100-200 µL.

    • Allow the antibody to accumulate at the tumor site and clear from the bloodstream. The optimal time interval will depend on the pharmacokinetics of the specific antibody and can range from 24 to 72 hours.

  • Preparation and Administration of this compound Azide:

    • Prepare a stock solution of this compound azide in DMSO (e.g., 1-10 mM).[2]

    • Dilute the this compound azide stock solution in sterile PBS to the desired final concentration for injection. A typical dose is 0.5-5 mg/kg body weight.[3] The final DMSO concentration in the injected solution should be kept low (ideally <5%) to avoid toxicity.

    • Administer the this compound azide solution via intravenous (tail vein) injection.

  • In Vivo Imaging:

    • Anesthetize the mice using isoflurane.

    • Acquire a baseline (pre-injection of this compound) image to assess background autofluorescence.

    • Place the anesthetized mouse in the in vivo imaging system.

    • Acquire whole-body fluorescence images at various time points post-injection of this compound azide (e.g., 5 min, 30 min, 1h, 4h, 24h).[3][9]

  • Ex Vivo Organ Analysis:

    • At the final imaging time point, euthanize the mice.

    • Perfuse the animals with saline to remove blood from the organs.[9]

    • Carefully dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart, etc.).[9]

    • Arrange the organs in the imaging chamber and acquire a fluorescence image to confirm the in vivo findings and quantify organ-specific accumulation.[9]

  • Data Quantification:

    • Draw regions of interest (ROIs) around the tumor and organs in both the in vivo and ex vivo images.

    • Measure the average fluorescence intensity within each ROI.

    • Express the data as average radiant efficiency or as a percentage of the injected dose per gram of tissue (%ID/g).[9]

Protocol 2: Biodistribution Study of a this compound Labeled Molecule

This protocol outlines the procedure for assessing the biodistribution of a molecule of interest that has been pre-labeled with this compound via click chemistry.

Materials:

  • Healthy mice (e.g., BALB/c)

  • CY5-labeled molecule of interest (purified after click reaction)

  • Sterile vehicle for injection (e.g., PBS)

  • Small animal in vivo imaging system

  • Anesthesia

Procedure:

  • Preparation of CY5-Labeled Molecule:

    • Synthesize the CY5-labeled molecule by reacting your alkyne- or DBCO-modified molecule with this compound azide in vitro.

    • Purify the conjugate to remove any unreacted this compound.

  • Animal Preparation:

    • Follow the same animal preparation steps as in Protocol 1.

  • Administration of the Labeled Molecule:

    • Prepare the CY5-labeled molecule at the desired concentration in a sterile vehicle.

    • Administer the probe to a cohort of mice (typically 3-5 mice per time point) via intravenous injection.[9]

  • In Vivo and Ex Vivo Imaging:

    • Perform whole-body imaging at predetermined time points (e.g., 15 min, 1h, 4h, 24h, 48h).[9]

    • At each time point, euthanize a cohort of mice and perform ex vivo organ analysis as described in Protocol 1.[9]

  • Data Quantification:

    • Quantify the fluorescence intensity in each organ as described in Protocol 1 to determine the biodistribution profile over time.

Visualizations

InVivo_Pretargeted_Imaging_Workflow cluster_Step1 Step 1: Targeting Agent Administration cluster_Step2 Step 2: Accumulation and Clearance cluster_Step3 Step 3: Imaging Probe Administration cluster_Step4 Step 4: In Vivo Click Reaction and Imaging Targeting_Agent DBCO-Antibody (or other targeting moiety) Injection1 Intravenous Injection Targeting_Agent->Injection1 Tumor_Accumulation Antibody accumulates at tumor site Injection1->Tumor_Accumulation Circulation_Clearance Unbound antibody clears from circulation Injection2 Intravenous Injection Circulation_Clearance->Injection2 CY5_N3 This compound Azide CY5_N3->Injection2 Click_Reaction In Vivo Click Reaction (SPAAC) at Tumor Site Injection2->Click_Reaction Imaging NIR Fluorescence Imaging Click_Reaction->Imaging

Workflow for in vivo pretargeted imaging.

Signaling_Pathway_Targeting cluster_CellSurface Cell Surface cluster_Intracellular Intracellular Signaling cluster_Nucleus Nucleus Receptor Tumor-Specific Receptor (e.g., HER2) Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Targeted_Antibody DBCO-Antibody -CY5-N3 Complex Targeted_Antibody->Receptor Binding & Visualization

Targeted imaging of a cell signaling pathway.

References

Application Notes: CY5-N3 Labeling of Peptides for Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fluorescent labeling of peptides is a cornerstone technique for visualizing and quantifying biological processes at the molecular level. Cyanine 5 (Cy5) is a bright, photostable fluorophore that emits in the far-red spectrum, making it ideal for applications requiring deep tissue penetration and minimal background autofluorescence from cells and tissues.[1][2] The CY5-N3 (azide) variant is specifically designed for conjugation to peptides via "click chemistry," a highly efficient and specific bioorthogonal reaction.[3][4] This method allows for the precise, site-specific labeling of peptides that have been functionalized with an alkyne group, offering significant advantages over less specific methods like NHS-ester chemistry.[1][4] These labeled peptides are powerful tools for researchers in cell biology, pharmacology, and drug development, enabling applications such as live-cell imaging, receptor tracking, and high-throughput screening.[5][6]

Core Applications

  • Live-Cell Imaging: Track the real-time localization, trafficking, and internalization of peptides within living cells.[3][7] The far-red emission of Cy5 is particularly advantageous as it reduces phototoxicity and background noise.[1]

  • Receptor-Ligand Interaction Studies: Quantify peptide binding to cell surface receptors and monitor subsequent cellular responses.[5][6]

  • In Vivo Imaging: The near-infrared properties of Cy5 enable deep tissue imaging in animal models, allowing for the study of peptide biodistribution and target engagement.[2][]

  • Fluorescence Resonance Energy Transfer (FRET): When paired with a suitable donor fluorophore like Cy3, Cy5-labeled peptides can be used in FRET-based assays to study conformational changes and molecular interactions.[5][9][10]

  • Flow Cytometry: Quantify cellular uptake of labeled peptides across large cell populations for high-throughput analysis.[5][11]

Quantitative Data Summary

The selection of a fluorophore is critically dependent on its photophysical properties. Cy5 offers excellent brightness and spectral characteristics for biological imaging.

Table 1: Photophysical Properties of CY5 Dye

Property Value Source(s)
Excitation Maximum (λex) ~646-650 nm [1][7][9][11]
Emission Maximum (λem) ~662-670 nm [1][7][9][11]
Molar Extinction Coefficient ~250,000 M⁻¹cm⁻¹ [12]
Fluorescence Quantum Yield ~0.28 [11]

| Recommended Laser Line | 633 nm or 647 nm |[7] |

Experimental Workflow and Chemistry

The overall process involves preparing an alkyne-modified peptide, performing the click chemistry reaction with this compound, purifying the conjugate, and applying it to cells for microscopic analysis.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Labeling Reaction cluster_purify Phase 3: Purification & QC cluster_application Phase 4: Application peptide Synthesize or Procure Alkyne-Modified Peptide react Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) peptide->react dye Dissolve this compound in Anhydrous DMSO dye->react purify Purify Labeled Peptide (e.g., RP-HPLC) react->purify Remove unreacted dye & catalysts qc Quality Control (Mass Spec, UV-Vis) purify->qc cell_prep Prepare Cell Culture qc->cell_prep imaging Incubate Cells with Labeled Peptide & Image cell_prep->imaging

Caption: General workflow for this compound peptide labeling and fluorescence microscopy.

The core of the labeling process is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a click chemistry reaction that forms a stable triazole linkage between the peptide's alkyne group and the dye's azide group.[4][13]

G Peptide Peptide-Alkyne Product Peptide-Triazole-CY5 (Stable Conjugate) Peptide->Product Cy5 This compound (Azide) Cy5->Product Catalyst Cu(I) Catalyst (from CuSO4 + Ascorbate) Catalyst->Product   Reaction plus +

Caption: Schematic of the CuAAC (Click Chemistry) reaction for labeling.

Experimental Protocols

Protocol 1: this compound Labeling of Alkyne-Peptides via CuAAC

This protocol describes the copper-catalyzed click reaction to conjugate this compound to a peptide containing a terminal alkyne modification.

Materials:

  • Alkyne-modified peptide

  • This compound (Sulfo-Cyanine5-azide)[7]

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Copper (II) Sulfate (CuSO₄)

  • Sodium Ascorbate[7]

  • Tris-buffered saline (TBS) or Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

Procedure:

  • Peptide Preparation: Dissolve the alkyne-modified peptide in TBS or PBS to a final concentration of 1-5 mg/mL.

  • Reagent Stock Preparation:

    • This compound: Immediately before use, dissolve this compound in anhydrous DMSO to create a 10 mM stock solution.[7] Protect from light.

    • CuSO₄: Prepare a 50 mM stock solution in deionized water.

    • Sodium Ascorbate: Prepare a 500 mM stock solution in deionized water. This solution should be made fresh.

  • Labeling Reaction:

    • In a microcentrifuge tube protected from light, combine the reagents in the following order. The volumes can be scaled as needed.

    • To 100 µL of the peptide solution, add 2-5 molar equivalents of the this compound stock solution.

    • Add the CuSO₄ stock solution to a final concentration of 0.1 mM.[7]

    • Initiate the reaction by adding the sodium ascorbate stock solution to a final concentration of 5 mM.[7]

  • Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light.

  • Purification: Proceed immediately to purification to separate the labeled peptide from unreacted dye and reaction components.

Table 2: Recommended Reagent Concentrations for CuAAC Reaction

Reagent Stock Concentration Final Concentration Molar Excess (to Peptide)
Alkyne-Peptide 1-5 mg/mL - 1x
This compound 10 mM (in DMSO) Varies 2-5x
CuSO₄ 50 mM (in H₂O) 0.1 mM -

| Sodium Ascorbate | 500 mM (in H₂O) | 5 mM | - |

Protocol 2: Purification of Labeled Peptide by RP-HPLC

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a highly effective method for purifying labeled peptides to achieve high purity, separating the conjugate based on hydrophobicity.[14][15]

Materials:

  • RP-HPLC system with a C18 column

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in deionized water

  • Solvent B: 0.1% TFA in acetonitrile (ACN)

  • Crude labeling reaction mixture

Procedure:

  • System Equilibration: Equilibrate the C18 column with a low percentage of Solvent B (e.g., 95% Solvent A, 5% Solvent B).

  • Sample Loading: Acidify the reaction mixture with TFA (to a final concentration of ~0.1%) and inject it onto the column.

  • Elution Gradient: Elute the peptide using a linear gradient of increasing Solvent B. A typical gradient might be from 5% to 65% Solvent B over 30-40 minutes. The unreacted, more hydrophilic this compound will typically elute earlier than the more hydrophobic labeled peptide.

  • Fraction Collection: Monitor the elution profile at both 220 nm (for the peptide backbone) and 650 nm (for the Cy5 dye). Collect the peak(s) that absorb at both wavelengths, which corresponds to the successfully labeled peptide.

  • Verification and Lyophilization: Confirm the identity and purity of the collected fraction using mass spectrometry. Lyophilize the pure fraction to obtain the labeled peptide as a blue powder.[15]

Protocol 3: Live-Cell Imaging with CY5-Labeled Peptides

This protocol provides a general method for visualizing the uptake and localization of the purified CY5-labeled peptide in cultured cells using confocal microscopy.

Materials:

  • Purified, lyophilized CY5-labeled peptide

  • Cultured cells seeded on glass-bottom imaging dishes

  • Complete cell culture medium

  • Serum-free medium or PBS for washing

  • Confocal microscope with environmental chamber (37°C, 5% CO₂) and a ~647 nm laser line.[7]

Procedure:

  • Peptide Reconstitution: Dissolve the lyophilized CY5-peptide in sterile PBS or cell culture medium to a desired stock concentration (e.g., 1 mM). Aliquot and store at -20°C or -80°C, protected from light.[15]

  • Cell Treatment:

    • Wash the cultured cells once with pre-warmed serum-free medium.

    • Dilute the CY5-peptide stock solution to the final working concentration (typically 0.1-10 µM) in fresh, pre-warmed culture medium.

    • Replace the medium on the cells with the peptide-containing medium.

  • Incubation: Incubate the cells for the desired time (e.g., 30 minutes to 24 hours) at 37°C in a 5% CO₂ incubator. The optimal time will depend on the peptide's internalization kinetics.

  • Washing (Optional): To visualize internalized peptide, gently wash the cells 2-3 times with pre-warmed PBS to remove any unbound peptide from the medium. Add fresh medium or imaging buffer to the dish.

  • Microscopy:

    • Place the dish on the microscope stage within the environmental chamber.

    • Locate the cells using brightfield or DIC optics.

    • Set the imaging parameters for Cy5 (e.g., excitation at 647 nm, emission filter ~660-710 nm).

    • Adjust laser power and detector gain to achieve a good signal-to-noise ratio while minimizing phototoxicity.[11]

    • Capture images to observe the peptide's subcellular localization. For dynamic studies, time-lapse imaging can be performed.[11]

References

Application Notes and Protocols: Preparation of CY5-N3 Stock and Working Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

CY5-N3, also known as Sulfo-Cyanine5-azide, is a bright, far-red fluorescent dye containing an azide (-N3) functional group.[1][2] This feature makes it an ideal probe for bio-orthogonal labeling and imaging through "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[3] Its strong absorption and emission in the far-red spectrum (excitation/emission maxima at ~646 nm and ~662 nm, respectively) minimize background fluorescence from native cellular components, making it highly suitable for sensitive applications in cell biology, molecular imaging, and drug development.[1][2][4] Proper preparation of stock and working solutions is critical for achieving reliable and reproducible experimental results.

Data Presentation

Quantitative data for this compound is summarized in the tables below for easy reference.

Table 1: Physicochemical Properties of this compound

Property Value Reference
Synonyms Sulfo-Cyanine5-azide [1][2]
Molecular Weight ~738.92 - 762.98 g/mol (varies by salt form) [2][5][6]
Appearance Dark blue crystalline powder [4][5]
Excitation Max (λex) ~646 nm [2][4]
Emission Max (λem) ~662 nm [2][4]

| Primary Solvents | DMSO, DMF, Water (for sulfo- forms) |[2][5][7] |

Table 2: Recommended Concentrations for this compound Solutions

Solution Type Concentration Range Common Solvents Primary Use
Stock Solution 1 - 10 mM Anhydrous DMSO, DMF Long-term storage and preparation of working solutions

| Working Solution | 0.1 - 10 µM | PBS, HEPES, Serum-free media | Bio-orthogonal labeling, cell and tissue imaging |

Table 3: Storage and Handling Guidelines

Form Storage Temperature Conditions Stability Notes
Powder -20°C Protect from light and moisture Stable for up to 24 months
Stock Solution (in DMSO) -20°C or -80°C Aliquot, protect from light Stable for 1-12 months; avoid repeated freeze-thaw cycles

| Working Solution (Aqueous) | 4°C (short-term) | Prepare fresh before use | Unstable in aqueous solutions; use immediately for best results |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution in anhydrous dimethyl sulfoxide (DMSO). Using anhydrous DMSO is crucial as cyanine dyes can be sensitive to hydrolysis.[8]

Materials and Equipment:

  • This compound solid powder (e.g., 1 mg)

  • Anhydrous DMSO

  • Microcentrifuge tubes (amber or wrapped in foil)

  • Vortex mixer

  • Precision micropipettes

  • Analytical balance

Procedure:

  • Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes. This prevents condensation of atmospheric moisture inside the vial.

  • Calculation: Calculate the volume of anhydrous DMSO required to achieve a 10 mM concentration. The volume will depend on the molecular weight (MW) of the specific this compound salt provided by the manufacturer.

    • Example Calculation (assuming MW = 738.92 g/mol for 1 mg of powder):

      • Volume (L) = [Mass (g) / MW ( g/mol )] / Concentration (mol/L)

      • Volume (µL) = [0.001 g / 738.92 g/mol ] / 0.010 mol/L * 1,000,000 µL/L ≈ 135.3 µL

  • Dissolution: Carefully add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

  • Mixing: Cap the vial tightly and vortex at high speed for 2-5 minutes or until the powder is completely dissolved.[9] Gentle sonication can be used if dissolution is difficult.[2]

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots (e.g., 5-10 µL) in amber or foil-wrapped microcentrifuge tubes.[1]

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.[2][3] When stored correctly, the DMSO stock solution can be stable for several months.[3]

Protocol 2: Preparation of a 10 µM this compound Working Solution

This protocol describes the dilution of the stock solution to a final working concentration suitable for most cell labeling and imaging experiments.[2]

Materials and Equipment:

  • 10 mM this compound stock solution (from Protocol 1)

  • Desired aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4; HEPES) or serum-free cell culture medium.[2]

  • Sterile microcentrifuge tubes

  • Precision micropipettes

Procedure:

  • Thawing: Remove one aliquot of the 10 mM this compound stock solution from the freezer and thaw it at room temperature, protected from light.

  • Dilution: Prepare the working solution by diluting the stock solution 1:1000 in the desired buffer.

    • Example for 1 mL of working solution: Add 1 µL of the 10 mM stock solution to 999 µL of PBS.

  • Mixing: Gently vortex or pipette up and down to ensure the solution is thoroughly mixed.

  • Immediate Use: Use the working solution immediately for your experiment. Cyanine dyes are less stable in aqueous buffers, and fresh preparation ensures optimal fluorescence and reactivity.[1][2]

Mandatory Visualization

The following diagram illustrates the complete workflow from solid reagent to the final working solution.

CY5_N3_Preparation_Workflow cluster_stock Stock Solution Preparation cluster_storage Storage cluster_working Working Solution Preparation powder This compound Powder equilibrate Equilibrate to Room Temp powder->equilibrate add_dmso Add Anhydrous DMSO equilibrate->add_dmso vortex Vortex to Dissolve add_dmso->vortex stock_solution 1-10 mM Stock Solution vortex->stock_solution aliquot Aliquot into Single-Use Tubes stock_solution->aliquot store Store at -20°C / -80°C (Protected from Light) aliquot->store thaw Thaw One Aliquot store->thaw dilute Dilute in Aqueous Buffer (e.g., PBS) thaw->dilute working_solution 0.1-10 µM Working Solution dilute->working_solution use Use Immediately in Experiment working_solution->use

References

Purification of CY5-N3 Labeled Proteins and Oligonucleotides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine 5 (Cy5) is a versatile and widely used fluorescent dye in biological research and drug development due to its brightness, photostability, and emission in the far-red spectrum, which minimizes autofluorescence from biological samples. The azide-functionalized form, CY5-N3, is particularly valuable for its ability to be incorporated into biomolecules via "click chemistry," a highly efficient and specific bioorthogonal reaction. This allows for the precise labeling of proteins and oligonucleotides.

Following the labeling reaction, a critical step is the purification of the desired Cy5-labeled biomolecule from unreacted or hydrolyzed dye and any unlabeled starting material. Incomplete purification can lead to high background signals, inaccurate quantification, and misleading results in downstream applications such as fluorescence microscopy, flow cytometry, FRET-based assays, and in vivo imaging.[1]

This document provides detailed protocols for the purification of this compound labeled proteins and oligonucleotides, methods for quality control, and troubleshooting guidance.

Principles of Purification

The primary goal of purification is to separate the larger, labeled biomolecule from the smaller, unconjugated this compound dye. The choice of purification method depends on several factors, including the size and stability of the biomolecule, the sample volume, and the desired level of purity.

For Proteins: Purification methods for labeled proteins primarily exploit the size difference between the protein-dye conjugate and the free dye.

For Oligonucleotides: Purification of labeled oligonucleotides often requires higher resolution techniques to separate the desired full-length labeled product from unlabeled oligonucleotides and excess dye.[2]

Purification of this compound Labeled Proteins

Labeling Chemistry Overview

This compound can be conjugated to proteins that have been metabolically, enzymatically, or chemically modified to contain a compatible reactive group, such as an alkyne, for copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition. Alternatively, Cy5 dyes are commonly available as N-hydroxysuccinimide (NHS) esters that react with primary amines (e.g., lysine residues) on the protein surface.[1] This protocol will focus on the purification following a typical labeling reaction.

Recommended Purification Methods

Commonly used methods for purifying Cy5-labeled proteins include spin column chromatography (gel filtration), size-exclusion chromatography (SEC), and dialysis.[1]

Table 1: Comparison of Protein Purification Methods

MethodPrincipleAdvantagesDisadvantagesTypical Sample Volume
Spin Column Chromatography Size exclusionRapid, easy to use, suitable for small volumes.[1]Lower resolution than SEC.Up to 110 µL.[1]
Size-Exclusion Chromatography (SEC) Size exclusionHigh resolution, can be automated.More time-consuming, requires specialized equipment.Variable
Dialysis Size-based diffusionSimple, inexpensive.Slow, may result in sample dilution, less efficient for small molecules.[3]> 100 µL
Affinity Chromatography Specific bindingHigh purity, can separate labeled from unlabeled protein.[4]Requires a specific tag on the protein.Variable

Experimental Protocol: Purification of CY5-Labeled Protein using a Spin Column

This protocol is suitable for purifying small volumes of labeled protein (up to 110 µL).[1]

Materials:

  • CY5-labeled protein reaction mixture

  • Spin column (e.g., pre-packed with Sephadex G-25 resin)

  • Collection tubes

  • Elution buffer (e.g., Phosphate-Buffered Saline - PBS)

  • Microcentrifuge

Procedure:

  • Prepare the Spin Column:

    • Remove the bottom cap of the spin column and place it in a collection tube.

    • Centrifuge at 1,500 x g for 1 minute to remove the storage buffer. Discard the flow-through.[1]

  • Equilibrate the Column:

    • Add 150-200 µL of elution buffer to the column.

    • Centrifuge at 1,500 x g for 1-2 minutes. Discard the flow-through.

    • Repeat this wash step at least two more times.[1]

  • Load the Sample:

    • Place the equilibrated column into a new, clean collection tube.

    • Carefully apply the entire labeling reaction mixture (up to 110 µL) to the center of the resin bed.[1]

  • Elute the Labeled Protein:

    • Centrifuge the column at 1,500 x g for 2 minutes.

    • The eluate in the collection tube contains the purified CY5-labeled protein. The smaller, unconjugated Cy5 dye is retained by the resin.[1][3]

  • Storage:

    • Store the purified labeled protein protected from light at 4°C for short-term storage or at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[5][6]

protein_purification_workflow start CY5 Labeling Reaction Mixture prep_column Prepare Spin Column (Remove Storage Buffer) start->prep_column equilibrate Equilibrate Column (Wash with Elution Buffer) prep_column->equilibrate load_sample Load Sample onto Column equilibrate->load_sample centrifuge Centrifuge (1,500 x g, 2 min) load_sample->centrifuge collect Collect Eluate (Purified CY5-Protein) centrifuge->collect waste Discard Column (Free Dye Retained) centrifuge->waste end Purified CY5-Labeled Protein collect->end

Caption: Workflow for CY5-labeled protein purification using a spin column.

Purification of this compound Labeled Oligonucleotides

Labeling Chemistry Overview

This compound is incorporated into oligonucleotides containing a terminal alkyne group via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction.[7] This method is highly specific and efficient.

Recommended Purification Methods

Purification of labeled oligonucleotides is crucial to remove unreacted dye and, importantly, any unlabeled oligonucleotides, which can interfere with downstream applications.[2] High-resolution techniques are often necessary.

Table 2: Comparison of Oligonucleotide Purification Methods

MethodPrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Reverse-phase or ion-pair reverse-phaseHigh purity, separates labeled from unlabeled oligos.[2][8]Requires specialized equipment and expertise.
Polyacrylamide Gel Electrophoresis (PAGE) Size and chargeHigh resolution, can remove failure sequences.[9]Can be time-consuming, involves gel extraction.
pH-Controlled Extraction Differential solubilitySimple, rapid, cost-effective.[10][11]May not be as high-resolution as HPLC or PAGE.
Ethanol Precipitation Precipitation of nucleic acidsSimple, removes some free dye.Inefficient at removing all free dye and unlabeled oligos.[10]

Experimental Protocol: Purification of CY5-Labeled Oligonucleotide using HPLC

This protocol provides a general guideline for purification using reverse-phase HPLC.

Materials:

  • CY5-labeled oligonucleotide reaction mixture

  • HPLC system with a UV-Vis detector

  • Reverse-phase C18 column

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0

  • Mobile Phase B: Acetonitrile

  • Collection tubes

  • Lyophilizer or speed-vac

Procedure:

  • Prepare the Sample:

    • Following the click chemistry reaction, precipitate the oligonucleotide. For example, add a 4-fold excess volume of 3% lithium perchlorate in acetone, incubate at -20°C for 20 minutes, and centrifuge.[7][12]

    • Wash the pellet with acetone and dry.[12]

    • Resuspend the dried pellet in an appropriate volume of Mobile Phase A.

  • Set up the HPLC:

    • Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%).

    • Set the detector to monitor at 260 nm (for the oligonucleotide) and ~650 nm (for Cy5).[5]

  • Inject and Run:

    • Inject the resuspended sample onto the column.

    • Run a linear gradient of increasing Mobile Phase B (e.g., 10-70% over 30 minutes). The hydrophobic Cy5-labeled oligonucleotide will elute later than the unlabeled oligonucleotide.

  • Collect Fractions:

    • Collect fractions corresponding to the peak that absorbs at both 260 nm and 650 nm. This peak represents the purified CY5-labeled oligonucleotide.

  • Desalt and Concentrate:

    • Pool the desired fractions.

    • Remove the acetonitrile and TEAA by lyophilization or using a speed-vac.

    • Resuspend the purified, labeled oligonucleotide in nuclease-free water or a suitable buffer.

oligo_purification_workflow cluster_labeling Labeling & Initial Cleanup cluster_hplc HPLC Purification cluster_final Final Processing Click Reaction Click Reaction Precipitation Precipitate Oligonucleotide Click Reaction->Precipitation Resuspend Resuspend in Mobile Phase A Precipitation->Resuspend Inject Inject Sample onto C18 Column Resuspend->Inject Gradient Run Acetonitrile Gradient Inject->Gradient Detect Monitor at 260nm & 650nm Gradient->Detect Collect Collect Dual-Absorbance Peak Detect->Collect Lyophilize Lyophilize to Dry Collect->Lyophilize Final Product Resuspend Purified Product Lyophilize->Final Product

Caption: Workflow for CY5-labeled oligonucleotide purification using HPLC.

Quality Control and Data Presentation

After purification, it is essential to assess the purity and concentration of the labeled biomolecule.

Spectrophotometric Analysis

The concentration of the biomolecule and the degree of labeling (DOL) can be determined by measuring the absorbance at 280 nm (for protein) or 260 nm (for oligonucleotide) and at ~650 nm (the absorbance maximum for Cy5).[1][5]

Degree of Labeling (DOL) Calculation for Proteins:

  • Protein Concentration (M): Protein Conc. (M) = [A₂₈₀ - (A₆₅₀ × CF)] / ε_protein

    • Where CF is the correction factor for Cy5 absorbance at 280 nm (approx. 0.05).[1]

    • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Dye Concentration (M): Cy5 Conc. (M) = A₆₅₀ / ε_Cy5

    • Where ε_Cy5 is the molar extinction coefficient of Cy5 at 650 nm (~250,000 M⁻¹cm⁻¹).[13]

  • DOL: DOL = Cy5 Conc. (M) / Protein Conc. (M)

An optimal DOL for Cy5-labeled proteins is typically between 2 and 4 to maximize fluorescence without causing self-quenching.[1]

Table 3: Quantitative Analysis of a Purified CY5-Labeled Antibody

ParameterValue
A₂₈₀0.85
A₆₅₀0.60
Protein Molar Extinction Coefficient (ε_protein)210,000 M⁻¹cm⁻¹
Calculated Protein Concentration 3.9 µM
Calculated Cy5 Concentration 2.4 µM
Calculated Degree of Labeling (DOL) ~3.1

Troubleshooting

Table 4: Common Issues and Solutions in Purification

IssuePossible CauseSuggested Solution
Free dye detected after protein purification Inefficient purification method; Column overload.[1]Repeat the purification step; Use a larger column or split the sample.
Low or no fluorescence signal Labeling reaction failed; Over-labeling causing quenching.[1]Check labeling reaction conditions (e.g., amine-free buffers for NHS chemistry); Calculate DOL and optimize the dye-to-biomolecule ratio.[1]
Protein/Oligonucleotide precipitates after labeling Over-labeling has increased hydrophobicity.[1]Reduce the molar ratio of dye to biomolecule in the labeling reaction.
Low yield of labeled oligonucleotide Post-synthetic labeling can result in lower yields.[2]Optimize reaction and purification conditions; Consider HPLC for best recovery of pure product.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Background Fluorescence with CY5-N3 Azide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CY5-N3 azide applications. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize background fluorescence in experiments utilizing this compound azide for click chemistry labeling.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of high background fluorescence when using this compound azide in click chemistry?

High background fluorescence in this compound azide click chemistry experiments can stem from several sources:

  • Non-specific binding of this compound azide: The dye itself can non-specifically adhere to cells or surfaces through hydrophobic and ionic interactions. Cyanine dyes like Cy5 have been noted for non-specific binding to certain cell types, such as monocytes and macrophages.[1]

  • Excess unreacted this compound azide: Insufficient removal of the fluorescent azide after the click reaction is a common cause of high background.

  • Copper(I)-related issues (in CuAAC):

    • Non-specific binding of copper ions: Copper ions can bind to proteins and other biomolecules, which can sometimes lead to increased background.

    • Catalyst-induced side reactions: The copper catalyst, in the presence of a reducing agent and oxygen, can generate reactive oxygen species (ROS) that may lead to non-specific labeling.

  • Autofluorescence: Biological samples can have endogenous fluorescence from molecules like NADH, collagen, and elastin, or it can be induced by aldehyde-based fixatives like formaldehyde and glutaraldehyde.[1]

  • Suboptimal Protocol: Inadequate blocking, insufficient washing, or incorrect reagent concentrations can all contribute to elevated background.[1]

Q2: How can I determine the source of the high background in my experiment?

A systematic approach with proper controls is essential:

  • "No-Click" Control: A sample that goes through the entire staining protocol without the copper catalyst (for CuAAC) or without the alkyne-modified target. This helps determine if the this compound azide is binding non-specifically.

  • Unlabeled Control: A sample of your cells or tissue that is not exposed to this compound azide but is imaged under the same conditions. This will reveal the level of autofluorescence.

  • "No Primary Antibody" Control (if applicable): In protocols involving antibodies, omitting the primary antibody helps to identify non-specific binding of the secondary antibody.

Q3: Can the fixation method influence background fluorescence with this compound?

Yes, the fixation method can have a significant impact. Aldehyde fixatives such as paraformaldehyde (PFA) and glutaraldehyde can increase autofluorescence.[1] To minimize this, consider the following:

  • Optimize Fixation: Use the lowest effective concentration of the fixative and the shortest possible incubation time that still preserves the desired morphology.

  • Alternative Fixatives: For some applications, organic solvents like cold methanol or acetone can be used and may result in lower autofluorescence.

  • Quenching: After aldehyde fixation, you can treat the sample with a quenching agent like sodium borohydride or glycine to reduce autofluorescence.

Troubleshooting Guide

Problem: High background fluorescence is observed across the entire sample.

Possible Cause Suggested Solution
Excessive this compound Azide Concentration Titrate the this compound azide concentration to find the optimal balance between signal and background. Start with a lower concentration (e.g., 1-5 µM) and incrementally increase it.
Insufficient Washing Increase the number and duration of wash steps after the click reaction and after any antibody incubation steps. Use a wash buffer containing a mild detergent like 0.1% Tween 20 in PBS.[1]
Inadequate Blocking Incubate your sample with a blocking buffer for at least 1 hour at room temperature before the click reaction or antibody incubation. Common blocking agents include Bovine Serum Albumin (BSA) or normal serum from the species of the secondary antibody.[1]
Non-Specific Binding of this compound Include BSA (1-5%) in your incubation and wash buffers to reduce non-specific hydrophobic interactions.
Autofluorescence Image an unstained sample to determine the level of autofluorescence. If it is high, consider using a different fixation method or an autofluorescence quenching kit.

Problem: Speckled or punctate background is observed.

Possible Cause Suggested Solution
Aggregation of this compound Azide Ensure the this compound azide stock solution is fully dissolved. Briefly centrifuge the stock solution before use and pipette from the supernatant. Prepare fresh working solutions.
Precipitation of Click Reaction Components Ensure all components of the click reaction cocktail are fully dissolved before adding to the sample. Prepare the cocktail fresh each time.

Problem: High background specifically in negative control cells/tissues.

Possible Cause Suggested Solution
Non-specific binding of Copper(I) ions (CuAAC) Use a copper-chelating ligand such as THPTA or BTTAA in a 5:1 molar ratio with CuSO4 to stabilize the copper ions and reduce non-specific binding.[2]
Contaminated Reagents Use high-purity reagents and freshly prepared solutions, especially for the sodium ascorbate reducing agent.

Quantitative Data Summary

The following table provides recommended starting concentrations and conditions for a typical copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with this compound azide. These may need to be optimized for your specific application.

Reagent/Parameter Recommended Starting Concentration/Condition Notes
This compound Azide 1 - 25 µMTitration is recommended to find the optimal concentration.[3][4]
Copper(II) Sulfate (CuSO4) 50 - 250 µM[2]
Copper(I)-stabilizing Ligand (e.g., THPTA) 250 µM - 1.25 mM (maintain a 5:1 ligand to copper ratio)Pre-mixing with CuSO4 before adding to the reaction is recommended.[2][4]
Reducing Agent (e.g., Sodium Ascorbate) 2.5 - 5 mMAlways use a freshly prepared solution.[1][4]
Incubation Time 30 - 60 minutesLonger incubation times may increase background.
Incubation Temperature Room temperature
Wash Buffer PBS with 0.1% Tween 20[1]
Number of Washes 3-5 times
Duration of Washes 5-10 minutes each

Experimental Protocols

General Protocol for this compound Azide Labeling in Fixed Cells (CuAAC)

This protocol provides a general workflow for labeling alkyne-modified biomolecules in fixed cells with this compound azide.

1. Cell Preparation and Fixation: a. Plate cells on coverslips and culture overnight. b. Wash cells twice with PBS. c. Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. d. Wash cells three times with PBS for 5 minutes each.

2. Permeabilization: a. Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature. b. Wash cells three times with PBS for 5 minutes each.

3. Blocking: a. Block non-specific binding by incubating cells in 1% BSA in PBS for 30 minutes at room temperature.

4. Click Reaction: a. Prepare the click reaction cocktail immediately before use. For a 100 µL final volume:

  • PBS (to 100 µL)
  • This compound Azide (e.g., to a final concentration of 5 µM)
  • Copper(II) Sulfate (e.g., to a final concentration of 100 µM)
  • THPTA Ligand (e.g., to a final concentration of 500 µM)
  • Sodium Ascorbate (e.g., to a final concentration of 5 mM, add last to initiate the reaction) b. Remove the blocking solution and add the click reaction cocktail to the cells. c. Incubate for 30-60 minutes at room temperature, protected from light.

5. Washing: a. Remove the click reaction cocktail. b. Wash cells three times with PBS containing 0.1% Tween 20 for 5 minutes each, protected from light. c. Wash cells twice with PBS.

6. Counterstaining and Mounting (Optional): a. If desired, counterstain nuclei with DAPI. b. Mount the coverslips on microscope slides with an appropriate mounting medium.

7. Imaging: a. Image the cells using a fluorescence microscope with appropriate filter sets for Cy5 (Excitation max: ~650 nm, Emission max: ~670 nm). b. Use an unstained control to set the baseline for background fluorescence.

Visual Troubleshooting Workflow

Troubleshooting_Workflow start High Background Observed control_check Perform Controls: - No-Click Control - Unlabeled Control start->control_check autofluorescence High background in Unlabeled Control? control_check->autofluorescence autofluorescence_yes Source: Autofluorescence autofluorescence->autofluorescence_yes Yes nonspecific_binding High background in No-Click Control? autofluorescence->nonspecific_binding No autofluorescence_solution Solution: - Change fixation method - Use autofluorescence quencher autofluorescence_yes->autofluorescence_solution nonspecific_binding_yes Source: Non-specific This compound Binding nonspecific_binding->nonspecific_binding_yes Yes click_reaction_issue Background only in full reaction sample nonspecific_binding->click_reaction_issue No nonspecific_binding_solution Solution: - Decrease this compound concentration - Increase washing steps - Add BSA to buffers nonspecific_binding_yes->nonspecific_binding_solution click_reaction_solution Solution: - Optimize Cu:Ligand ratio (5:1) - Use fresh reagents - Titrate all components click_reaction_issue->click_reaction_solution

Caption: Troubleshooting workflow for high background fluorescence.

References

Technical Support Center: Preventing Photobleaching of CY5-N3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the photobleaching of CY5-N3 during fluorescence imaging experiments.

Troubleshooting Guide

This guide addresses common issues encountered during imaging experiments with CY5, offering potential causes and actionable solutions.

ProblemPotential Cause(s)Suggested Solution(s)
Rapid loss of CY5 fluorescence signal High Excitation Light Intensity: Excessive laser power is a primary driver of photobleaching.[1][2]Action: Reduce the intensity of the excitation light to the lowest level that provides a detectable signal.[2][3][4] Protocol: Use neutral density filters or adjust the laser power settings on the microscope. Start with a low power setting and incrementally increase it until a satisfactory signal-to-noise ratio is achieved.
Prolonged Exposure Time: Continuous or long exposure to the excitation source accelerates fluorophore destruction.[4]Action: Minimize the duration of light exposure.[2][3] Protocol: Use the shortest possible exposure time for your detector that still yields a clear image. For time-lapse experiments, increase the interval between acquisitions. When locating the region of interest, use a lower light intensity or transmitted light to find your field of view before switching to fluorescence imaging for acquisition.[3]
Presence of Molecular Oxygen: Reactive oxygen species (ROS), generated from the interaction of the excited fluorophore with oxygen, are a major cause of photobleaching.[1][2][5]Action: Incorporate an oxygen scavenging system into your imaging buffer or use a commercial antifade mounting medium.[2][4] Protocol: Prepare an imaging buffer containing an oxygen scavenger system like glucose oxidase and catalase (GOC). Alternatively, mount the sample in a commercially available antifade medium.
Low Signal-to-Noise Ratio (SNR) Weak Initial Signal: The initial fluorescence intensity may be too low.Action: Optimize the labeling density of this compound on your target molecule. Protocol: Perform a titration experiment to find the optimal dye-to-biomolecule ratio. Be cautious of over-labeling, which can lead to self-quenching.[1]
High Background Fluorescence: Autofluorescence from the sample or mounting medium can obscure the signal.Action: Use high-quality reagents and mounting media with low autofluorescence.[1] Protocol: Ensure slides and coverslips are clean. Use spectrally appropriate emission filters to minimize background. Consider using a mounting medium with a refractive index close to that of glass (approx. 1.52) to reduce light scatter.[6]
Suboptimal Imaging Buffer pH: The pH of the local environment can affect the photostability of cyanine dyes.[1]Action: Maintain an optimal pH for your imaging buffer. Protocol: For many cyanine dyes, a slightly basic pH of around 7.5 is recommended for improved stability.[1]
Inconsistent Fluorescence Between Samples Variability in Mounting Medium Application: Inconsistent amounts or air bubbles in the mounting medium can affect imaging.Action: Standardize the mounting procedure. Protocol: Apply a consistent volume of antifade medium for each sample. Carefully lower the coverslip to avoid introducing air bubbles, which can scatter light and create imaging artifacts.[1]
Different Storage Conditions: Light exposure and temperature can affect the sample before imaging.Action: Store all samples under identical, protected conditions. Protocol: Keep mounted slides at 4°C and protected from light until imaging.[7]

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a problem for CY5?

Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to permanently lose its ability to fluoresce.[1] For CY5, this process is primarily driven by the interaction of the excited dye molecule with molecular oxygen, which generates reactive oxygen species (ROS) that chemically damage the fluorophore.[1][2][5] This leads to a progressive decrease in the fluorescence signal during an experiment, which can compromise the quality and quantitative accuracy of the data, especially in applications requiring prolonged or intense light exposure.

Q2: How do antifade reagents work to protect CY5?

Antifade reagents are chemical cocktails added to mounting media to protect fluorophores from photobleaching. They generally work through two primary mechanisms:

  • Triplet State Quenchers: These molecules, such as cyclooctatetraene (COT), can accept energy from the highly reactive triplet state of the CY5 molecule. This returns the dye to its ground state before it has a chance to interact with oxygen to produce ROS.[2]

  • Reactive Oxygen Species (ROS) Scavengers: These are antioxidants that neutralize the damaging ROS as they are formed. Common examples include n-propyl gallate (NPG), Trolox, and 1,4-diazabicyclo[2.2.2]octane (DABCO).[8]

Antifade_Mechanism

Caption: Mechanism of CY5 photobleaching and antifade reagent intervention.

Q3: Which commercial antifade reagents are recommended for CY5?

Several commercial antifade reagents are effective for CY5, but their performance can vary. It is important to choose a reagent that is compatible with cyanine dyes. Some reagents, particularly those containing p-phenylenediamine (PPD), can react with and degrade cyanine dyes.[8][9][10]

Antifade Reagent BrandKey FeaturesCompatibility with CY5Refractive Index
ProLong Series (e.g., Gold, Diamond, Glass) Hard-setting and non-setting options available. Offers good photobleaching protection across the spectrum.[11]Generally good to excellent performance.[11]~1.42 (Diamond, Gold), ~1.52 (Glass)[6]
VECTASHIELD Non-hardening formulation. Shown to be compatible with super-resolution techniques like STORM using CY5.[7]Good.[7] Some older formulations with PPD may have issues.[9]~1.45[7]
SlowFade Series (e.g., Diamond, Gold) Non-setting mountants for immediate viewing. Good for short-term storage (3-4 weeks).[6]Good performance.[6]~1.42[6]
Fluoroshield Aqueous mounting medium. Stated to be compatible with CY5 and does not contain phenylenediamine.[10]Compatible.[10]Not specified
FluorSave Reagent Hard-setting with strong antifade properties.[9]Highly recommended.[9]Not specified

Note: The performance of antifade reagents can be sample-dependent. It is advisable to test a few options to determine the best one for your specific application.

Q4: Are there more photostable alternatives to CY5?

Yes, several alternative dyes in the same far-red spectral region offer improved brightness and photostability compared to CY5. If photobleaching remains a significant issue, consider using one of the following alternatives:

  • Alexa Fluor 647

  • iFluor® 647

These dyes are often cited as being more resistant to photobleaching under similar imaging conditions.[1]

Q5: What is a good experimental protocol to quantify and compare photobleaching?

A standardized protocol is crucial for comparing the photostability of different fluorophores or the efficacy of different antifade reagents.

Photobleaching_Quantification_Workflow

Caption: Workflow for quantifying and comparing photobleaching rates.

Detailed Methodology:

  • Sample Preparation: Prepare identical samples with immobilized CY5-labeled molecules on glass coverslips.[1]

  • Mounting: Mount each coverslip using a different antifade reagent you wish to compare. Include a control sample with only buffer (e.g., PBS).

  • Microscope Setup:

    • Use a fluorescence microscope with a laser source appropriate for CY5 excitation (e.g., 633 nm or 647 nm).[1]

    • Set the laser power to a constant level that is relevant to your typical experiments.

    • Choose an appropriate emission filter for CY5.

    • Set detector gain and offset to levels that prevent saturation but provide a good dynamic range.

  • Image Acquisition:

    • For each sample, select a representative field of view.

    • Acquire a time-lapse series of images (e.g., 100 frames at 1-second intervals) with a constant exposure time.[1] It is critical that all imaging parameters remain identical across all samples being compared.

  • Data Analysis:

    • Using image analysis software (e.g., ImageJ/Fiji), define regions of interest (ROIs) around fluorescent signals.

    • Measure the mean fluorescence intensity within these ROIs for each frame in the time series.

    • Also, measure the background intensity in a region with no signal.

    • Calculate the background-corrected mean intensity for each time point.

  • Plot and Compare:

    • Normalize the intensity values by dividing each value by the intensity of the first frame.

    • Plot the normalized intensity as a function of time or frame number. The resulting curves will represent the photobleaching rate for each condition, allowing for direct comparison.

References

Technical Support Center: Optimizing CY5-N3 Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with CY5-N3 click chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the main types of click chemistry reactions compatible with this compound?

A1: this compound contains an azide group and is suitable for two primary types of click chemistry reactions:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to covalently link the this compound to a molecule containing a terminal alkyne. It is a robust and high-yielding reaction.[1][2][3][4]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Also known as copper-free click chemistry, this reaction utilizes a strained cyclooctyne (e.g., DBCO, BCN) instead of a terminal alkyne. The inherent ring strain of the cyclooctyne allows the reaction to proceed efficiently without the need for a cytotoxic copper catalyst, making it ideal for live-cell imaging and in vivo applications.[1][5][6][7]

Q2: How should I prepare and store my this compound stock solution?

A2: To ensure the stability and reactivity of this compound, proper preparation and storage are crucial.

  • Preparation: Dissolve this compound in an anhydrous solvent such as DMSO or DMF to create a stock solution, typically at a concentration of 1–10 mM.[5] Sonication can be used to aid dissolution.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C, protected from light.[5][8] When stored correctly, the stock solution in DMSO is stable for at least a year at -80°C.[5]

Q3: What are the key differences between CuAAC and SPAAC for this compound labeling?

A3: The choice between CuAAC and SPAAC depends on the specific application and experimental constraints.

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Requires a Copper(I) catalyst.[3]No catalyst required.[7]
Biocompatibility Copper can be toxic to living cells.[7]Highly biocompatible, suitable for live-cell and in vivo studies.[7]
Reaction Partners This compound + terminal alkyne.[3]This compound + strained cyclooctyne (e.g., DBCO, BCN).[1][6]
Reaction Speed Generally very fast.Reaction rates can vary depending on the specific cyclooctyne used.[7]
Complexity Requires careful control of copper concentration and the use of ligands.Simpler reaction setup.[7]

Q4: Why is a copper-stabilizing ligand like TBTA or THPTA used in CuAAC reactions?

A4: Copper(I)-stabilizing ligands are essential for efficient and reliable CuAAC reactions for several reasons:

  • Preventing Oxidation: They protect the active Cu(I) catalyst from oxidation to the inactive Cu(II) state, which can be caused by dissolved oxygen in the reaction mixture.[9]

  • Improving Solubility: Water-soluble ligands like THPTA allow the reaction to be performed in aqueous buffers, which is crucial for biological applications.[9]

  • Reducing Cytotoxicity: By chelating the copper ions, these ligands can help mitigate the toxic effects of copper on biological samples.[9]

  • Accelerating the Reaction: Some ligands can increase the effective concentration of Cu(I) at the reaction site, leading to a faster reaction rate.[10][11]

Troubleshooting Guide

This guide addresses common issues encountered during this compound click chemistry reactions.

Issue 1: Low or No Fluorescent Signal

Possible Causes & Solutions

Possible CauseRecommended Solution
Inefficient Click Reaction Optimize reaction conditions. For CuAAC, ensure the freshness of the sodium ascorbate solution and consider increasing the concentration of the copper catalyst and ligand. For SPAAC, try a longer incubation time or a slight excess of one reactant.[7][12]
Degraded this compound Prepare a fresh stock solution of this compound. Always store it protected from light and at the recommended temperature.[5]
Incorrect Stoichiometry Ensure the correct molar ratio of this compound to the alkyne or cyclooctyne. A slight excess of the dye may be beneficial.[7]
Suboptimal pH Check and adjust the pH of your reaction buffer. Most click reactions proceed well within a pH range of 4-12, with pH 7-8 being optimal for many biological applications.[4][13]
Incompatible Buffer Components Avoid buffers containing components that can interfere with the reaction, such as chelating agents (e.g., EDTA) in CuAAC.
Issue 2: High Background Fluorescence

Possible Causes & Solutions

Possible CauseRecommended Solution
Excess Unreacted this compound Thoroughly wash your sample after the labeling reaction to remove any unbound dye.[5] For biomolecule labeling, consider purification methods like spin columns or dialysis.
Non-specific Binding of this compound Include a blocking step in your protocol, especially for cell or tissue imaging. Reduce the concentration of this compound used in the reaction.
Hydrophobic Interactions For cell-based assays, ensure adequate washing with a buffer containing a mild detergent (e.g., Tween-20) to reduce non-specific binding.
Issue 3: Reaction Produces Side Products

Possible Causes & Solutions

Possible CauseRecommended Solution
Alkyne Homodimerization (CuAAC) This side reaction is promoted by the presence of Cu(II). Ensure you are using a fresh solution of sodium ascorbate to fully reduce Cu(II) to Cu(I) and consider degassing your solutions to remove oxygen.[12]
Reaction with Other Functional Groups While click chemistry is highly specific, side reactions can occur under certain conditions. For example, some strained cyclooctynes can react with thiols.[7] If this is a concern, consider using a different type of cyclooctyne or protecting sensitive functional groups.

Experimental Protocols

Protocol 1: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a starting point for labeling an alkyne-modified biomolecule with this compound.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Alkyne-modified biomolecule

  • Copper(II) sulfate (CuSO₄) stock solution (20 mM in water)[9]

  • THPTA ligand stock solution (100 mM in water)[9]

  • Sodium ascorbate stock solution (300 mM in water, prepare fresh )[9]

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • In a microcentrifuge tube, combine the alkyne-modified biomolecule and this compound in the reaction buffer. The final concentration of the limiting reactant is typically in the µM to low mM range.

  • In a separate tube, premix the CuSO₄ and THPTA solutions. A 1:5 molar ratio of Cu:Ligand is often recommended.[12] Let this mixture stand for a few minutes.

  • Add the premixed catalyst solution to the main reaction tube.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubate the reaction at room temperature for 30-60 minutes, protected from light.[5]

  • Purify the labeled biomolecule to remove unreacted dye and catalyst components.

Protocol 2: General Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is for labeling a DBCO-modified biomolecule with this compound.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • DBCO-modified biomolecule

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • In a microcentrifuge tube, combine the DBCO-modified biomolecule and this compound in the reaction buffer.

  • Incubate the reaction at room temperature for 30 minutes to 2 hours, protected from light.[5] Reaction times may need to be optimized depending on the specific reactants.

  • The labeled biomolecule can be used directly or purified if necessary to remove any unreacted dye.

Visualizations

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System CY5_N3 This compound (Azide) Product CY5-Triazole-Molecule CY5_N3->Product Alkyne Terminal Alkyne Alkyne->Product CuSO4 CuSO4 (Cu(II)) Cu_I Cu(I) CuSO4->Cu_I Reduction NaAsc Sodium Ascorbate Cu_I->Alkyne Forms Copper Acetylide Cu_I->Product Catalyzes Cycloaddition Ligand Ligand (e.g., THPTA) Ligand->Cu_I Stabilizes Experimental_Workflow A Prepare Stock Solutions (this compound, Alkyne/DBCO, Catalyst) B Set up Reaction Mixture (Buffer, Reactants) A->B C Add Catalyst (for CuAAC) or Incubate directly (for SPAAC) B->C D Incubate (Room Temp, Protected from Light) C->D E Purify Labeled Product (e.g., Chromatography, Dialysis) D->E F Analysis (e.g., Fluorescence Imaging, Spectroscopy) E->F Troubleshooting_Tree Start Low or No Signal? CheckReagents Are reagents (esp. NaAsc) fresh? Start->CheckReagents CheckReagents->Start No, remake CheckConditions Optimize concentrations, time, pH? CheckReagents->CheckConditions Yes HighBackground High Background? CheckConditions->HighBackground Yes Success Problem Solved CheckConditions->Success No, signal improved Washing Improve washing steps? HighBackground->Washing Washing->HighBackground No, try again Concentration Reduce this compound concentration? Washing->Concentration Yes Concentration->Success

References

Technical Support Center: CY5-N3 Labeling Efficiency Improvement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing CY5-N3 for biomolecule labeling. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), and in-depth experimental protocols to enhance your labeling efficiency and ensure reliable results.

Troubleshooting Guide

This guide addresses common issues encountered during this compound labeling experiments.

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Labeling Efficiency Poor this compound Quality: Degradation due to improper storage (exposure to light, moisture, or repeated freeze-thaw cycles).[1]- Use a fresh aliquot of this compound. - Ensure this compound is stored at -20°C or -80°C, protected from light and moisture.[1] - Prepare stock solutions in anhydrous DMSO and use them promptly.[2]
Suboptimal Reaction Conditions: Incorrect pH, temperature, or incubation time.- Optimize the reaction buffer pH. For CuAAC, a pH of 7.4 is common, while SPAAC can tolerate a wider range (pH 4-11).[1][3] - Adjust the incubation time. SPAAC may require longer incubation (30 minutes to 2 hours) than CuAAC (30-60 minutes).[1]
Inefficient Catalyst (CuAAC): Inactive copper sulfate or reducing agent.- Use freshly prepared solutions of CuSO₄ and a reducing agent like sodium ascorbate.
Steric Hindrance: The alkyne or azide group on the biomolecule is not easily accessible.- Consider using a linker to increase the distance between the functional group and the biomolecule.
Low Biomolecule Concentration: Labeling efficiency can be concentration-dependent.- If possible, concentrate your protein or oligonucleotide solution before labeling.
High Background Signal Excess Unreacted this compound: Incomplete removal of free dye after the labeling reaction.- Employ a suitable purification method such as spin columns, size-exclusion chromatography (SEC), dialysis, or HPLC to effectively remove unconjugated dye.[4]
Non-specific Binding of this compound: The dye is hydrophobically interacting with your biomolecule or other components in the reaction.- For proteins, consider using a sulfated version of this compound (sulfo-CY5-N3) to increase water solubility and reduce non-specific binding.[][6] - Include a mild non-ionic detergent (e.g., 0.01% Tween-20) in your wash buffers during purification.
Precipitation of Labeled Biomolecule: Aggregation of the labeled product.- Over-labeling can lead to precipitation. Reduce the molar excess of this compound in your reaction. - Ensure the final labeled product is stored in an appropriate buffer.
Unexpected Fluorescence Quenching Over-labeling: High degree of labeling (DOL) can lead to self-quenching.- Reduce the molar ratio of this compound to your biomolecule in the labeling reaction.[7] - Aim for an optimal DOL, which for antibodies is typically between 3 and 7.[7]
Environmental Effects: The local environment of the conjugated dye can affect its fluorescence.- Be aware that the fluorescence intensity of Cy5 can be sequence-dependent when labeling nucleic acids, with purine-rich sequences generally yielding higher fluorescence.[8][9][10]
Labeled Protein/Oligonucleotide is Inactive Modification of Critical Residues: The labeling reaction may have modified amino acids or nucleotides essential for the biomolecule's function.- If possible, use site-specific labeling techniques to attach this compound to a region of the biomolecule that is not critical for its activity.
Copper-induced Damage (CuAAC): Copper ions can be toxic to some biological samples.[1]- Minimize the concentration of copper in the reaction. - Consider using a copper-free click chemistry method like SPAAC.[1]

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of this compound to my biomolecule?

A1: The optimal molar ratio depends on the specific biomolecule and the desired degree of labeling (DOL). For proteins, a starting point is often a 5 to 15-fold molar excess of the dye.[11] For antibodies, a 10:1 molar ratio of dye to protein is a common starting point.[12] It is recommended to perform a titration to find the optimal ratio for your specific application to avoid under-labeling or over-labeling, which can lead to fluorescence quenching.[7]

Q2: What is the difference between this compound and sulfo-CY5-N3? Which one should I use?

A2: Sulfo-CY5-N3 is a sulfonated version of this compound. The addition of sulfonate groups significantly increases its water solubility.[][6]

  • Use this compound for intracellular labeling, as its hydrophobicity allows it to be cell-membrane permeable.[2]

  • Use sulfo-CY5-N3 for labeling biomolecules in aqueous buffers, especially proteins that are prone to aggregation. Its higher water solubility reduces non-specific binding and aggregation.[][6]

Q3: How should I store my this compound?

A3: this compound is sensitive to light and moisture. It should be stored as a powder at -20°C, desiccated, and protected from light.[1] Stock solutions in anhydrous DMSO or DMF should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][2] It is recommended to use freshly prepared working solutions.[1]

Q4: Can I use buffers containing primary amines, like Tris, in my labeling reaction?

A4: No, if you are using an NHS-ester activated form of the dye. Buffers containing primary amines (e.g., Tris or glycine) will compete with your biomolecule for reaction with the NHS ester, significantly reducing labeling efficiency.[13] For click chemistry reactions with this compound, Tris-HCl is an acceptable buffer for CuAAC.[1]

Q5: How can I purify my this compound labeled biomolecule?

A5: The choice of purification method depends on the nature of your biomolecule and the required purity. Common methods include:

  • Spin Columns/Gel Filtration: A quick method for removing unincorporated dye from proteins and oligonucleotides.[4]

  • Size-Exclusion Chromatography (SEC): Offers higher resolution for separating the labeled biomolecule from free dye.[4]

  • Dialysis: A simple method for removing small molecules like unreacted dye from large proteins.[4]

  • High-Performance Liquid Chromatography (HPLC): Provides the highest purity, especially for oligonucleotides and peptides.[4][11]

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of a Protein

This protocol provides a general guideline for labeling a protein containing an alkyne group with this compound.

Materials:

  • Alkyne-modified protein in a copper-compatible buffer (e.g., PBS or Tris-HCl, pH 7.4)

  • This compound

  • Anhydrous DMSO

  • Copper (II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)

  • Reducing agent solution (e.g., 50 mM sodium ascorbate in water, freshly prepared)

  • Purification supplies (e.g., spin column or SEC column)

Procedure:

  • Prepare a stock solution of this compound: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

  • Prepare the reaction mixture: In a microcentrifuge tube, combine the following:

    • Alkyne-modified protein (to a final concentration of 1-10 µM)

    • This compound stock solution (to a final concentration of 20-100 µM; a 5-10 fold molar excess over the protein)

    • Add the protein and this compound to the reaction buffer (e.g., PBS, pH 7.4).

  • Initiate the click reaction:

    • Add CuSO₄ solution to a final concentration of 100 µM.

    • Add freshly prepared sodium ascorbate solution to a final concentration of 1 mM.

  • Incubate the reaction: Gently mix and incubate at room temperature for 30-60 minutes, protected from light.

  • Purify the labeled protein: Remove the unreacted this compound and reaction components using a suitable purification method like a spin column or size-exclusion chromatography.

  • Characterize the labeled protein: Determine the degree of labeling (DOL) and protein concentration using spectrophotometry.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling of an Oligonucleotide

This protocol is for labeling an oligonucleotide modified with a strained alkyne (e.g., DBCO) with this compound.

Materials:

  • DBCO-modified oligonucleotide in an appropriate buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO

  • Purification supplies (e.g., HPLC or gel filtration)

Procedure:

  • Prepare a stock solution of this compound: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

  • Prepare the reaction mixture: In a microcentrifuge tube, combine:

    • DBCO-modified oligonucleotide (to a final concentration of 10-50 µM)

    • This compound stock solution (to a final concentration of 100-500 µM; a 5-10 fold molar excess over the oligonucleotide)

    • Add the oligonucleotide and this compound to the reaction buffer (e.g., PBS, pH 7.4).

  • Incubate the reaction: Gently mix and incubate at room temperature for 1-2 hours, protected from light.[1] Longer incubation times may be necessary depending on the reactivity of the specific strained alkyne.

  • Purify the labeled oligonucleotide: Purify the labeled oligonucleotide from unreacted this compound using a method such as HPLC or a suitable gel filtration column.

  • Characterize the labeled oligonucleotide: Confirm successful labeling and purity using techniques like UV-Vis spectroscopy and mass spectrometry.

Experimental Workflows

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare Alkyne-Protein Prepare Alkyne-Protein Mix Components Mix Components Prepare Alkyne-Protein->Mix Components Prepare this compound Prepare this compound Prepare this compound->Mix Components Prepare CuSO4 Prepare CuSO4 Prepare CuSO4->Mix Components Prepare Reductant Prepare Reductant Prepare Reductant->Mix Components Incubate Incubate Mix Components->Incubate Purification Purification Incubate->Purification Characterization Characterization Purification->Characterization

Caption: Workflow for CuAAC Labeling of Proteins with this compound.

SPAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare DBCO-Oligo Prepare DBCO-Oligo Mix Components Mix Components Prepare DBCO-Oligo->Mix Components Prepare this compound Prepare this compound Prepare this compound->Mix Components Incubate Incubate Mix Components->Incubate Purification Purification Incubate->Purification Characterization Characterization Purification->Characterization

Caption: Workflow for SPAAC Labeling of Oligonucleotides with this compound.

References

Technical Support Center: CY5-N3 Solubility and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of CY5-N3 in aqueous buffers. It is intended for researchers, scientists, and drug development professionals using this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound powder?

A1: The recommended solvent for creating a stock solution of this compound is anhydrous dimethyl sulfoxide (DMSO).[1][2][3] It is crucial to use a fresh, high-quality batch of DMSO, as hygroscopic (water-absorbing) DMSO can significantly impair the solubility of the product.[1][4] Dimethylformamide (DMF) can also be used as an alternative solvent.[2][5]

Q2: My this compound is not dissolving well in DMSO. What should I do?

A2: If you are experiencing poor solubility in DMSO, you can try gentle warming and sonication.[1][2][3] Ensure you are using anhydrous DMSO, as absorbed moisture can reduce solubility. For some formulations, warming to 60°C may be necessary.[1][3]

Q3: Can I dissolve this compound directly in an aqueous buffer like PBS?

A3: Standard, non-sulfonated this compound has very poor solubility in water and aqueous buffers.[5][6][7][8][9] It is highly recommended to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock into your aqueous buffer.[1][2] For applications requiring direct dissolution in aqueous buffers, a sulfonated version of the dye, such as Sulfo-Cy5-N3, should be used, as the sulfonate groups significantly increase water solubility.[10][11]

Q4: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. How can I prevent this?

A4: Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic dyes like this compound. Here are some strategies to prevent this:

  • Lower the final concentration: The final concentration of this compound in the aqueous buffer may be too high. Try diluting your stock solution further.

  • Optimize the buffer composition: The ionic strength and pH of your buffer can influence solubility.[10] Experiment with different buffer compositions. For cyanine dyes, a pH between 4 and 10 is generally recommended for fluorescence stability, with a pH around 7.0 being optimal for the stability of the dye molecule itself.[12][13]

  • Add a co-solvent: A small percentage of an organic co-solvent in your final aqueous solution may be necessary to maintain solubility.[7]

  • Use a sulfonated this compound: If your experimental conditions allow, using a sulfonated version of this compound will significantly improve its aqueous solubility and reduce the chances of precipitation.[10]

Q5: What is the difference between this compound and Sulfo-Cy5-N3?

A5: The primary difference is the presence of one or more sulfonate (-SO3) groups on the Sulfo-Cy5-N3 molecule.[10][11] These negatively charged groups increase the hydrophilicity of the dye, making it more soluble in aqueous buffers.[8][9] Standard this compound is more hydrophobic and requires an organic solvent for initial dissolution.[10]

Q6: How should I store my this compound stock solution?

A6: this compound stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles.[2][4] These aliquots should be stored at -20°C or -80°C and protected from light.[1][2][4] It is recommended to use the stock solution within one to six months, depending on the storage temperature.[4]

Q7: Is this compound stable in solution?

A7: this compound is known to be unstable in solution, and it is highly recommended to prepare working solutions fresh for each experiment.[1][3] Stock solutions, when stored properly, can be kept for a limited time.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
This compound powder will not dissolve in DMSO. 1. DMSO is not anhydrous. 2. Concentration is too high.1. Use a fresh, unopened bottle of anhydrous DMSO.[1][4] 2. Try gentle warming and sonication.[1][2][3] 3. Refer to the manufacturer's datasheet for maximum solubility information.
Precipitation occurs when diluting DMSO stock into aqueous buffer. 1. Final concentration in aqueous buffer is above the solubility limit. 2. Buffer conditions are not optimal.1. Decrease the final concentration of this compound. 2. Ensure the final percentage of DMSO is low enough to be compatible with your experiment but high enough to maintain solubility. 3. Consider using a sulfonated version of this compound for better aqueous solubility.[10]
Low fluorescence signal in my experiment. 1. This compound has degraded. 2. pH of the buffer is affecting fluorescence. 3. Aggregation of the dye.1. Prepare fresh working solutions of this compound for each experiment.[1][3] 2. Ensure the pH of your buffer is within the optimal range for Cy5 fluorescence (typically pH 4-10).[12] 3. Troubleshoot solubility to prevent aggregation, which can quench fluorescence.
Inconsistent results between experiments. 1. Inconsistent preparation of this compound solutions. 2. Degradation of stock solution due to improper storage.1. Follow a standardized protocol for preparing and using this compound solutions. 2. Aliquot stock solutions and store them protected from light at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2][4]

Quantitative Solubility Data

The solubility of this compound can vary depending on the specific product and its formulation. The following table summarizes available quantitative data.

Compound Solvent Solubility Molar Concentration
This compound (Sulfo-Cyanine5-azide)DMSO100 mg/mL135.33 mM
This compound (Sulfo-Cyanine5-azide)H₂O8.33 mg/mL11.27 mM
Sulfo-Cy5-N3DMSO125 mg/mL172.44 mM
Cyanine5 azideH₂O110 mg/L0.63 mM
Cyanine5.5 azideH₂O1.2 mg/L1.6 µM

Data compiled from multiple sources.[1][3][4][6][7][14] Note that sonication and warming may be required to achieve these concentrations.[1][2][3]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Materials: this compound powder, anhydrous DMSO, vortex mixer, sonicator (optional).

  • Procedure:

    • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

    • Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock solution concentration (e.g., 1-10 mM).[2]

    • Vortex the solution thoroughly until the powder is completely dissolved.

    • If necessary, gently warm the solution and/or sonicate to aid dissolution.[1][2][3]

    • Once dissolved, aliquot the stock solution into single-use, light-protected tubes.

    • Store the aliquots at -20°C or -80°C.[1][2][4]

Protocol 2: Preparation of a this compound Working Solution in Aqueous Buffer
  • Materials: this compound stock solution in DMSO, desired aqueous buffer (e.g., PBS, HEPES, pH 7.2-7.4).[2]

  • Procedure:

    • Thaw a single-use aliquot of the this compound stock solution and bring it to room temperature.

    • Centrifuge the vial briefly to collect the solution at the bottom.

    • Add the required volume of the this compound stock solution to your aqueous buffer to achieve the desired final concentration (e.g., 0.1-10 µM).[2]

    • Mix thoroughly by vortexing or pipetting.

    • Prepare the working solution immediately before use, as this compound is unstable in aqueous solutions.[1][3]

Visualizations

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_working_prep Working Solution Preparation start This compound Powder dissolve Dissolve in Anhydrous DMSO start->dissolve vortex Vortex/ Sonicate dissolve->vortex aliquot Aliquot & Store at -20°C/-80°C vortex->aliquot thaw Thaw Stock aliquot->thaw dilute Dilute in Aqueous Buffer thaw->dilute use Use Immediately in Experiment dilute->use troubleshooting_logic issue Issue: Precipitation in Aqueous Buffer cause1 Possible Cause: Concentration Too High issue->cause1 cause2 Possible Cause: Hydrophobic Nature of Dye issue->cause2 solution1 Solution: Lower Final Concentration cause1->solution1 solution2 Solution: Use Sulfo-Cy5-N3 cause2->solution2 solution3 Solution: Add Co-solvent cause2->solution3

References

Avoiding non-specific binding of CY5-N3 conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: CY5-N3 Conjugates

Welcome to the technical support center for this compound conjugates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to non-specific binding during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of non-specific binding of this compound conjugates?

A1: Non-specific binding of this compound conjugates can arise from several factors:

  • Hydrophobic and Ionic Interactions: Cyanine dyes like CY5 can be hydrophobic, leading to non-specific interactions with various cellular components.[1][2] This hydrophobicity can also cause the dyes to form aggregates, which can bind non-specifically.[3][4][5]

  • Dye-Specific Binding: CY5 dyes have been observed to exhibit non-specific binding to certain cell types, such as monocytes and macrophages.[1]

  • Issues with Click Chemistry: In copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, non-specific labeling of proteins can occur, which appears to be dependent on the presence of Cu(I).[6] Also, excess unbound this compound can contribute to high background.[7]

  • Autofluorescence: Biological samples often have endogenous fluorescence from components like mitochondria, lysosomes, and collagen, which can be mistaken for non-specific binding.[1] Fixatives such as formaldehyde and glutaraldehyde can also increase autofluorescence.[1]

Q2: How can I reduce background fluorescence from my sample?

A2: Several methods can help reduce background fluorescence:

  • Autofluorescence Quenching: Samples can be treated with an autofluorescence quenching agent. A common method is to use a fresh solution of sodium borohydride (1 mg/mL in PBS).[8]

  • Optimize Fixation: Use the lowest effective concentration and shortest duration of aldehyde fixatives.[1] Alternatively, consider using organic solvents like cold methanol or acetone for fixation, which may result in lower autofluorescence.[1]

  • Proper Washing: Before imaging, gently wash cells with fresh medium to help remove bright, dead cells and reduce background fluorescence in the media.[9]

Troubleshooting Guides

Problem 1: High Background Signal Across the Entire Sample

High background fluorescence can obscure the specific signal from your this compound conjugate, leading to a poor signal-to-noise ratio.[10][11]

Possible Causes and Solutions:

Possible Cause Recommended Solution
Inadequate Blocking Use a suitable blocking agent to saturate non-specific binding sites. Common blockers include Bovine Serum Albumin (BSA), non-fat dried milk, and fish gelatin.[12][13] The choice of blocker may need to be optimized for your specific antibody and sample.[12] For instance, while non-fat milk is inexpensive, it can increase background in the 700nm channel and is not recommended for detecting phosphorylated proteins.[12][13]
Incorrect Antibody Concentration Titrate your primary and/or secondary antibodies to find the optimal concentration that provides a strong signal with minimal background.[1][8]
Insufficient Washing Increase the number and duration of washing steps after antibody incubations to remove unbound antibodies.[1][8] Adding a non-ionic detergent like 0.1% Tween-20 to the wash buffer can help reduce non-specific interactions.[8][14]
Formation of Dye Aggregates The formation of non-fluorescent H-aggregates of CY5 can occur, especially when labeling cationic macromolecules.[3] Performing the labeling process in a high content of organic solvents can help prevent this.[3] These aggregates can sometimes be disrupted by changes in the solvent or interactions with other polymers.[3]

Experimental Protocol: Optimizing Blocking Conditions

  • Prepare a panel of blocking buffers:

    • 5% w/v Non-fat Dried Milk in PBS

    • 5% w/v BSA in PBS

    • 1% w/v Fish Gelatin in PBS

    • Commercial protein-free blocking buffer

  • Block Samples: After fixation and permeabilization, incubate your samples in each blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with your primary antibody diluted in the corresponding blocking buffer.

  • Secondary Antibody Incubation: Use a CY5-conjugated secondary antibody diluted in the corresponding blocking buffer.

  • Washing: Wash all samples under identical conditions (e.g., 3 x 5 minutes in PBS with 0.1% Tween-20).[8]

  • Imaging and Analysis: Acquire images using identical settings for all conditions and compare the signal-to-noise ratio to determine the optimal blocking agent.

Problem 2: Weak or No Specific Signal

A faint or absent signal can be as problematic as high background.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Photobleaching CY5 is susceptible to photobleaching.[8] Minimize the sample's exposure to excitation light and use an anti-fade mounting medium.[8]
Ozone Degradation CY5 is highly sensitive to ozone, which can degrade the dye.[8] If possible, work in an ozone-controlled environment or ensure good laboratory ventilation.[8]
Suboptimal Staining Protocol Ensure proper fixation and permeabilization for your target.[8] Optimize antibody incubation times and temperatures.[8]
Inefficient Click Reaction For direct labeling with this compound via click chemistry, ensure the optimal ratio of reagents. It's often beneficial to have a higher concentration of sodium ascorbate than CuSO4.[7] Ensure your this compound solution is freshly prepared as it can be unstable in solution.[15][16]

Experimental Protocol: Standard Immunofluorescence with CY5 Conjugate

  • Fixation: Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[8]

  • Washing: Wash cells three times with PBS for 5 minutes each.[8]

  • Permeabilization (for intracellular targets): Incubate cells with 0.1% Triton X-100 in PBS for 10 minutes.[8]

  • Blocking: Incubate in a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.[1]

  • Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer and incubate for 1 hour at room temperature or overnight at 4°C.[8]

  • Washing: Wash cells three times with PBS containing 0.1% Tween-20 for 5 minutes each.[8]

  • Secondary Antibody Incubation: Dilute the CY5-conjugated secondary antibody in the blocking buffer and incubate for 1 hour at room temperature, protected from light.[8]

  • Final Washes: Wash cells three times with PBS containing 0.1% Tween-20 for 5 minutes each, protected from light.[8]

  • Mounting: Mount the coverslip using an anti-fade mounting medium.

Visual Guides

To further assist in troubleshooting, the following diagrams illustrate key concepts and workflows.

G cluster_causes Primary Causes of Non-Specific Binding cluster_solutions Troubleshooting Solutions Cause1 Hydrophobic/Ionic Interactions Sol1 Optimize Blocking Agents (BSA, Milk, etc.) Cause1->Sol1 Sol2 Increase Wash Steps (add Tween-20) Cause1->Sol2 Cause2 Dye Aggregation Sol3 Modify Labeling Conditions (e.g., add organic solvent) Cause2->Sol3 Cause3 Inefficient Washing Cause3->Sol2 Cause4 Suboptimal Blocking Cause4->Sol1 Sol4 Titrate Antibody Concentrations Cause4->Sol4

Caption: Key causes of non-specific binding and their corresponding solutions.

G Start Start: High Background Observed CheckControls Are controls (no primary Ab) also showing high background? Start->CheckControls OptimizeBlocking Optimize Blocking: - Test different agents (BSA, milk) - Increase blocking time CheckControls->OptimizeBlocking No CheckAutofluorescence Investigate Autofluorescence: - Use spectral imaging - Try autofluorescence quencher CheckControls->CheckAutofluorescence Yes ImproveWashing Improve Washing Protocol: - Increase number/duration of washes - Add 0.1% Tween-20 to wash buffer OptimizeBlocking->ImproveWashing TitrateAntibody Titrate Antibody: - Reduce concentration of primary/secondary antibody ImproveWashing->TitrateAntibody End End: Improved Signal-to-Noise TitrateAntibody->End CheckAutofluorescence->End

Caption: A decision tree for troubleshooting high background in fluorescence imaging.

References

Technical Support Center: CY5-N3 CuAAC Reactions in Live Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on mitigating copper catalyst cytotoxicity during live-cell labeling experiments using CY5-N3 and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your live-cell imaging studies.

Frequently Asked Questions (FAQs)

Q1: Why is the standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction toxic to live cells?

A1: The primary cause of toxicity is the copper(I) catalyst. In the presence of a reducing agent (like sodium ascorbate) and atmospheric oxygen, the Cu(I) catalyst generates reactive oxygen species (ROS).[1][2][3] ROS cause oxidative stress, leading to damage of essential cellular components such as lipids, proteins, and DNA, which can trigger programmed cell death.[1][4] A recently identified mechanism called "cuproptosis" involves the direct binding of copper to lipidated mitochondrial proteins, causing proteotoxic stress and cell death.[5]

Q2: What are the primary strategies to reduce copper-induced cytotoxicity in live-cell CuAAC reactions?

A2: There are several key strategies to enhance cell viability and labeling efficiency:

  • Use of Chelating Ligands: Water-soluble ligands that stabilize the Cu(I) ion, such as THPTA, BTTAA, or bis-L-histidine, are critical.[6][7] These ligands not only accelerate the reaction but also act as sacrificial reductants, protecting cells from ROS damage.[2][8]

  • Lowering Copper Concentration: Reducing the total copper concentration to the lowest effective level (typically in the 10-50 µM range) is a direct way to minimize toxicity.[6][9]

  • Employing Copper-Chelating Azides: Using azide probes that have a built-in copper-chelating moiety (e.g., picolyl azides) can dramatically increase the reaction rate.[6][10] This allows for successful labeling with significantly lower copper concentrations.[6][9]

  • Optimizing Reaction Time and Temperature: Shortening the incubation time to 5-10 minutes and performing the reaction at a lower temperature (e.g., 4°C) can reduce cellular stress and unwanted internalization of reagents.[2][8]

  • Considering Copper-Free Alternatives: For highly sensitive cell types, copper-free click chemistry, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is a viable alternative, though it may have different reaction kinetics.[1][11]

Q3: What is this compound and how should it be handled?

A3: this compound (Sulfo-Cyanine5-azide) is a fluorescent dye with an azide group that is permeable to cell membranes, making it suitable for live-cell imaging.[12] It fluoresces in the far-red spectrum (Ex/Em: ~646/662 nm).[12] For optimal performance, it is recommended to prepare fresh stock solutions in an anhydrous solvent like DMSO, store them in aliquots at -20°C or -80°C, and protect them from light to prevent photodegradation.[12][13]

Q4: What is "cuproptosis" and how is it relevant to CuAAC reactions?

A4: Cuproptosis is a newly discovered form of regulated cell death that is dependent on copper and mitochondrial respiration.[5] It occurs when excess intracellular copper binds directly to lipoylated components of the tricarboxylic acid (TCA) cycle.[5] This leads to the aggregation of these proteins and the destabilization of iron-sulfur cluster proteins, resulting in proteotoxic stress and cell death.[5] This mechanism highlights a specific pathway, beyond general ROS production, by which the copper catalyst used in CuAAC can induce cytotoxicity.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
High Cell Death / Low Viability 1. Copper concentration is too high. 2. Insufficient or no Cu(I) stabilizing ligand. 3. Reaction time is too long. 4. The reducing agent (ascorbate) is degrading and generating excess ROS.1. Perform a titration to find the lowest effective CuSO₄ concentration (start with a range of 10-50 µM).[9] 2. Ensure a ligand (e.g., THPTA, BTTAA) is used at a 5:1 molar ratio to CuSO₄.[8] 3. Reduce the incubation time to 5-10 minutes.[2] 4. Always use a freshly prepared solution of sodium ascorbate.[8] Consider performing the reaction at 4°C.[2]
Low or No Fluorescent Signal 1. Inefficient CuAAC reaction. 2. Low intracellular catalyst concentration. 3. Deactivation of the copper catalyst by intracellular components. 4. This compound probe degradation.1. Increase the concentration of the ligand (e.g., THPTA) to 5 equivalents of copper.[8] Confirm the alkyne handle is correctly incorporated into your target biomolecule. 2. For intracellular targets, consider using a cell-penetrating peptide-conjugated ligand to improve uptake.[14][15] 3. Intracellular thiols like glutathione (GSH) can deactivate copper catalysts. Pre-treatment with N-ethylmaleimide (NEM) can improve yields for intracellular reactions, though this may also increase toxicity.[14] 4. Use a fresh aliquot of this compound and ensure it has been protected from light.[13]
High Background Fluorescence 1. Non-specific binding of the this compound probe. 2. Cell membrane damage leading to probe leakage. 3. Autofluorescence of cells.1. Titrate the this compound concentration to the lowest level that provides a good signal-to-noise ratio (try a range of 1-20 µM).[16] 2. Ensure extensive washing steps with a suitable buffer (e.g., DPBS) after the click reaction to remove unbound probe. 3. Optimize toxicity-reducing measures (lower copper, shorter time) to maintain cell membrane integrity.[2] 4. Image an unlabeled control sample using the same settings to determine the level of autofluorescence.
Low Intracellular Labeling Yield 1. Poor uptake of copper/ligand complex. 2. Deactivation of the catalyst by cytosolic components like glutathione.[14]1. Use ligands designed for enhanced cell uptake, such as those conjugated to cell-penetrating peptides.[15] 2. The yield on cytosolic proteins is often lower than on membrane proteins.[14] While challenging in live cells, reducing biothiols can improve the reaction but must be balanced against cytotoxicity.[17]

Data Presentation: Recommended Reagent Concentrations

The following tables summarize typical concentration ranges for live-cell CuAAC from cited literature. Optimization is critical for each specific cell type and experimental setup.

Table 1: Live-Cell CuAAC Reaction Components

Component Typical Concentration Range Reference(s) Notes
CuSO₄ 10 - 100 µM [6],[2],[16] Start titration at the low end (10-50 µM) to minimize toxicity.
Cu(I) Ligand (e.g., THPTA, BTTAA) 50 - 500 µM (5x molar excess to Cu) [6],[2],[16] A 5:1 ligand-to-copper ratio is crucial for protecting cells.
Reducing Agent (Sodium Ascorbate) 2.5 mM [2],[16] Always prepare fresh from a stock solution.
This compound or Alkyne-Fluorophore 5 - 25 µM [2],[16] Titrate to optimize signal-to-noise ratio.

| Aminoguanidine (Optional) | 1 mM |[2],[8] | Can be included to scavenge reactive byproducts. |

Table 2: Reported Cell Viability Under Various CuAAC Conditions

Cell Line Copper Concentration Ligand / Conditions Cell Viability Reference
HeLa, CHO, Jurkat 50 µM 250 µM THPTA (5:1 ratio) Viability preserved [8]
OVCAR5 163 µM Cell-penetrating peptide ligand (Tat-BTTAA) ~75% after 10 min [14],[18],[15]
HeLa Not specified BTT-DNA Ligand 96.00 ± 1.45% [19]

| HeLa | Not specified | Copper only (no ligand) | 35.51 ± 6.83% |[19] |

Experimental Protocols

Protocol 1: General Live-Cell Surface Labeling via CuAAC

This protocol is adapted from methodologies that prioritize cell viability.[2][8]

  • Cell Preparation: Plate cells on a suitable imaging dish (e.g., glass-bottom plates) and culture until they reach the desired confluency. If metabolic labeling is required to introduce an alkyne or azide handle, perform this step 24-48 hours prior to the CuAAC reaction.

  • Prepare Reagent Stock Solutions:

    • CuSO₄: 50 mM in deionized water.

    • Ligand (THPTA): 250 mM in deionized water.

    • This compound: 10 mM in anhydrous DMSO.

    • Sodium Ascorbate: 100 mM in deionized water (prepare fresh immediately before use).

    • Wash Buffer: DPBS (Dulbecco's Phosphate-Buffered Saline).

  • Prepare Click Reaction Mix (Example for 50 µM Cu):

    • In a microcentrifuge tube, prepare the final reaction cocktail in cold DPBS. For a 1 mL final volume:

      • 1 µL of 50 mM CuSO₄ (Final: 50 µM)

      • 1 µL of 250 mM THPTA (Final: 250 µM)

      • 2.5 µL of 10 mM this compound (Final: 25 µM)

      • Add DPBS to bring the volume to 975 µL.

    • Vortex gently. Just before adding to cells, add 25 µL of 100 mM fresh sodium ascorbate (Final: 2.5 mM). Mix gently.

  • Labeling Procedure:

    • Aspirate the culture medium from the cells.

    • Wash the cells twice with cold DPBS.

    • Add the complete click reaction mix to the cells.

    • Incubate for 5-10 minutes at 4°C to minimize both toxicity and endocytosis.[2]

  • Washing and Imaging:

    • Aspirate the reaction mix.

    • Wash the cells three times with cold DPBS to remove all traces of copper and unbound dye.

    • Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.

    • Proceed with live-cell imaging using a fluorescence microscope with appropriate filters for CY5 (e.g., Ex: 630-650 nm, Em: 660-680 nm).

Protocol 2: Cell Viability Assessment (MTT Assay)

This assay measures mitochondrial activity as an indicator of cell viability following a CuAAC reaction.[20]

  • Cell Treatment: Plate cells in a 96-well plate. Perform the live-cell CuAAC reaction as described above in triplicate, including an untreated control and a "no ligand" control.

  • Post-Treatment Incubation: After the reaction and washing steps, add fresh culture medium and return the cells to a 37°C incubator for 24 hours.[2]

  • MTT Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Aspirate the medium and add a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance of the wells on a plate reader at a wavelength of ~570 nm.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Visualizations

CopperToxicity cluster_0 CuAAC Reaction Components cluster_1 Cellular Damage Mechanisms Cu_I Copper(I) Catalyst ROS Reactive Oxygen Species (ROS) Cu_I->ROS catalyzes generation of Cuproptosis Cuproptosis Cu_I->Cuproptosis triggers Ascorbate Ascorbate (Reducing Agent) Ascorbate->ROS O2 Oxygen (O2) O2->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress CellDamage Damage to DNA, Proteins, Lipids OxidativeStress->CellDamage CellDeath Cell Death (Apoptosis) CellDamage->CellDeath TCA_agg TCA Cycle Protein Aggregation Cuproptosis->TCA_agg TCA_agg->CellDeath

Caption: Mechanism of Copper-Induced Cytotoxicity in Live Cells.

CuAAC_Workflow start Start: Plate Cells for Experiment metabolic_label Optional: Metabolically incorporate alkyne/azide tag (24-48h) start->metabolic_label wash1 Wash cells twice with cold DPBS start->wash1 If no metabolic labeling metabolic_label->wash1 add_mix Add reaction mix to cells wash1->add_mix prepare_mix Prepare fresh CuAAC reaction mix on ice (CuSO4, Ligand, this compound, Ascorbate) prepare_mix->add_mix incubate Incubate 5-10 min at 4°C add_mix->incubate wash2 Wash cells three times with cold DPBS incubate->wash2 image Image Live Cells wash2->image end End image->end TroubleshootingFlowchart decision decision process process bad_result bad_result good_result good_result start Start Troubleshooting q1 Is cell viability low? start->q1 a1_yes Reduce Cu (10-20µM) Increase Ligand:Cu ratio (5:1) Shorten incubation (5 min) Perform at 4°C q1->a1_yes Yes q2 Is fluorescent signal low? q1->q2 No a1_yes->q2 a2_yes Check alkyne incorporation Use fresh this compound & Ascorbate Increase ligand concentration q2->a2_yes Yes q3 Is background high? q2->q3 No a2_yes->q3 a3_yes Reduce this compound concentration Increase number of washes Ensure cell membranes are intact q3->a3_yes Yes end_good Experiment Optimized q3->end_good No a3_yes->end_good

References

CY5-N3 Fluorescence Quenching: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CY5-N3 and other Cy5 derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to fluorescence quenching in their experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound fluorescence signal is weak or completely absent after my experiment. What are the common causes?

A weak or absent this compound signal can be attributed to several factors, ranging from issues with the labeling reaction to the imaging setup. The most common culprits include:

  • Photobleaching: Cyanine dyes like Cy5 are susceptible to photodegradation when exposed to intense light sources, leading to an irreversible loss of fluorescence.[1]

  • Environmental Factors: Cy5 dyes are sensitive to their environment. For instance, ozone in the laboratory air can rapidly degrade the fluorophore.[2]

  • Suboptimal Labeling: Inefficient conjugation of this compound to your molecule of interest, such as in a click chemistry reaction, will result in a low signal.

  • Aggregation: At high concentrations, Cy5 molecules can aggregate, leading to self-quenching of their fluorescence.[3]

  • Interaction with Quenchers: The fluorescence of Cy5 can be quenched by proximity to other molecules, including certain nucleotides (especially Guanine), other fluorophores in FRET pairs, or specific chemical reagents.[4][5]

  • Incorrect Imaging Parameters: Using mismatched excitation and emission filters, or suboptimal detector settings, will lead to poor signal detection.[6]

Q2: I am observing a rapid decline in my Cy5 fluorescence signal during imaging. How can I minimize photobleaching?

Photobleaching is a common issue with most fluorophores. Here are several strategies to mitigate it:

  • Optimize Imaging Parameters: Use the lowest possible excitation laser power and the shortest exposure times that still provide a detectable signal.[7]

  • Use Antifade Reagents: Mount your samples in a commercially available antifade mounting medium. These reagents contain chemicals that scavenge reactive oxygen species and quench the reactive triplet state of the fluorophore.[7][8]

  • Control the Chemical Environment: Ensure your imaging buffer has a slightly basic pH (around 7.5-8.0), as acidic environments can decrease the photostability of cyanine dyes.[2][9]

  • Consider Photostable Alternatives: For demanding applications requiring prolonged imaging, consider using more photostable dyes.

  • Minimize Exposure: Limit the sample's exposure to the excitation light by only illuminating the area of interest when acquiring an image.[10]

Q3: My this compound labeled sample has a high background signal. What are the potential causes and solutions?

High background fluorescence can obscure your specific signal. Here’s how to troubleshoot it:

  • Inadequate Washing: Insufficient washing after the labeling reaction can leave unbound this compound, which can bind non-specifically to your sample. Increase the number and duration of your wash steps.[6]

  • Non-Specific Antibody Binding: If using a Cy5-conjugated antibody, high concentrations can lead to non-specific binding. Titrate your antibody to find the optimal concentration that gives a strong signal with low background.[6]

  • Autofluorescence: Biological samples can exhibit natural fluorescence (autofluorescence), especially at shorter wavelengths. Using a far-red dye like Cy5 helps to minimize this, but it can still be a factor.[11] You can use autofluorescence quenching agents like sodium borohydride.[2]

  • Contaminated Reagents or Consumables: Ensure all buffers, slides, and coverslips are clean and of high quality to avoid introducing fluorescent contaminants.[9]

Q4: I am performing a FRET experiment with this compound as the acceptor. How can I confirm that quenching is due to FRET?

In a Förster Resonance Energy Transfer (FRET) experiment, the quenching of the donor fluorophore's signal and the sensitized emission of the acceptor (Cy5) are key indicators. To confirm FRET-based quenching:

  • Acceptor Photobleaching: Intentionally photobleach the Cy5 acceptor with its excitation wavelength. If FRET was occurring, you should observe an increase in the donor's fluorescence intensity as it is no longer being quenched.[12]

  • Control Samples: Prepare control samples that include only the donor-labeled molecule and only the acceptor-labeled molecule to measure their individual fluorescence properties.

  • Distance Dependence: FRET is highly dependent on the distance between the donor and acceptor (typically 1-10 nm). If you can, create constructs with varying distances between the fluorophores to see if the quenching efficiency changes as expected.[5]

Troubleshooting Guides

Guide 1: Low Fluorescence Signal with this compound

If you are experiencing a weak or absent signal from your this compound labeled sample, follow this systematic troubleshooting workflow:

LowSignal_Troubleshooting start Start: Low this compound Signal check_labeling Verify Labeling Efficiency start->check_labeling check_purification Confirm Purification of Labeled Product check_labeling->check_purification Labeling OK solution_labeling Troubleshoot Click Chemistry/Labeling Reaction check_labeling->solution_labeling Labeling Failed check_concentration Measure Concentration and DOL check_purification->check_concentration Purification OK solution_purification Improve Purification Method check_purification->solution_purification Impure Product check_storage Assess Storage Conditions check_concentration->check_storage Concentration/DOL OK solution_concentration Adjust Labeling Ratio if DOL is Suboptimal check_concentration->solution_concentration Low DOL check_imaging Optimize Imaging Parameters check_storage->check_imaging Storage OK solution_storage Aliquot and Store Properly (Protected from Light, -20°C) check_storage->solution_storage Improper Storage check_environment Evaluate Experimental Environment check_imaging->check_environment Imaging OK solution_imaging Use Correct Filters, Increase Exposure/Gain check_imaging->solution_imaging Suboptimal Settings solution_environment Use Antifade Reagents, Check for Ozone check_environment->solution_environment Environmental Issues

Caption: Troubleshooting workflow for low this compound fluorescence signal.

Guide 2: Causes of this compound Fluorescence Quenching

This diagram illustrates the primary mechanisms that can lead to the quenching of this compound fluorescence.

Quenching_Causes cy5 Excited State this compound fluorescence Fluorescence Emission cy5->fluorescence Radiative Decay quenching Quenching Pathways cy5->quenching Non-Radiative Decay photobleaching Photobleaching (Irreversible) quenching->photobleaching fret FRET (to Acceptor) quenching->fret aggregation Aggregation (Self-Quenching) quenching->aggregation interaction Molecular Interaction (e.g., with Guanine, TCEP) quenching->interaction

Caption: Major pathways leading to this compound fluorescence quenching.

Quantitative Data

The following tables summarize key quantitative data related to CY5 fluorescence quenching and photostability.

Table 1: Effect of Ozone on Cy5 Fluorescence Intensity

Ozone ConcentrationExposure Time% Reduction in Cy5 IntensityReference
15 ppb30 minutes30%[2]
30 ppb150 minutes89%[2]

Table 2: Enhancement of Cy5 Photostability with Covalently Linked Stabilizers

StabilizerEffect on PhotostabilityMechanismReference
Cyclooctatetraene (COT)Substantial increaseReduces the lifetime of the Cy5 triplet state[13]
4-Nitrobenzyl alcohol (NBA)Increased photostabilityDoes not directly target the triplet state[13]
TroloxIncreased photostabilityDoes not directly target the triplet state[13]

Experimental Protocols

Protocol 1: this compound Labeling of a Biomolecule via Copper-Catalyzed Click Chemistry (CuAAC)

This protocol provides a general guideline for labeling an alkyne-modified biomolecule with this compound.

Materials:

  • Alkyne-modified biomolecule (e.g., protein, DNA)

  • This compound (Sulfo-Cyanine5-azide)[14]

  • Copper(II) sulfate (CuSO₄)

  • TBTA (Tris(benzyltriazolylmethyl)amine) or other copper-chelating ligand

  • Sodium ascorbate

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification column (e.g., size exclusion chromatography)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM. Store at -20°C, protected from light.[14]

    • Prepare a 100 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water. Note: This solution should be made fresh for each reaction.

    • Prepare a 50 mM stock solution of TBTA in DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, combine your alkyne-modified biomolecule with the reaction buffer.

    • Add this compound to the reaction mixture. A molar excess of 1.5 to 5-fold over the biomolecule is a good starting point.

    • Add TBTA to the reaction mixture to a final concentration of 1 mM.

    • Add CuSO₄ to a final concentration of 0.1 mM.[14]

    • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.[14]

  • Incubation:

    • Incubate the reaction at room temperature for 1-2 hours, protected from light. The optimal reaction time may need to be determined empirically.

  • Purification:

    • Remove the unreacted this compound and other reaction components by passing the reaction mixture through a size-exclusion chromatography column appropriate for the size of your biomolecule.

  • Characterization:

    • Confirm successful labeling by measuring the absorbance spectrum of your purified product. You should observe peaks corresponding to your biomolecule and the Cy5 dye (around 646 nm).

    • Calculate the degree of labeling (DOL) if applicable.

Protocol 2: Evaluating the Performance of Antifade Reagents for Cy5

This protocol allows for a quantitative comparison of different antifade reagents.

Materials:

  • Cy5-labeled sample (e.g., stained cells on a coverslip)

  • A selection of commercial or homemade antifade mounting media

  • Fluorescence microscope with a camera and software capable of time-lapse imaging and intensity measurement.

Procedure:

  • Sample Preparation:

    • Prepare multiple identical samples stained with your Cy5 conjugate.

  • Mounting:

    • Mount each sample with a different antifade reagent. Include a control sample mounted in a buffer without any antifade agent (e.g., PBS).

  • Imaging:

    • Place the first slide on the microscope stage and locate a representative field of view.

    • Set the imaging parameters (laser power, exposure time, gain) and keep them constant for all samples.

    • Begin a time-lapse acquisition, capturing an image every 10-30 seconds for a total duration of 5-10 minutes of continuous illumination.

    • Repeat the time-lapse acquisition for each of the other mounted samples.

  • Data Analysis:

    • For each time series, measure the mean fluorescence intensity of the specific signal at each time point.

    • Normalize the intensity values to the initial intensity at time zero.

    • Plot the normalized intensity as a function of time for each antifade reagent.

    • Compare the photobleaching decay curves to determine which reagent provides the best photostability for your Cy5-labeled sample.[7]

References

Impact of primary amines on CY5-N3 labeling reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CY5-N3 labeling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on experimental design, address common challenges, and offer solutions to frequently encountered issues, with a specific focus on the impact of primary amines.

Frequently Asked Questions (FAQs)

Q1: Will the primary amines in my sample (e.g., lysine residues on proteins, or amine-containing buffers like Tris) react with my this compound dye?

No, the azide group (-N3) on the this compound dye does not directly react with primary amines. This compound is designed for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions form a stable triazole linkage between an azide (like this compound) and an alkyne-modified molecule.

The confusion often arises from experience with amine-reactive dyes, such as CY5-NHS ester, which are specifically designed to react with primary amines to form a stable amide bond.

Q2: If primary amines don't react with this compound, why are they a concern in my labeling reaction?

While there is no direct reaction, primary amines, especially in buffers like Tris (tris(hydroxymethyl)aminomethane), can indirectly interfere with the most common type of this compound labeling reaction, the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

  • Inhibition of Copper Catalyst: Tris and other amine-containing molecules can act as competitive and inhibitory ligands for the copper(I) catalyst.[1][2][3] This binding can sequester the copper, making it less available to catalyze the click reaction, which can significantly slow down the labeling process or reduce the final yield.[1][3][4]

  • Side Reactions with Ascorbate Byproducts: In CuAAC, sodium ascorbate is typically used to reduce Cu(II) to the active Cu(I) state. Oxidation of ascorbate can produce byproducts like dehydroascorbate.[1][2] These byproducts are electrophilic and can react with primary amines (such as the ε-amino group of lysine residues) on proteins, leading to unwanted modifications and potential protein aggregation.[1][2]

Q3: What is the difference between this compound and CY5-NHS Ester labeling?

The fundamental difference lies in their reactive chemistry and the functional groups they target. This distinction is critical for experimental design.

FeatureThis compound (Azide)CY5-NHS Ester (Succinimidyl Ester)
Reaction Type Copper-Catalyzed or Strain-Promoted Azide-Alkyne Cycloaddition (Click Chemistry)Acylation / Amine Labeling
Target Group Terminal Alkyne (-C≡CH)Primary Amine (-NH₂)
Bond Formed Triazole LinkageAmide Bond
Common Use Labeling of alkyne-modified biomolecules (proteins, nucleic acids, etc.)Labeling of native proteins (at N-terminus and lysine residues) or amine-modified oligonucleotides
Impact of Primary Amines Indirect interference with the copper catalyst (e.g., Tris buffer).[1][2]Direct competition with the target molecule for reaction with the dye.[5]

Q4: I am observing high background fluorescence in my imaging experiment. Could this be due to primary amines?

It is unlikely to be a direct result of a reaction between primary amines and this compound. High background with cyanine dyes like Cy5 is more commonly associated with:

  • Inefficient Purification: Failure to remove all unreacted this compound dye after the labeling reaction is the most common cause of high background.

  • Non-Specific Binding of the Dye: The Cy5 fluorophore itself can be hydrophobic and has a known tendency to bind non-specifically to certain cell types (like monocytes and macrophages) and surfaces.[6][7]

  • Protein Aggregation: Over-labeling or reactions with ascorbate byproducts can cause protein aggregation, which may lead to fluorescent puncta and high background.[1]

Troubleshooting Guide

This guide addresses common problems encountered during this compound labeling experiments, with a focus on CuAAC reactions.

Problem 1: Low or No Fluorescent Signal (Low Labeling Efficiency)
Possible Cause Recommended Solution
Inactive Copper Catalyst The active catalyst is Cu(I), which is easily oxidized to inactive Cu(II) by oxygen.[8] Ensure your sodium ascorbate solution is fresh and added last to the reaction mixture to reduce the copper just before labeling.[9] For sensitive reactions, degas your buffers.[9]
Inhibitory Buffer Components Buffers containing primary amines (e.g., Tris) are known to inhibit the copper catalyst.[1][2] Use non-coordinating buffers such as HEPES, MOPS, or phosphate buffers at a pH between 6.5 and 8.0.[1][2]
Poor Reagent Quality Azide and alkyne reagents can degrade over time. Ensure they have been stored correctly (protected from light, desiccated). Use fresh stock solutions. This compound in solution can be unstable and should be freshly prepared.[10]
Suboptimal Reagent Concentrations The rate of CuAAC is dependent on reagent concentrations. A minimal copper concentration of around 50 µM is often needed to see significant reactivity.[4] Ensure you are using an appropriate molar excess of this compound over your alkyne-modified molecule.
Missing or Ineffective Ligand A copper-stabilizing ligand (e.g., THPTA for aqueous reactions) is crucial. It accelerates the reaction and protects biomolecules from oxidative damage.[11] Ensure the correct ligand-to-copper ratio is used (typically 5:1).[4][12]
Inaccessible Alkyne Group The alkyne group on your biomolecule may be sterically hindered or buried within the folded structure.[4][12] Try performing the reaction in the presence of a mild denaturant (e.g., DMSO) or redesign the position of the alkyne tag.[4][12]
Problem 2: High Background or Non-Specific Signal
Possible Cause Recommended Solution
Inefficient Purification Unreacted this compound must be thoroughly removed. Use size-exclusion chromatography (e.g., spin desalting columns) or dialysis with an appropriate molecular weight cutoff (MWCO). For oligonucleotides, ethanol precipitation can also be effective.[2]
Non-Specific Binding of Cy5 Dye The Cy5 dye itself can adhere to surfaces and certain cell types.[7] Include a blocking step (e.g., with BSA) in your protocol. Ensure thorough washing steps are performed.
Protein Precipitation/Aggregation Oxidative damage from the Cu/ascorbate system or side reactions from ascorbate byproducts can cause protein aggregation.[1] Include a copper-chelating ligand like THPTA and consider adding aminoguanidine to scavenge reactive ascorbate byproducts.[4][11] Avoid over-labeling by optimizing the dye-to-protein ratio.
Contaminated Reagents Ensure all buffers and reagents are free of fluorescent contaminants. Use high-purity water and solvents.

Experimental Protocols

Protocol 1: General Copper-Catalyzed (CuAAC) Labeling of an Alkyne-Modified Protein with this compound

This protocol is a starting point and should be optimized for your specific protein.

1. Reagent Preparation:

  • Protein Solution: Prepare the alkyne-modified protein at a concentration of 1-5 mg/mL in a copper-compatible buffer (e.g., 100 mM HEPES or phosphate buffer, pH 7.4).

    • CRITICAL: Avoid Tris, glycine, or other amine-containing buffers.[1][2]

  • This compound Stock: Prepare a 10 mM stock solution in anhydrous DMSO. Store in aliquots at -20°C, protected from light.[10]

  • Copper (II) Sulfate Stock: Prepare a 20 mM stock solution in nuclease-free water.

  • THPTA Ligand Stock: Prepare a 100 mM stock solution of this water-soluble ligand in nuclease-free water.

  • Sodium Ascorbate Stock: Prepare this solution fresh every time. Make a 100 mM stock in nuclease-free water.

2. Labeling Reaction:

  • Order of Addition is Critical:

    • In a microcentrifuge tube, add your alkyne-modified protein.

    • Add the this compound stock solution to achieve a 5-10 fold molar excess over the protein.

    • Prepare a catalyst premix in a separate tube by combining the Copper (II) Sulfate and THPTA ligand stocks in a 1:5 molar ratio. Let this stand for 1-2 minutes.

    • Add the catalyst premix to the protein/dye mixture. Final concentrations should be approximately 100-250 µM Copper and 500-1250 µM THPTA.[12]

    • Initiate the reaction by adding the freshly prepared sodium ascorbate stock to a final concentration of 2.5-5 mM.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

3. Purification:

  • Remove unreacted this compound and catalyst components using a spin desalting column appropriate for the molecular weight of your protein. Equilibrate the column with your desired storage buffer (e.g., PBS).

  • Collect the eluate containing the purified, labeled protein.

Protocol 2: Comparative Amine-Reactive Labeling with CY5-NHS Ester

This protocol highlights the different requirements for amine-reactive chemistry.

1. Reagent Preparation:

  • Protein Solution: Prepare the protein at 2-10 mg/mL in an amine-free buffer with a pH of 8.3-8.5 (e.g., 100 mM sodium bicarbonate or sodium borate buffer).[5]

    • CRITICAL: Buffers containing primary amines (Tris, glycine) will compete in the reaction and must be avoided.[5]

  • CY5-NHS Ester Stock: Prepare a 10 mg/mL stock solution in anhydrous DMSO immediately before use.

2. Labeling Reaction:

  • Add a 10-20 fold molar excess of the CY5-NHS ester stock solution to the protein solution while gently vortexing.

  • Incubate at room temperature for 1-2 hours, protected from light.

3. Purification:

  • Purify the labeled protein using a spin desalting column as described in Protocol 1 to remove unreacted dye and N-hydroxysuccinimide byproduct.

Visualized Workflows and Logic

Reaction_Comparison

Troubleshooting_Tree

References

Validation & Comparative

A Head-to-Head Comparison for Click Chemistry: CY5-N3 vs. Alexa Fluor 647 Azide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation and cellular imaging, the selection of fluorescent probes for click chemistry is a critical decision that directly impacts experimental outcomes. This guide provides an objective comparison of two widely used far-red azide dyes, CY5-N3 and Alexa Fluor 647 azide, to facilitate an informed choice for your specific research needs.

In the rapidly advancing field of bioorthogonal chemistry, click reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), have become indispensable tools for labeling and visualizing biomolecules in complex biological systems. The choice of the fluorescent azide is paramount for achieving high sensitivity, specificity, and signal-to-noise ratios in imaging experiments. This guide focuses on a comparative analysis of the performance of this compound and Alexa Fluor 647 azide, two spectrally similar yet distinct fluorescent probes.

Core Fluorophore Properties: A Quantitative Overview

While direct comparative studies for the azide derivatives in click chemistry applications are not extensively documented, the fundamental photophysical properties of the core fluorophores, CY5 and Alexa Fluor 647, are well-characterized and provide a strong basis for performance expectation. Alexa Fluor 647 is widely recognized for its superior brightness and photostability compared to CY5.[1][2]

PropertyCY5Alexa Fluor 647
Excitation Maximum (nm) ~649~650
Emission Maximum (nm) ~670~668
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~250,000~270,000
Quantum Yield ~0.2Significantly higher than CY5 conjugates
Photostability Less photostableSignificantly more photostable
Brightness of Conjugates Prone to self-quenching at high degrees of labelingMinimal self-quenching, leading to brighter conjugates
pH Sensitivity More sensitive to environmental changesLess sensitive to pH changes

Performance in Labeling Applications: Key Considerations

Brightness and Quantum Yield: The brightness of a fluorophore is a product of its molar extinction coefficient and quantum yield. Alexa Fluor 647 consistently demonstrates a higher quantum yield than CY5, resulting in significantly brighter conjugates.[2] This is particularly crucial for the detection of low-abundance targets.

Photostability: In fluorescence microscopy, photostability is a critical factor. Alexa Fluor 647 is substantially more resistant to photobleaching than CY5.[1][3] This allows for longer exposure times and the acquisition of more robust, quantifiable data, especially in time-lapse imaging experiments. Studies have shown that under continuous illumination, Alexa Fluor 647 retains a significantly higher percentage of its initial fluorescence compared to CY5.[4]

Self-Quenching: CY5 has a known propensity for self-quenching when conjugated to biomolecules at high degrees of labeling (DOL).[2][5] This phenomenon, where dye molecules in close proximity form non-fluorescent aggregates, can lead to a paradoxical decrease in fluorescence intensity with increased labeling. Alexa Fluor 647 exhibits markedly less self-quenching, resulting in a more linear relationship between the DOL and signal intensity, and ultimately brighter and more reliable signals.[2]

Experimental Workflows and Signaling Pathways

The choice between this compound and Alexa Fluor 647 azide will depend on the specific click chemistry reaction being employed. Both dyes are suitable for copper-catalyzed (CuAAC) and strain-promoted (SPAAC) reactions.

Click_Chemistry_Workflow General Click Chemistry Workflow cluster_CuAAC Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Alkyne_CuAAC Alkyne-modified Biomolecule Labeled_Biomolecule_CuAAC Labeled Biomolecule Alkyne_CuAAC->Labeled_Biomolecule_CuAAC Azide_CuAAC Fluorescent Azide (this compound or Alexa Fluor 647 Azide) Azide_CuAAC->Labeled_Biomolecule_CuAAC Catalyst_CuAAC Cu(I) Catalyst (e.g., CuSO4 + Sodium Ascorbate) Catalyst_CuAAC->Labeled_Biomolecule_CuAAC Strained_Alkyne Strained Alkyne-modified Biomolecule (e.g., DBCO, BCN) Labeled_Biomolecule_SPAAC Labeled Biomolecule Strained_Alkyne->Labeled_Biomolecule_SPAAC Azide_SPAAC Fluorescent Azide (this compound or Alexa Fluor 647 Azide) Azide_SPAAC->Labeled_Biomolecule_SPAAC

Caption: General workflows for CuAAC and SPAAC reactions.

Experimental Protocols

Below are generalized protocols for labeling biomolecules using CuAAC and SPAAC. These should be optimized for your specific application.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fixed Cells

This protocol is adapted for labeling alkyne-modified biomolecules in fixed cells with a fluorescent azide.

Materials:

  • Alkyne-modified cells on coverslips

  • Fluorescent azide stock solution (10 mM in DMSO; this compound or Alexa Fluor 647 azide)

  • Click-iT® reaction buffer (or a buffer of 100 mM Tris-HCl, pH 8.5)

  • Copper (II) sulfate (CuSO₄) stock solution (100 mM in water)

  • Sodium ascorbate stock solution (500 mM in water, freshly prepared)

  • Mounting medium with DAPI

Procedure:

  • Fixation and Permeabilization: Fix and permeabilize your cells according to your standard protocol.

  • Prepare Click Reaction Cocktail: For each coverslip, prepare the following reaction cocktail immediately before use:

    • 43 µL PBS

    • 2 µL 100 mM CuSO₄

    • 4 µL 500 mM Sodium Ascorbate

    • 1 µL 10 mM Fluorescent Azide

  • Labeling Reaction: Remove the wash buffer from the cells and add the click reaction cocktail. Incubate for 30 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Nuclear Staining (Optional): Incubate with a suitable nuclear stain (e.g., DAPI) for 5-10 minutes.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Image the slides using a fluorescence microscope with appropriate filter sets for the far-red channel.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Imaging

This protocol is a general guideline for labeling azide-modified biomolecules on the surface of live cells with a strained alkyne-conjugated fluorescent dye. For intracellular targets, cell-permeable strained alkynes should be used.

Materials:

  • Azide-modified live cells in culture

  • Strained alkyne-fluorescent dye conjugate (e.g., DBCO-CY5 or DBCO-Alexa Fluor 647) stock solution (1-10 mM in DMSO)

  • Complete cell culture medium

  • PBS or other suitable imaging buffer

Procedure:

  • Cell Preparation: Plate cells in a suitable imaging dish or plate and grow to the desired confluency.

  • Labeling: Add the strained alkyne-fluorescent dye conjugate to the cell culture medium to a final concentration of 1-20 µM.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.

  • Washing: Gently wash the cells three times with pre-warmed complete cell culture medium or imaging buffer to remove excess dye.

  • Imaging: Image the live cells using a fluorescence microscope equipped with an environmental chamber and appropriate filter sets.

Logical Relationship Diagram

Dye_Selection_Logic Dye Selection Logic for Click Chemistry Application Application Requirement Low_Abundance Low Abundance Target Application->Low_Abundance High_Photostability High Photostability Needed (e.g., Super-resolution, Time-lapse) Application->High_Photostability Quantitative_Imaging Quantitative Imaging Application->Quantitative_Imaging Cost_Sensitive Cost-Sensitive Application Application->Cost_Sensitive AF647 Choose Alexa Fluor 647 Azide Low_Abundance->AF647 Higher Brightness High_Photostability->AF647 Superior Photostability Quantitative_Imaging->AF647 Less Self-Quenching CY5 Consider this compound Cost_Sensitive->CY5 Generally Lower Cost

Caption: Decision-making flowchart for selecting a fluorescent azide.

Conclusion

For most demanding fluorescence imaging applications utilizing click chemistry, Alexa Fluor 647 azide is the superior choice over this compound . Its enhanced brightness, superior photostability, and resistance to self-quenching contribute to more robust and reliable experimental data, particularly for quantitative analysis and imaging of low-abundance biomolecules.[2][5] While this compound may be a more cost-effective option for applications where absolute signal intensity and photostability are less critical, the performance advantages of Alexa Fluor 647 azide often justify the investment for achieving high-quality, reproducible results. The selection of the appropriate dye should always be guided by the specific requirements of the experiment.

References

A Head-to-Head Comparison of CY5-N3 and Other Cy5 Azide Dyes for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of fluorescent labeling, the selection of the optimal Cy5 azide dye is a critical decision that directly impacts experimental success. This guide provides an objective, data-driven comparison of CY5-N3 and its alternatives, offering a comprehensive overview of their performance characteristics to inform your selection process.

Cyanine 5 (Cy5) dyes, with their bright far-red fluorescence, are a cornerstone of modern biological imaging and analysis. The incorporation of an azide (N3) functional group allows for their efficient and specific attachment to alkyne-modified biomolecules via "click chemistry," a powerful and versatile bioconjugation technique. While this compound is a widely used reagent, a number of alternative Cy5 azide dyes have been developed, each with distinct properties. This guide will delve into a quantitative comparison of this compound and its prominent competitors, including Sulfo-Cy5 azide, Alexa Fluor 647 azide, iFluor 647 azide, and DY-647 azide, focusing on key performance metrics such as spectral properties, quantum yield, fluorescence lifetime, and photostability.

Quantitative Performance Comparison

The selection of a fluorescent dye is heavily influenced by its photophysical properties. The following table summarizes the key quantitative data for this compound and its alternatives, providing a basis for direct comparison. It is important to note that these values can be influenced by the experimental conditions under which they were measured.

PropertyThis compound / Cy5 AzideSulfo-Cy5 AzideAlexa Fluor 647 AzideiFluor 647 AzideDY-647 Azide
Excitation Max (nm) ~646~646~650~654-656~653
Emission Max (nm) ~662~662~665-672~670~672
Extinction Coefficient (M⁻¹cm⁻¹) ~250,000 - 271,000~271,000~239,000 - 270,000~250,000~250,000
Quantum Yield (Φ) ~0.2[1]~0.28[2]~0.33[3][4][5]~0.25[6][7]Not widely reported
Fluorescence Lifetime (τ) (ns) ~1.0[8][9]Not widely reported~1.0[3][8][10]Not widely reportedNot widely reported
Solubility DMSO, DMFWater, DMSO, DMFWater, DMSO, DMFDMSOWater, Methanol, DMF, DMSO
Key Features Cell permeable.High water solubility.[1][2][11]High photostability and brightness, pH insensitive.[3][5][12][13][14]High photostability and strong fluorescence.[15][16][17]Spectrally similar to Cy5.[18]

Experimental Protocols

To facilitate a standardized comparison of these dyes in your own laboratory setting, we provide the following detailed experimental protocols for key performance assays.

Protocol for Comparing Labeling Efficiency via Click Chemistry

This protocol describes a method to compare the efficiency of different Cy5 azide dyes in labeling an alkyne-containing protein.

Materials:

  • Alkyne-modified protein (e.g., BSA-alkyne)

  • This compound and alternative Cy5 azide dyes

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper ligand

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

  • SDS-PAGE apparatus and reagents

  • Fluorescence gel scanner

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the alkyne-modified protein in PBS to a final concentration of 1 mg/mL.

    • Prepare 10 mM stock solutions of each Cy5 azide dye in DMSO.

    • Prepare a 100 mM stock solution of CuSO4 in water.

    • Prepare a 500 mM stock solution of sodium ascorbate in water (prepare fresh).

    • Prepare a 10 mM stock solution of TBTA in DMSO.

  • Labeling Reaction:

    • In separate microcentrifuge tubes, combine 50 µL of the alkyne-protein solution with 1 µL of each Cy5 azide stock solution.

    • Prepare the click chemistry reaction mix by combining CuSO4, sodium ascorbate, and TBTA in PBS. A common final concentration is 1 mM CuSO4, 5 mM sodium ascorbate, and 100 µM TBTA.

    • Add 5 µL of the click chemistry reaction mix to each protein-dye mixture.

    • Incubate the reactions for 1 hour at room temperature, protected from light.

  • Analysis:

    • Quench the reaction by adding an equal volume of 2x SDS-PAGE loading buffer.

    • Run the samples on an SDS-PAGE gel.

    • Visualize the labeled protein bands using a fluorescence gel scanner with appropriate excitation and emission filters for Cy5.

    • Quantify the fluorescence intensity of the bands to compare the labeling efficiency of each dye.

Protocol for Measuring Relative Fluorescence Quantum Yield

This protocol outlines a comparative method for determining the fluorescence quantum yield of a test dye relative to a standard of known quantum yield.

Materials:

  • This compound and alternative Cy5 azide dyes (test samples)

  • A reference dye with a known quantum yield in the same spectral region (e.g., Alexa Fluor 647, Φ = 0.33 in PBS)[3][4]

  • Spectrophotometer

  • Fluorometer

  • Solvent (e.g., PBS or ethanol)

  • Cuvettes

Procedure:

  • Prepare a Series of Dilutions:

    • Prepare a series of five dilutions for both the test dye and the reference dye in the chosen solvent, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

  • Measure Absorbance:

    • Measure the absorbance of each dilution at the excitation wavelength using a spectrophotometer.

  • Measure Fluorescence Emission:

    • Using a fluorometer, record the fluorescence emission spectrum for each dilution, exciting at the same wavelength used for the absorbance measurements.

  • Data Analysis:

    • Integrate the area under the emission spectrum for each sample.

    • Plot the integrated fluorescence intensity versus absorbance for both the test and reference dyes.

    • The slope of the resulting lines is proportional to the quantum yield.

    • Calculate the quantum yield of the test dye using the following equation: Φ_test = Φ_ref * (Slope_test / Slope_ref) * (n_test² / n_ref²) Where Φ is the quantum yield, Slope is the slope from the plot, and n is the refractive index of the solvent.

Protocol for Assessing Photostability

This protocol provides a method for comparing the photostability of different fluorescent dyes under continuous illumination.

Materials:

  • Labeled biomolecules (e.g., protein or DNA) with each Cy5 azide dye

  • Fluorescence microscope with a high-intensity light source (e.g., laser or mercury lamp)

  • Appropriate filter sets for Cy5

  • Digital camera (CCD or sCMOS)

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Sample Preparation:

    • Prepare microscope slides with the labeled biomolecules immobilized on the surface.

  • Image Acquisition:

    • Place the slide on the microscope stage and focus on the sample.

    • Acquire an initial image (time = 0) using a defined set of acquisition parameters (e.g., exposure time, laser power).

    • Continuously illuminate the sample with the excitation light.

    • Acquire a time-lapse series of images at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10 minutes).

  • Data Analysis:

    • Using image analysis software, measure the mean fluorescence intensity of the labeled structures in each image of the time-lapse series.

    • Normalize the intensity values to the initial intensity (at time = 0).

    • Plot the normalized fluorescence intensity as a function of time for each dye.

    • The dye that retains a higher percentage of its initial fluorescence over time is considered more photostable.

Visualizing the Workflow and Relationships

To better illustrate the processes and concepts discussed, the following diagrams were generated using Graphviz.

Click_Chemistry_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System Alkyne-modified\nBiomolecule Alkyne-modified Biomolecule Click Reaction Click Reaction Alkyne-modified\nBiomolecule->Click Reaction Cy5 Azide Dye Cy5 Azide Dye Cy5 Azide Dye->Click Reaction Cu(I) Source\n(e.g., CuSO4 + Na Ascorbate) Cu(I) Source (e.g., CuSO4 + Na Ascorbate) Cu(I) Source\n(e.g., CuSO4 + Na Ascorbate)->Click Reaction Ligand\n(e.g., TBTA) Ligand (e.g., TBTA) Ligand\n(e.g., TBTA)->Click Reaction Labeled Biomolecule Labeled Biomolecule Click Reaction->Labeled Biomolecule

Caption: Workflow for copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Dye_Selection_Factors cluster_performance Performance Metrics cluster_application Application Requirements Optimal Dye Selection Optimal Dye Selection Brightness\n(Ext. Coeff. x QY) Brightness (Ext. Coeff. x QY) Brightness\n(Ext. Coeff. x QY)->Optimal Dye Selection Photostability Photostability Photostability->Optimal Dye Selection Fluorescence Lifetime Fluorescence Lifetime Fluorescence Lifetime->Optimal Dye Selection Labeling Efficiency Labeling Efficiency Labeling Efficiency->Optimal Dye Selection Solubility Solubility Solubility->Optimal Dye Selection pH Sensitivity pH Sensitivity pH Sensitivity->Optimal Dye Selection

Caption: Key factors influencing the selection of a Cy5 azide dye.

Conclusion

The choice of a Cy5 azide dye for your research depends on the specific requirements of your application. For applications demanding the highest photostability and brightness, Alexa Fluor 647 azide and iFluor 647 azide are often superior choices, though they may come at a higher cost.[3][13][14][15][16] Sulfo-Cy5 azide is an excellent option when high water solubility is paramount, simplifying labeling procedures for sensitive biomolecules.[1][2][11] this compound remains a reliable and cost-effective choice for a wide range of applications. By carefully considering the quantitative data and employing standardized experimental protocols for in-house validation, researchers can confidently select the optimal Cy5 azide dye to achieve high-quality, reproducible results.

References

Navigating the Far-Red Spectrum: A Comparative Guide to CY5-N3 Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern biological research and drug development, the precise visualization of biomolecules is fundamental. Far-red fluorescent labeling is a critical technique, offering deep tissue penetration, minimal phototoxicity, and reduced autofluorescence from endogenous molecules.[1][2][3] For years, Cyanine5 (Cy5) dyes have been a popular choice in this spectral region. However, a new generation of far-red dyes often provides significant improvements in brightness, photostability, and performance in various applications.

This guide provides an objective comparison of key alternatives to CY5-N3, focusing on commercially available dyes such as Alexa Fluor 647, DyLight 650, and ATTO 647N. We present supporting quantitative data, detailed experimental protocols, and workflow visualizations to assist researchers in making informed decisions for their specific needs.

Photophysical Properties: A Quantitative Comparison

The performance of a fluorescent dye is primarily determined by its molar extinction coefficient (ε), which measures its light-absorbing efficiency, and its quantum yield (Φ), which represents the efficiency of converting absorbed light into emitted fluorescence.[4] The product of these two values is a direct measure of the dye's brightness.[5][6]

Below is a summary of the key photophysical properties for CY5 and its common alternatives.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Relative Brightness (ε x Φ)
CY5 ~649~666~250,000~0.250,000
Alexa Fluor 647 650[4]665[4][7]239,000[4][7]0.33[4][7]78,870
DyLight 650 652[4]672[4]250,000[4]Not readily available-
ATTO 647N 644[4]669[4]150,000[4]0.65[4]97,500

Note: The quantum yield of CY5 can be environmentally sensitive and may vary. Data is compiled from multiple sources for comparison.[4][7]

Alexa Fluor 647 and ATTO 647N demonstrate significantly higher brightness compared to CY5.[8] Alexa Fluor 647 is also noted for its exceptional photostability and resistance to pH changes, making it a robust choice for demanding imaging applications.[7][8][9] ATTO 647N, while having a lower extinction coefficient, boasts a very high quantum yield, resulting in the highest relative brightness among the compared dyes.

Experimental Protocols

Accurate and reproducible results in fluorescent labeling experiments depend on meticulous protocols. The following are generalized methodologies for key procedures.

Protocol 1: Amine-Reactive Labeling of Proteins

This protocol describes a standard method for labeling proteins using an N-hydroxysuccinimidyl (NHS) ester-activated far-red dye, which reacts with primary amines (e.g., lysine residues).

Materials:

  • Purified protein (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.4-8.0).

  • Amine-reactive dye (e.g., Alexa Fluor 647 NHS Ester) dissolved in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.

  • Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis equipment for purification.

Procedure:

  • Protein Preparation: Ensure the protein solution is concentrated and in a suitable amine-free buffer. Buffers containing Tris or glycine will compete with the labeling reaction.

  • Dye Preparation: Immediately before use, prepare the stock solution of the reactive dye in DMSO or DMF.

  • Labeling Reaction: While gently stirring or vortexing the protein solution, add a 5- to 20-fold molar excess of the reactive dye. The optimal dye-to-protein ratio should be determined empirically for each specific protein.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Separate the labeled protein from the unreacted free dye. This is crucial to minimize background fluorescence.

    • Size-Exclusion Chromatography: Pass the reaction mixture through a pre-equilibrated gel filtration column. The larger protein-dye conjugate will elute first, followed by the smaller, unconjugated dye molecules.

    • Dialysis: Dialyze the sample against a suitable buffer (e.g., PBS) with several buffer changes over 24-48 hours.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at the protein's absorbance maximum (typically 280 nm) and the dye's absorbance maximum (e.g., ~650 nm for Alexa Fluor 647).

Protocol 2: Measurement of Molar Extinction Coefficient

The molar extinction coefficient is determined using the Beer-Lambert law (A = εcl), where A is absorbance, ε is the molar extinction coefficient, c is the concentration in mol/L, and l is the path length in cm.

Procedure:

  • Prepare a stock solution of the dye in a suitable solvent (e.g., methanol or water) with a precisely known concentration.

  • Create a series of dilutions from the stock solution.

  • Using a spectrophotometer, measure the absorbance of each dilution at the dye's maximum absorption wavelength (λ_max).

  • Plot absorbance versus concentration.

  • The slope of the resulting line, when the path length is 1 cm, is the molar extinction coefficient (ε).

Protocol 3: Measurement of Fluorescence Quantum Yield

The quantum yield is typically measured using a comparative method, referencing a standard with a known quantum yield that absorbs and emits in a similar spectral range.[4]

Procedure:

  • Select a Standard: For far-red dyes, a common standard is Cresyl Violet.[4]

  • Prepare Solutions: Prepare a series of dilutions for both the test dye and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (< 0.1) to avoid inner filter effects.

  • Measure Absorbance: Record the absorbance of each solution at the excitation wavelength.

  • Measure Fluorescence: Using a fluorometer, record the fluorescence emission spectrum for each solution, ensuring the excitation wavelength is the same for both the sample and the standard.

  • Calculate Quantum Yield: The quantum yield (Φ_sample) is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) Where:

    • Φ is the quantum yield.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • η is the refractive index of the solvent.

    • "sample" refers to the test dye and "std" refers to the standard.

Visualizing Workflows and Pathways

Antibody_Labeling_Workflow A Start: Purified Antibody in Amine-Free Buffer B Add Amine-Reactive Far-Red Dye (NHS Ester) A->B 1. Reagent Addition C Incubate (1-2h RT or O/N 4°C) Protect from Light B->C 2. Reaction D Purification: Remove Free Dye C->D 3. Purification Prep E Size-Exclusion Chromatography D->E Option A F Dialysis D->F Option B G Characterize Conjugate (Determine Degree of Labeling) E->G F->G H Ready for Use in Immunofluorescence Assay G->H 4. Final Product

Caption: Workflow for creating a fluorescently labeled antibody conjugate.

Signaling_Pathway_Detection cluster_cell Cell cluster_detection Membrane Cell Membrane Receptor Membrane Receptor Kinase Downstream Kinase Receptor->Kinase Signal Microscope Fluorescence Microscope Receptor->Microscope Emits Signal TF Transcription Factor Kinase->TF Phosphorylation Nucleus Nucleus TF->Nucleus Translocation Antibody Labeled Antibody (Far-Red Dye) Antibody->Receptor Binds to Target

Caption: Detection of a cell surface receptor using a far-red labeled antibody.

References

Validating the Specificity of CY5-N3 Labeling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of molecular biology and drug development, the precise and specific labeling of biomolecules is paramount for accurate imaging and tracking. CY5-N3, a fluorescent dye containing an azide group, has emerged as a valuable tool for this purpose. Its utility lies in its ability to participate in bioorthogonal "click chemistry" reactions, allowing for the covalent attachment of the CY5 fluorophore to target molecules with high specificity. This guide provides a comprehensive comparison of this compound labeling with other alternatives, supported by experimental data, to assist researchers in making informed decisions for their experimental designs.

Mechanism of this compound Labeling

This compound labeling is achieved through an azide-alkyne cycloaddition reaction. The azide group on the this compound molecule reacts with an alkyne-functionalized target biomolecule, forming a stable triazole linkage. This reaction can be performed in two primary ways: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and widely used method for labeling with this compound. The reaction is catalyzed by copper(I) ions, which significantly accelerate the rate of cycloaddition. This method is known for its high specificity and yields. However, the cytotoxicity of copper can be a concern for in vivo applications, necessitating the use of ligands to chelate the copper and minimize its toxic effects.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC offers a copper-free alternative to CuAAC, making it more suitable for live-cell imaging and in vivo studies. This method utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with the azide group of this compound without the need for a catalyst. While SPAAC is highly biocompatible, its reaction kinetics are generally slower than CuAAC.

Comparative Performance of this compound Labeling Methods

The choice between CuAAC and SPAAC for this compound labeling depends on the specific experimental requirements, balancing the need for speed and efficiency with biocompatibility.

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction Rate Very fastModerate to fast
Biocompatibility Potential cytotoxicity due to copper catalystHigh, copper-free
Specificity HighHigh, but potential for off-target thiol-yne reactions
Labeling Efficiency Generally higherCan be lower than CuAAC
Typical Application In vitro labeling, proteomicsLive-cell imaging, in vivo studies

Comparison with Alternative Fluorescent Probes

While this compound is a robust choice for azide-based labeling, other fluorescent dyes are also available. The selection of a fluorophore should consider factors such as photostability, quantum yield, and susceptibility to environmental effects.

FluorophoreKey AdvantagesKey Disadvantages
CY5 High extinction coefficient, good photostability.Susceptible to ozone-mediated degradation, fluorescence can be sequence-dependent.[1][2]
Alexa Fluor 647 More photostable and less prone to aggregation-induced quenching than CY5.[3][4]Higher cost.
DyLight 647 Less sequence-dependent fluorescence variation compared to CY5.[2]May have lower quantum yield in some contexts.
ATTO Dyes High photostability and quantum yields.Can be more expensive.

Experimental Protocols

Protocol 1: General CuAAC Labeling of Proteins with this compound

This protocol outlines a general procedure for labeling a protein containing an alkyne group with this compound using a copper-catalyzed click reaction.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Copper(II) sulfate (CuSO4) stock solution (e.g., 50 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)

  • Desalting column for purification

Procedure:

  • Prepare the protein solution: Dilute the alkyne-modified protein to a final concentration of 1-5 mg/mL in PBS.

  • Prepare the click-chemistry reaction mixture:

    • In a microcentrifuge tube, combine the protein solution with the this compound stock solution to achieve a final concentration of 100 µM.

    • Add the THPTA ligand to the mixture at a final concentration of 1 mM.

    • Add CuSO4 to a final concentration of 0.1 mM.

  • Initiate the reaction: Add sodium ascorbate to a final concentration of 5 mM to the reaction mixture.

  • Incubate: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

  • Purify the labeled protein: Remove unreacted this compound and other small molecules by passing the reaction mixture through a desalting column according to the manufacturer's instructions.

  • Quantify labeling: Determine the degree of labeling by measuring the absorbance of the purified protein at 280 nm and CY5 at ~650 nm.

Protocol 2: General SPAAC Labeling of Live Cells with this compound

This protocol describes a general procedure for labeling live cells that have been metabolically engineered to express DBCO-functionalized molecules on their surface.

Materials:

  • Live cells expressing DBCO groups

  • Cell culture medium

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Prepare the labeling solution: Dilute the this compound stock solution in pre-warmed cell culture medium to a final concentration of 5-20 µM.

  • Label the cells:

    • Remove the existing culture medium from the cells.

    • Add the this compound labeling solution to the cells.

  • Incubate: Incubate the cells at 37°C for 30-60 minutes in a cell culture incubator.

  • Wash the cells:

    • Remove the labeling solution.

    • Wash the cells three times with warm PBS to remove unbound this compound.

  • Image the cells: Image the labeled cells using a fluorescence microscope with appropriate filters for CY5 (Excitation/Emission: ~650 nm/~670 nm).

Visualizing the Workflow and Pathways

CY5_N3_Labeling_Workflow cluster_Target Target Preparation cluster_Labeling Labeling Reaction cluster_Analysis Downstream Analysis Target Biomolecule of Interest Alkyne_Modification Introduce Alkyne Group Target->Alkyne_Modification Click_Reaction Click Chemistry (CuAAC or SPAAC) Alkyne_Modification->Click_Reaction Reacts with CY5_N3 This compound (Azide Probe) CY5_N3->Click_Reaction Labeled_Product CY5-Labeled Biomolecule Click_Reaction->Labeled_Product Purification Purification Labeled_Product->Purification Imaging Fluorescence Imaging Purification->Imaging

CuAAC_vs_SPAAC cluster_CuAAC CuAAC Pathway cluster_SPAAC SPAAC Pathway Azide Azide-Modified Biomolecule (e.g., with this compound) Cu_Catalyst Cu(I) Catalyst Azide->Cu_Catalyst Strained_Alkyne Strained Alkyne (e.g., DBCO) Azide->Strained_Alkyne Terminal_Alkyne Terminal Alkyne Terminal_Alkyne->Cu_Catalyst Triazole_CuAAC 1,4-Disubstituted Triazole Cu_Catalyst->Triazole_CuAAC Triazole_SPAAC 1,2,3-Triazole Strained_Alkyne->Triazole_SPAAC Spontaneous Reaction

Specificity_Considerations Specificity Labeling Specificity Bioorthogonality Bioorthogonality of Azide and Alkyne Specificity->Bioorthogonality Reaction_Conditions Reaction Conditions Specificity->Reaction_Conditions Off_Target Potential Off-Target Reactions Specificity->Off_Target CuAAC_Off_Target CuAAC: - Copper toxicity Off_Target->CuAAC_Off_Target SPAAC_Off_Target SPAAC: - Thiol-yne side reactions Off_Target->SPAAC_Off_Target

References

A Comparative Guide to CY5-N3 and Other Bioorthogonal Labeling Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular biology and drug development, the ability to visualize and track specific biomolecules within a living system is paramount. Bioorthogonal labeling techniques have emerged as powerful tools for this purpose, allowing for the specific chemical modification of biomolecules in their native environment without interfering with biological processes. This guide provides an objective comparison of CY5-N3, a popular azide-functionalized cyanine dye, with other prominent bioorthogonal labeling techniques. We will delve into their reaction kinetics, specificity, and experimental workflows, supported by quantitative data and detailed protocols to aid in the selection of the most suitable method for your research needs.

At a Glance: Key Bioorthogonal Labeling Strategies

Bioorthogonal chemistry relies on pairs of mutually reactive functional groups that are inert to the vast array of functionalities present in biological systems. The azide group (-N3), being small, stable, and abiotic, is a cornerstone of many of these techniques. This compound incorporates this versatile functional group into a bright, far-red fluorescent dye, enabling visualization after the bioorthogonal reaction. Here, we compare the primary reactions involving azides: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and the Staudinger Ligation. We also consider the Inverse-Electron-Demand Diels-Alder (iEDDA) reaction, a very fast alternative that utilizes different reactive partners.

Quantitative Comparison of Reaction Kinetics

The efficiency of a bioorthogonal reaction is often measured by its second-order rate constant (k₂), which indicates how quickly the reactive partners form a product at a given concentration. A higher k₂ value signifies a faster reaction, which is often crucial for capturing dynamic processes or when dealing with low concentrations of target molecules.[1]

Bioorthogonal ReactionReactive PartnersSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Key AdvantagesKey Limitations
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azide (e.g., this compound) + Strained Alkyne (e.g., DBCO, BCN)10⁻³ - 1High biocompatibility (no catalyst)[2]Generally slower than CuAAC and iEDDA
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Azide (e.g., this compound) + Terminal Alkyne10² - 10³Fast reaction rates, high yieldsCopper toxicity can be a concern for living systems[2]
Staudinger Ligation Azide (e.g., this compound) + Phosphine10⁻³ - 10⁻²High biocompatibility (no catalyst)[2]Slower kinetics, potential for phosphine oxide byproducts[2]
Inverse-Electron-Demand Diels-Alder (iEDDA) Tetrazine + Strained Alkene (e.g., Trans-cyclooctene, TCO)10² - 10⁶Extremely fast kinetics, excellent for in vivo applications[3][4]Requires introduction of different functional groups (tetrazine and strained alkene)

Visualizing the Chemical Pathways

The following diagrams illustrate the fundamental mechanisms of the compared bioorthogonal reactions.

cluster_SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) cluster_CuAAC Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_Staudinger Staudinger Ligation cluster_iEDDA Inverse-Electron-Demand Diels-Alder (iEDDA) Azide1 R-N₃ Triazole1 Triazole Product Azide1->Triazole1 StrainedAlkyne Strained Alkyne StrainedAlkyne->Triazole1 Azide2 R-N₃ Triazole2 Triazole Product Azide2->Triazole2 TerminalAlkyne Terminal Alkyne TerminalAlkyne->Triazole2 Catalyst Cu(I) Catalyst->Triazole2 Azide3 R-N₃ Amide Amide Bond Azide3->Amide Phosphine Phosphine Phosphine->Amide Tetrazine Tetrazine Dihydropyridazine Dihydropyridazine Tetrazine->Dihydropyridazine StrainedAlkene Strained Alkene StrainedAlkene->Dihydropyridazine

Caption: Reaction schemes of major bioorthogonal labeling techniques.

Experimental Workflows: A Comparative Overview

The choice of a bioorthogonal labeling strategy also depends on the experimental workflow. The following diagram outlines the typical steps involved in a cell labeling experiment using this compound with SPAAC or CuAAC, and compares it to a generic iEDDA workflow.

cluster_Workflow Comparative Experimental Workflow cluster_AzideLabeling Azide Labeling (SPAAC/CuAAC) cluster_iEDDALabeling iEDDA Labeling Start1 Introduce Azide-Modified Substrate to Cells Incubate1 Metabolic Incorporation Start1->Incubate1 Wash1 Wash Excess Substrate Incubate1->Wash1 AddProbe1 Add this compound & (if CuAAC) Catalyst Wash1->AddProbe1 Incubate2 Bioorthogonal Reaction AddProbe1->Incubate2 Wash2 Wash Excess Probe Incubate2->Wash2 Image1 Fluorescence Imaging Wash2->Image1 Start2 Introduce Strained Alkene/Alkyne Substrate Incubate3 Metabolic Incorporation Start2->Incubate3 Wash3 Wash Excess Substrate Incubate3->Wash3 AddProbe2 Add Tetrazine-Dye Wash3->AddProbe2 Incubate4 Bioorthogonal Reaction AddProbe2->Incubate4 Wash4 Wash Excess Probe Incubate4->Wash4 Image2 Fluorescence Imaging Wash4->Image2

Caption: Generalized workflows for cell labeling experiments.

Detailed Experimental Protocols

Here, we provide generalized protocols for performing cell labeling using this compound via SPAAC and CuAAC. These should be considered as starting points and may require optimization for specific cell types and experimental conditions.

Protocol 1: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling of Live Cells with this compound

This protocol is suitable for labeling cells that have been metabolically engineered to express a strained alkyne (e.g., DBCO or BCN) on their surface or intracellularly.

Materials:

  • Cells expressing the strained alkyne of interest

  • This compound (stock solution in anhydrous DMSO)[5]

  • Cell culture medium (serum-free for labeling) or PBS

  • Fluorescence microscope

Procedure:

  • Prepare this compound Working Solution: Dilute the this compound stock solution in pre-warmed serum-free medium or PBS to the desired final concentration (typically 1-10 µM).[6] Prepare this solution fresh.

  • Cell Preparation: Culture cells expressing the strained alkyne to the desired confluency.

  • Labeling Reaction: Remove the culture medium and wash the cells once with pre-warmed PBS. Add the this compound working solution to the cells.

  • Incubation: Incubate the cells for 30 minutes to 2 hours at 37°C, protected from light.[6] The optimal incubation time should be determined empirically.

  • Washing: Remove the labeling solution and wash the cells three times with PBS to remove any unbound this compound.

  • Imaging: Image the cells using a fluorescence microscope with appropriate filters for Cy5 (Excitation/Emission: ~646/662 nm).[5]

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Fixed Cells with this compound

This protocol is for labeling cells that have been metabolically engineered to express a terminal alkyne. Due to the cytotoxicity of copper, this method is typically performed on fixed cells.

Materials:

  • Cells expressing the terminal alkyne of interest, grown on coverslips

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS), if labeling intracellular targets

  • Click Reaction Mix:

    • This compound (from stock in DMSO)

    • Copper(II) sulfate (CuSO₄) solution (e.g., 50 mM in water)[7]

    • Copper chelator/ligand (e.g., TBTA or BTTAA) solution (e.g., 7 mM in water)[7]

    • Reducing agent (e.g., Sodium Ascorbate) solution (freshly prepared, e.g., 12 mg/mL in water)[7]

  • PBS

  • Fluorescence microscope

Procedure:

  • Cell Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization (Optional): If targeting intracellular molecules, wash with PBS and permeabilize with permeabilization buffer for 10 minutes.

  • Washing: Wash cells three times with PBS.

  • Prepare Click Reaction Mix: Prepare the reaction cocktail immediately before use. In PBS, add the components in the following order, vortexing gently after each addition:

    • This compound (final concentration 1-10 µM)

    • Copper(II) sulfate (final concentration 0.1-1 mM)[5]

    • TBTA or BTTAA (final concentration to chelate copper, typically 5-10 fold excess over CuSO₄)

    • Sodium Ascorbate (final concentration 1-5 mM)[5]

  • Labeling Reaction: Add the click reaction mix to the fixed cells and incubate for 30-60 minutes at room temperature, protected from light.[6]

  • Washing: Remove the reaction mix and wash the cells extensively with PBS to remove all traces of copper and unbound dye.

  • Imaging: Mount the coverslips and image using a fluorescence microscope with appropriate filters for Cy5.

Logical Relationships in Method Selection

Choosing the right bioorthogonal labeling technique is critical for experimental success. The following diagram illustrates the decision-making process based on key experimental parameters.

Caption: Decision tree for selecting a bioorthogonal labeling method.

Conclusion

This compound is a versatile and robust fluorescent probe for bioorthogonal labeling, compatible with both the biocompatible SPAAC and the rapid CuAAC reactions. The choice between these and other techniques like the Staudator ligation and iEDDA depends critically on the experimental context, particularly whether the study involves live or fixed systems and the required reaction kinetics. For live-cell imaging where minimal perturbation is key, SPAAC is an excellent choice. When reaction speed is paramount, especially for in vivo applications, iEDDA stands out as a superior alternative. CuAAC remains a powerful tool for applications in fixed samples or in vitro where its speed and efficiency can be fully leveraged without concerns of copper toxicity. By carefully considering the data and protocols presented in this guide, researchers can make an informed decision to best suit their experimental goals.

References

Spectral overlap comparison of CY5-N3 with other fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern biological research, the precise selection of fluorescent probes is critical for the success of high-sensitivity applications such as fluorescence microscopy, flow cytometry, and super-resolution imaging. This guide provides a detailed comparison of the spectral properties of CY5-N3, a prominent azide-functionalized cyanine dye, with other commonly utilized fluorophores in the far-red spectrum: Alexa Fluor 647, DyLight 650, and Cy5.5. This objective analysis, supported by experimental data and protocols, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific experimental needs.

Quantitative Comparison of Photophysical Properties

The performance of a fluorophore is fundamentally determined by its spectral characteristics, including its excitation and emission maxima, molar extinction coefficient, and fluorescence quantum yield. The molar extinction coefficient indicates how strongly a molecule absorbs light at a specific wavelength, while the quantum yield quantifies the efficiency of converting absorbed light into emitted fluorescence. A higher value in both these parameters generally translates to a brighter fluorescent signal.

The table below summarizes the key photophysical properties of this compound and its alternatives.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Fluorescence Quantum Yield (Φ)
This compound 646[1][2]662[1][2]~250,000Not explicitly stated
Alexa Fluor 647 650[3][4][5][6]665[3][4][6]239,000[4]0.33[4]
DyLight 650 652[6][7][8][9][10]672[6][7][8][9][10]250,000[6][9]High (specific value not readily available)[7]
Cy5.5 678[11]695[11]Not readily availableNot readily available

Experimental Protocols

The accurate determination of a fluorophore's spectral properties is crucial for comparative analysis. The following outlines a standard methodology for measuring the key parameters discussed above.

Measurement of Molar Extinction Coefficient

The molar extinction coefficient is determined using the Beer-Lambert law, which correlates absorbance with concentration.

Protocol:

  • Preparation of Stock Solution: A concentrated stock solution of the dye is prepared in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: A series of dilutions are made from the stock solution in the desired experimental buffer (e.g., PBS).

  • Absorbance Measurement: The absorbance of each dilution is measured at the dye's absorption maximum using a spectrophotometer.

  • Data Analysis: A plot of absorbance versus concentration is generated. The molar extinction coefficient is calculated from the slope of the resulting linear regression, according to the Beer-Lambert equation: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

Measurement of Fluorescence Quantum Yield

The fluorescence quantum yield is typically determined using the comparative method, referencing a standard with a known quantum yield.

Protocol:

  • Selection of a Standard: A quantum yield standard with absorption and emission properties similar to the test dye is chosen. For far-red dyes, a common standard is Cresyl Violet.

  • Preparation of Solutions: A series of dilutions for both the test dye and the standard are prepared in the same solvent. The concentrations are adjusted to have low absorbance values (typically < 0.1) at the excitation wavelength to minimize inner filter effects.

  • Fluorescence Measurement: The fluorescence emission spectra of all solutions are recorded using a spectrofluorometer, ensuring identical excitation wavelength, slit widths, and other instrumental parameters for both the sample and the standard.

  • Data Analysis: The integrated fluorescence intensity is plotted against the absorbance for both the test dye and the standard. The quantum yield of the unknown sample (Φ_X) is calculated using the following equation:

    Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

    Where Φ_ST is the quantum yield of the standard, Grad_X and Grad_ST are the gradients of the linear plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively, and η_X and η_ST are the refractive indices of the sample and standard solutions.

Visualizing Spectral Relationships and Workflows

To further aid in the understanding of spectral overlap and experimental design, the following diagrams have been generated.

Spectral_Overlap Spectral Overlap of this compound with Common Fluorophores cluster_CY5_N3 This compound cluster_AF647 Alexa Fluor 647 cluster_DL650 DyLight 650 cluster_Cy5_5 Cy5.5 CY5_N3_Ex Excitation 646 nm CY5_N3_Em Emission 662 nm CY5_N3_Ex->CY5_N3_Em Stokes Shift AF647_Ex Excitation 650 nm CY5_N3_Em->AF647_Ex Spectral Overlap DL650_Ex Excitation 652 nm CY5_N3_Em->DL650_Ex Spectral Overlap AF647_Em Emission 665 nm AF647_Ex->AF647_Em Stokes Shift AF647_Em->DL650_Ex Spectral Overlap DL650_Em Emission 672 nm DL650_Ex->DL650_Em Stokes Shift Cy5_5_Ex Excitation 678 nm Cy5_5_Em Emission 695 nm Cy5_5_Ex->Cy5_5_Em Stokes Shift

Caption: Spectral overlap between this compound and other far-red fluorophores.

Experimental_Workflow Workflow for Fluorophore Spectral Characterization A Fluorophore Stock Solution Preparation B Serial Dilution Series A->B C Absorbance Measurement (Spectrophotometer) B->C D Fluorescence Emission Measurement (Spectrofluorometer) B->D E Data Analysis: Beer-Lambert Plot C->E F Data Analysis: Integrated Intensity vs. Absorbance D->F G Calculation of Molar Extinction Coefficient (ε) E->G H Calculation of Quantum Yield (Φ) F->H

Caption: A generalized experimental workflow for determining key spectral properties of fluorophores.

References

A Researcher's Guide to Photostability: CY5-N3 Versus Leading Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of fluorescence imaging and bioconjugation, the selection of a fluorescent dye is a critical decision that profoundly influences experimental outcomes. For researchers utilizing click chemistry, azide-functionalized dyes are indispensable tools. Among these, CY5-N3 has been a popular choice. However, with the advent of advanced fluorophores, a comprehensive comparison of photostability is crucial for designing robust and reproducible experiments. This guide provides an objective comparison of this compound with its main competitors: Alexa Fluor 647 Azide, DyLight 650 Azide, and Atto 647N Azide, supported by available data and a detailed experimental protocol for direct comparison.

Quantitative Data Summary

The following table summarizes the key spectral properties and reported photostability of this compound and its alternatives. It is important to note that direct, head-to-head quantitative photostability data for the azide variants under identical, post-click reaction conditions is limited in the published literature. Therefore, the photostability comparisons are largely based on data from the parent dyes (Cy5, Alexa Fluor 647, etc.) and qualitative statements from technical resources.

FeatureThis compoundAlexa Fluor 647 AzideDyLight 650 AzideAtto 647N Azide
Excitation Max (nm) ~649~650~652~644
Emission Max (nm) ~666~668~672~669
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~250,000~270,000~250,000~150,000
Quantum Yield ~0.20 - 0.28[1]~0.33[2][3]Not specified~0.65[4]
Relative Photostability GoodExcellentExcellentExcellent
Key Findings from Literature Prone to photobleaching, especially compared to newer dyes.[5][6]Significantly more photostable than Cy5.[5][6][7]Marketed as having exceptional resistance to photobleaching.Characterized by high thermal and photostability.[4][8][9]

Disclaimer: The photostability of a fluorophore can be influenced by its local environment, including the molecule it is conjugated to and the surrounding buffer conditions. The data presented for Alexa Fluor 647, DyLight 650, and Atto 647N are based on their parent dyes, and while indicative, may not perfectly represent the performance of the azide variants after a click reaction. For the most accurate comparison, it is recommended to perform a direct comparative experiment under your specific conditions.

Experimental Protocols

To facilitate a direct and unbiased comparison of the photostability of this compound and its alternatives, a detailed experimental protocol is provided below. This protocol is designed to assess photostability after the dyes have been conjugated to a biomolecule via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Protocol for Comparative Photostability Analysis of Azide Dyes After Click Chemistry

Objective: To quantitatively compare the photobleaching rates of different azide-functionalized fluorescent dyes when conjugated to an alkyne-modified biomolecule under identical illumination conditions.

Materials:

  • Alkyne-modified biomolecule (e.g., oligonucleotide, peptide, or protein)

  • This compound

  • Alexa Fluor 647 Azide

  • DyLight 650 Azide

  • Atto 647N Azide

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Sodium ascorbate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Nuclease-free water

  • Microscope slides and coverslips with a surface chemistry suitable for biomolecule immobilization (e.g., biotin-coated slides and streptavidin)

  • Fluorescence microscope with a suitable laser line for excitation (e.g., 633 nm or 647 nm), a sensitive detector (e.g., sCMOS or EMCCD camera), and appropriate filter sets.

  • Image analysis software (e.g., ImageJ/Fiji)

Methodology:

  • Click Chemistry Reaction:

    • Prepare stock solutions of the alkyne-modified biomolecule, azide dyes, CuSO₄, THPTA, and sodium ascorbate.

    • For each dye, set up a click chemistry reaction by combining the alkyne-biomolecule with the respective azide dye in PBS.

    • Add the copper catalyst (pre-mixed CuSO₄ and THPTA) and freshly prepared sodium ascorbate to initiate the reaction.

    • Incubate the reactions at room temperature for 1-2 hours, protected from light.

    • Purify the dye-conjugated biomolecules to remove excess dye and reaction components using an appropriate method (e.g., spin column purification, HPLC).

  • Sample Preparation for Microscopy:

    • Immobilize the purified, dye-conjugated biomolecules onto the surface of a microscope slide. This can be achieved through specific interactions like biotin-streptavidin or non-specific adsorption, ensuring a consistent density of molecules for each dye.

    • Wash the slides gently with PBS to remove any unbound molecules.

    • Mount the slides with a suitable imaging buffer. For consistency, use the same buffer for all samples.

  • Image Acquisition:

    • Place the slide on the microscope stage and bring the immobilized molecules into focus.

    • Set the laser power to a constant and relevant level for your experiments. It is crucial to use the same laser power for all samples.

    • Acquire a time-lapse series of images of the same field of view for each dye. Use a constant exposure time and frame rate. Continue imaging until the fluorescence intensity has significantly decreased.

  • Data Analysis:

    • Using image analysis software, measure the mean fluorescence intensity of the labeled structures in each frame of the time-lapse series.

    • For each dye, plot the normalized fluorescence intensity as a function of time.

    • Fit the resulting photobleaching decay curve to a single or double exponential function to determine the photobleaching half-life (t₁/₂) or the photobleaching rate constant (k). A longer half-life or a smaller rate constant indicates higher photostability.

Visualizing the Workflow and Comparison

To further clarify the experimental process and the expected outcome, the following diagrams have been generated.

G Experimental Workflow for Photostability Comparison cluster_0 Preparation cluster_1 Conjugation cluster_2 Microscopy cluster_3 Analysis prep_biomolecule Prepare Alkyne-Biomolecule click_reaction Perform Click Chemistry (CuAAC Reaction) prep_biomolecule->click_reaction prep_dyes Prepare Azide Dye Stocks (this compound, Alexa 647, etc.) prep_dyes->click_reaction purification Purify Dye-Biomolecule Conjugates click_reaction->purification immobilization Immobilize Conjugates on Microscope Slide purification->immobilization imaging Time-Lapse Fluorescence Imaging immobilization->imaging intensity_measurement Measure Fluorescence Intensity Over Time imaging->intensity_measurement photobleaching_curve Plot Normalized Intensity vs. Time intensity_measurement->photobleaching_curve half_life Calculate Photobleaching Half-Life (t₁/₂) photobleaching_curve->half_life G Relative Photostability Comparison cluster_0 Lower Photostability cluster_1 Higher Photostability CY5_N3 This compound Alexa_647 Alexa Fluor 647 Azide DyLight_650 DyLight 650 Azide Atto_647N Atto 647N Azide

References

A Comparative Guide to CY5-N3 and Cy5.5-N3 for Near-Infrared In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of near-infrared (NIR) in vivo imaging, the selection of an appropriate fluorescent probe is paramount for achieving high-quality, reproducible data. Cyanine dyes, with their high extinction coefficients and tunable spectral properties, have emerged as a popular choice for labeling biomolecules. This guide provides an objective comparison of two widely used azide-functionalized cyanine dyes, CY5-N3 and Cy5.5-N3, to aid researchers in selecting the optimal probe for their specific in vivo imaging needs.

Executive Summary

This compound and Cy5.5-N3 are both valuable tools for in vivo imaging, enabling the tracking of cells, drugs, and other biomolecules through click chemistry conjugation. The primary distinction between the two lies in their spectral properties. Cy5.5-N3, with its longer excitation and emission wavelengths, is generally better suited for deep-tissue in vivo imaging. This is because longer wavelength light experiences less absorption and scattering by biological tissues, leading to improved signal-to-background ratios and deeper tissue penetration. While this compound is a potent fluorophore for many applications, its shorter wavelength makes it more susceptible to tissue autofluorescence and attenuation, potentially limiting its sensitivity in deep-tissue imaging scenarios.

Physicochemical and Spectroscopic Properties

A direct comparison of the key quantitative properties of this compound and Cy5.5-N3 reveals the fundamental differences that impact their performance in in vivo imaging.

PropertyThis compound (Sulfo-Cyanine5-azide)Cy5.5-N3 (Cyanine5.5 Azide)
Excitation Maximum (λex) ~646 nm[1]~675-684 nm[2][3]
Emission Maximum (λem) ~662 nm[1]~694-710 nm[2][3]
Molar Extinction Coefficient (ε) ~250,000 cm⁻¹M⁻¹~190,000 - 209,000 cm⁻¹M⁻¹[3]
Quantum Yield (Φ) ~0.27~0.2 - 0.28[2][3]
Molecular Weight ~739 g/mol ~701-985 g/mol [3][4]

Chemical Structures

The core structures of this compound and Cy5.5-N3 are based on the polymethine cyanine backbone. The key difference is the extended polymethine chain in Cy5.5, which results in the red-shift of its absorption and emission spectra.[]

Representative Structure of Sulfo-CY5-N3:

G Sulfo-CY5-N3 Sulfo-CY5-N3

Representative structure of a sulfo-CY5-N3 derivative.

Representative Structure of Cy5.5-Azide:

G Cy5.5-Azide Cy5.5-Azide

Representative structure of a Cy5.5-azide derivative.

In Vivo Imaging Performance: Experimental Data

While direct head-to-head comparative studies quantifying the in vivo performance of this compound versus Cy5.5-N3 are limited, extensive research utilizing Cy5.5-labeled probes demonstrates its efficacy for in vivo imaging. The longer emission wavelength of Cy5.5 is advantageous for overcoming tissue attenuation and autofluorescence, leading to enhanced sensitivity and deeper tissue penetration.[6]

One study investigating the biodistribution of free Cy5.5 dye and Cy5.5-labeled nanoparticles in mice showed that the dye is distributed to various organs and is cleared over time.[7] Another study using a Cy5.5-labeled peptide probe (Cy5.5-GX1) for imaging U87MG glioblastoma xenografts reported rapid tumor targeting and high tumor-to-background contrast.[8] The tumor-to-muscle ratio for the Cy5.5-GX1 probe reached 15.21 ± 0.84 at 24 hours post-injection, highlighting the high contrast achievable with this dye in a targeted imaging application.[8]

A separate study utilizing a Cy5.5-labeled peptide (Cy5.5-A11) for imaging various tumors, including triple-negative breast cancer and melanoma, demonstrated rapid tumor accumulation as early as 0.5 hours post-injection, with a high signal-to-noise ratio maintained for up to 6 hours.[1] These findings underscore the suitability of Cy5.5 for dynamic in vivo imaging studies.

Although a direct comparison is not available, the inherent properties of CY5 suggest that while it is a bright and effective fluorophore, its shorter emission wavelength would likely result in lower signal-to-background ratios in deep-tissue in vivo applications compared to Cy5.5.

Experimental Protocols

The following are generalized protocols for the labeling of biomolecules with this compound or Cy5.5-N3 via copper-catalyzed click chemistry (CuAAC) and for subsequent in vivo imaging.

Protocol 1: Labeling of an Alkyne-Modified Biomolecule with CY-N3

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_final Final Product biomolecule Alkyne-modified Biomolecule mix Mix Biomolecule, CY-N3, CuSO4, and Reducing Agent in Reaction Buffer (e.g., PBS) biomolecule->mix cyn3 CY-N3 Stock (in DMSO) cyn3->mix copper CuSO4 Solution copper->mix reducing Reducing Agent (e.g., Sodium Ascorbate) reducing->mix incubate Incubate at Room Temperature (30-120 min) mix->incubate purify Purify Labeled Biomolecule (e.g., Size Exclusion Chromatography, Dialysis, or Ultrafiltration) incubate->purify final_product CY-Labeled Biomolecule purify->final_product

Workflow for labeling an alkyne-modified biomolecule with a cyanine-azide dye.

Methodology:

  • Preparation of Reagents:

    • Dissolve the alkyne-modified biomolecule in a suitable reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

    • Prepare a stock solution of this compound or Cy5.5-N3 in anhydrous DMSO (e.g., 10 mM).

    • Prepare fresh stock solutions of copper(II) sulfate (CuSO₄) and a reducing agent (e.g., sodium ascorbate) in water.

  • Labeling Reaction:

    • In a reaction vessel, combine the alkyne-modified biomolecule, the cyanine-azide stock solution, the CuSO₄ solution, and the reducing agent. The final concentrations should be optimized for the specific biomolecule.

    • Incubate the reaction mixture at room temperature for 30 to 120 minutes, protected from light.

  • Purification:

    • Remove the unreacted dye and other reaction components by a suitable purification method such as size exclusion chromatography, dialysis, or ultrafiltration.

  • Characterization:

    • Confirm the successful labeling and determine the degree of labeling using UV-Vis spectroscopy.

Protocol 2: Near-Infrared In Vivo Imaging in a Murine Model

G cluster_prep Animal Preparation cluster_injection Probe Administration cluster_imaging Imaging cluster_analysis Data Analysis animal Anesthetize Mouse injection Inject CY-labeled probe intravenously (tail vein) animal->injection imaging_system Place mouse in In Vivo Imaging System injection->imaging_system acquire_images Acquire images at various time points imaging_system->acquire_images roi_analysis Region of Interest (ROI) analysis acquire_images->roi_analysis quantification Quantify signal intensity and calculate signal-to-background ratio roi_analysis->quantification

Workflow for in vivo imaging using a cyanine-labeled probe.

Methodology:

  • Animal Handling:

    • All animal procedures should be performed in accordance with institutional guidelines.

    • Anesthetize the mouse using a suitable anesthetic agent (e.g., isoflurane).

  • Probe Administration:

    • Dilute the purified CY-labeled biomolecule in sterile, pyrogen-free PBS to the desired concentration.

    • Administer the probe via intravenous injection (e.g., through the tail vein). The optimal dose should be determined empirically but is typically in the nanomolar range.

  • In Vivo Imaging:

    • Place the anesthetized mouse in a heated chamber within an in vivo imaging system.

    • Acquire fluorescent images at various time points post-injection (e.g., 0.5, 1, 2, 4, 6, 24 hours) using appropriate excitation and emission filters for the specific cyanine dye.

  • Data Analysis:

    • Draw regions of interest (ROIs) over the target tissue (e.g., tumor) and a background region (e.g., muscle).

    • Quantify the average fluorescence intensity within each ROI and calculate the signal-to-background or tumor-to-background ratio.

Conclusion and Recommendations

Both this compound and Cy5.5-N3 are powerful fluorescent probes for in vivo imaging applications. The choice between them should be guided by the specific requirements of the experiment.

  • This compound is a bright and efficient fluorophore suitable for a wide range of applications. It may be a cost-effective option for superficial imaging or when multiplexing with other NIR probes.

  • Cy5.5-N3 is the recommended choice for deep-tissue in vivo imaging. Its longer excitation and emission wavelengths minimize the effects of tissue autofluorescence and light scattering, resulting in superior signal-to-background ratios and the ability to visualize deeper structures within the animal. The available experimental data for Cy5.5-labeled probes in various in vivo models strongly supports its utility for sensitive and specific tumor imaging.

For researchers and drug development professionals aiming to achieve the highest sensitivity and deepest tissue penetration in their in vivo imaging studies, Cy5.5-N3 represents the more advantageous choice.

References

Click Chemistry Efficiency: A Comparative Guide to CY5-N3 and Other Azide Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging the power of click chemistry for bioconjugation, the choice of fluorescent azide dye is a critical decision that can significantly impact experimental outcomes. The efficiency of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is paramount for achieving high yields and robust labeling. This guide provides a comparative overview of the factors influencing the click chemistry efficiency of CY5-N3 and other commonly used azide dyes, supported by general performance characteristics and detailed experimental protocols to aid in reagent selection and experimental design.

Factors Influencing Azide Dye Efficiency in Click Chemistry

The efficiency of a click reaction is not solely dependent on the azide-bearing dye but is influenced by a combination of structural and electronic factors, as well as the reaction conditions.[1][2]

1. Steric Hindrance: The steric bulk around the azide functional group can significantly affect the rate of reaction. Azides with less steric hindrance in proximity to the N3 moiety generally exhibit faster reaction kinetics as they allow for easier access of the alkyne to the catalytic copper center.[1][2] Therefore, the specific linker connecting the fluorophore to the azide group plays a crucial role.

2. Electronic Properties: The electronic nature of the azide is another key determinant of its reactivity. Electron-poor aryl azides and primary alkyl azides are generally reported to have the fastest reaction rates in CuAAC.[1] The electron-withdrawing or -donating properties of the dye structure can modulate the reactivity of the azide group.

3. Catalyst and Ligand System: The choice of the copper(I) source and the stabilizing ligand is critical for optimizing the reaction rate and preventing catalyst degradation.[2] Different ligands can accelerate the reaction to varying degrees.

4. Solubility: The solubility of the azide dye in the reaction medium is essential for ensuring efficient reaction kinetics. Dyes that are prone to aggregation may exhibit reduced reactivity.

Qualitative Performance Comparison

Based on the general principles of click chemistry, a qualitative comparison of different classes of azide dyes can be made. It is important to note that the actual performance can vary depending on the specific molecular structure of the dye and the experimental conditions.

Dye Class (Example)Expected Relative ReactivityKey Considerations
Cyanine Dyes (e.g., this compound) Generally highGood photophysical properties in the far-red spectrum. The linker design is crucial to minimize steric hindrance.
Fluorescein Dyes (e.g., FAM-Azide) Moderate to highBright and widely used, but photostability can be a concern. The linker should be optimized to distance the azide from the bulky dye core.
Rhodamine Dyes (e.g., TAMRA-Azide) Moderate to highGenerally more photostable than fluoresceins. Some derivatives may have intrinsic copper-chelating properties that can influence the reaction.
Coumarin Dyes VariableCan be designed as fluorogenic probes where fluorescence increases upon click reaction. Reactivity depends on the specific coumarin structure.
Alkyl Azides (as controls) HighSmall and unhindered, often used as a benchmark for high reactivity.

Experimental Protocols

To enable researchers to perform their own comparative analysis, detailed experimental protocols for assessing the click chemistry efficiency of different azide dyes are provided below.

Protocol 1: Comparative Kinetic Analysis of Azide Dyes using a Fluorogenic Alkyne

This protocol allows for the real-time monitoring of the click reaction progress by measuring the fluorescence increase of a fluorogenic alkyne upon reaction with an azide.

Materials:

  • Azide dyes of interest (e.g., this compound, FAM-Azide, TAMRA-Azide)

  • Fluorogenic alkyne (e.g., a coumarin-alkyne or a similar "turn-on" probe)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Anhydrous DMSO

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the azide dyes and the fluorogenic alkyne in anhydrous DMSO to prepare concentrated stock solutions (e.g., 10 mM).

    • Prepare aqueous stock solutions of CuSO₄ (e.g., 100 mM), sodium ascorbate (e.g., 1 M, freshly prepared), and THPTA (e.g., 100 mM).

  • Set up the Reaction:

    • In a 96-well microplate, prepare the reaction mixtures. For each azide dye to be tested, combine the following in the reaction buffer:

      • Fluorogenic alkyne to a final concentration of 50 µM.

      • Azide dye to a final concentration of 50 µM.

      • THPTA to a final concentration of 500 µM.

      • CuSO₄ to a final concentration of 100 µM.

  • Initiate the Reaction:

    • Initiate the click reaction by adding sodium ascorbate to a final concentration of 5 mM.

  • Monitor Fluorescence:

    • Immediately place the microplate in a plate reader and monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the fluorogenic product.

    • Record data points at regular intervals (e.g., every 1-5 minutes) for a period sufficient to observe the reaction reach completion.

  • Data Analysis:

    • Plot the fluorescence intensity versus time for each azide dye.

    • The initial rate of the reaction can be determined from the slope of the linear portion of the curve.

    • The second-order rate constant can be calculated if the experiment is performed under pseudo-first-order conditions (i.e., with a large excess of one reactant).

Protocol 2: Comparative Yield Analysis by HPLC

This protocol allows for the quantitative determination of the reaction yield by separating and quantifying the reactants and the product using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Azide dyes of interest (e.g., this compound, FAM-Azide, TAMRA-Azide)

  • An alkyne-containing molecule (e.g., a small molecule or a peptide)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other suitable ligand

  • Reaction solvent (e.g., a mixture of water and a miscible organic solvent like DMSO or acetonitrile)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or fluorescence)

Procedure:

  • Prepare Stock Solutions:

    • Prepare stock solutions of the azide dyes, the alkyne, CuSO₄, sodium ascorbate, and TBTA in the appropriate solvents.

  • Set up the Reaction:

    • In separate reaction vials, combine the alkyne (e.g., 1 mM), one of the azide dyes (e.g., 1 mM), TBTA (e.g., 1 mM), and CuSO₄ (e.g., 0.2 mM) in the chosen reaction solvent.

  • Initiate the Reaction:

    • Initiate the reaction by adding sodium ascorbate (e.g., 2 mM).

    • Allow the reactions to proceed for a set period (e.g., 1 hour) at room temperature.

  • Quench the Reaction:

    • Stop the reaction by adding a chelating agent like EDTA or by diluting the reaction mixture with a solvent that will halt the reaction.

  • HPLC Analysis:

    • Inject an aliquot of each reaction mixture into the HPLC system.

    • Develop a separation method that resolves the starting materials (azide and alkyne) from the triazole product.

    • Quantify the peak areas of the remaining azide and the formed product.

  • Data Analysis:

    • Calculate the reaction yield for each azide dye by comparing the amount of product formed to the initial amount of the limiting reactant.

Visualizing Experimental Workflows

To further clarify the experimental design and the underlying chemical principles, the following diagrams are provided.

Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Click Reaction cluster_analysis 3. Analysis cluster_comparison 4. Comparison Azide_Dyes Azide Dyes (this compound, FAM-N3, etc.) Reaction_Mix Reaction Mixture Azide_Dyes->Reaction_Mix Alkyne Alkyne Substrate Alkyne->Reaction_Mix Catalyst Catalyst System (CuSO4, NaAsc, Ligand) Catalyst->Reaction_Mix Kinetics Kinetic Analysis (Fluorogenic Assay) Reaction_Mix->Kinetics Yield Yield Analysis (HPLC) Reaction_Mix->Yield Data_Table Quantitative Data Comparison Table Kinetics->Data_Table Yield->Data_Table Click_Chemistry_Mechanism Azide R1-N3 Triazole Triazole Product Azide->Triazole Alkyne R2-C≡CH Alkyne->Triazole Copper Cu(I) Copper->Triazole catalyst

References

A Researcher's Guide to Fluorescent Probes for Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance and Application

Bioorthogonal chemistry has revolutionized our ability to study biological processes in their native environments by enabling the specific labeling of biomolecules in living systems.[1][2][3] At the heart of this technology are fluorescent probes that, upon reacting with a bioorthogonally introduced functional group, illuminate specific targets within the complex cellular milieu.[1][4] This guide provides a comparative overview of the most prominent fluorescent probes used in bioorthogonal chemistry, focusing on the inverse-electron-demand Diels-Alder (IEDDA) reaction, Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), and the Staudinger Ligation. We present key performance metrics, detailed experimental protocols, and visualizations to aid in the selection of the optimal probe for your research needs.

Key Bioorthogonal Reactions: A Performance Overview

The choice of a bioorthogonal reaction is critical and depends on factors like reaction speed, biocompatibility, and the availability of suitable probes. The IEDDA reaction, often called tetrazine ligation, is renowned for its exceptionally fast kinetics.[2][5] SPAAC offers a robust and widely used copper-free click chemistry alternative, while the Staudinger ligation represents one of the foundational bioorthogonal reactions, though it is often hampered by slower kinetics.[4][6][7]

A significant advancement in probe design is the development of "fluorogenic" or "turn-on" probes.[2][3] These probes are initially non-fluorescent (quenched) and become brightly fluorescent only after reacting with their target.[8] This strategy dramatically improves the signal-to-background ratio, often eliminating the need for wash steps in imaging experiments.[9][10][11] Quenching mechanisms include Förster Resonance Energy Transfer (FRET), Photoinduced Electron Transfer (PeT), and Through-Bond Energy Transfer (TBET).[8][12]

Diagram: General Bioorthogonal Labeling Workflow

G cluster_0 Step 1: Introduce Chemical Reporter cluster_1 Step 2: Bioorthogonal Reaction cluster_2 Step 3: Imaging A Metabolic Labeling (e.g., unnatural amino acid/sugar) C Biomolecule of Interest (Protein, Glycan, etc.) A->C B Genetic Code Expansion (unnatural amino acid) B->C D Add Fluorogenic Probe (e.g., Tetrazine-Dye) E Labeled Biomolecule (Fluorescence Activated) D->E 'Click' F Fluorescence Microscopy (Live-cell, Super-resolution) E->F

Caption: Workflow for labeling and imaging biomolecules using bioorthogonal chemistry.

Tetrazine Ligation (Inverse-Electron-Demand Diels-Alder)

The reaction between a tetrazine and a strained alkene or alkyne (like trans-cyclooctene, TCO) is the fastest known bioorthogonal reaction, with second-order rate constants reaching up to 10⁷ M⁻¹s⁻¹.[5] This rapid kinetic profile makes it ideal for labeling low-abundance targets and for in vivo imaging.[5][10]

Many tetrazine-based probes are fluorogenic, where the tetrazine moiety quenches the fluorescence of a conjugated dye. The IEDDA reaction destroys the tetrazine, restoring fluorescence and leading to a significant "turn-on" signal.[2][13]

Performance Data: Tetrazine-Based Fluorogenic Probes
Probe Name/ClassFluorophoreDienophileRate Constant (k₂) (M⁻¹s⁻¹)Quantum Yield (Φ) (Quenched)Quantum Yield (Φ) (Activated)Fluorescence Turn-on (Fold)Reference
o-TzR RhodamineBCNN/A0.003 (0.3%)N/A95[9][14][15]
o-TzSiR Silicon RhodamineBCNN/A0.007 (0.7%)N/A45[9][14]
BODIPY-Tz BODIPYTCO~30,000LowHigh>1600[8]
H-Tz CoumarinTCO~2,000N/AN/A>100[10]

Note: N/A indicates data not specified in the cited sources. Rate constants are highly dependent on the specific tetrazine and dienophile pair.

Diagram: Tetrazine Ligation Fluorogenic Activation

G Probe Tetrazine-Fluorophore Conjugate (Quenched State) Reaction IEDDA Reaction Probe->Reaction Quenched_State Low Fluorescence (Energy Transfer to Tetrazine) Probe->Quenched_State Target Biomolecule with Strained Alkene (TCO) Target->Reaction Product Labeled Biomolecule (Fluorescent 'On' State) Reaction->Product On_State High Fluorescence (Tetrazine destroyed) Product->On_State

Caption: Activation mechanism of a tetrazine-based fluorogenic probe upon reaction.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

SPAAC is a highly popular copper-free click reaction that involves the cycloaddition of a strained cyclooctyne with an azide.[16][17][18] While generally slower than tetrazine ligations, SPAAC is still highly efficient and bioorthogonal. Probes for SPAAC often involve incorporating a fluorophore into the cyclooctyne scaffold or attaching it via a linker. Fluorogenic SPAAC probes have been developed, for instance, where the cyclooctyne itself is fluorescent until the reaction with an azide quenches it, providing a "fluoro-switch".[16][18]

Performance Data: SPAAC Probes
Probe Name/ClassFluorophoreRate Constant (k₂) (M⁻¹s⁻¹)Key FeatureReference
DIBO-based N/A (can be tagged)~0.1 - 1.0Widely used, stable cyclooctyne[16][18]
DBCO-AF488 Alexa Fluor 488~0.3Commercially available, bright dye[18]
Fluorescent Ketone/Oxime Cyclooctynes IntrinsicIncreased with oxidation"Fluoro-switch" - fluorescence is quenched upon reaction[16][18]

Staudinger Ligation

The Staudinger ligation is a classic bioorthogonal reaction between a phosphine and an azide.[4][12] While foundational to the field, its use in live-cell imaging has been challenged by its relatively slow reaction kinetics and the potential for phosphine oxidation under physiological conditions.[4][6][7] However, clever probe designs have emerged to address these issues. FRET-based fluorogenic phosphine probes, for example, can exhibit a very high turn-on ratio upon ligation.[12]

Performance Data: Staudinger Ligation Probes
Probe Name/ClassFluorophoreQuantum Yield (Φ) (Activated)Fluorescence Turn-on (Fold)Key LimitationReference
FRET-based Phosphine Fluorescein / Disperse Red 10.64>170Slow kinetics may limit in vivo use[12]
Phosphine-Coumarin CoumarinN/A~60Prone to air oxidation, causing background[12]

Diagram: Comparison of Reaction Kinetics

G cluster_kinetics Relative Reaction Speed cluster_rate Approx. Rate Constants (k₂) Staudinger Staudinger Ligation (Slowest) SPAAC SPAAC (Fast) r1 0.001 - 0.01 M⁻¹s⁻¹ Staudinger->r1 IEDDA Tetrazine Ligation (Fastest) r2 0.1 - 10 M⁻¹s⁻¹ SPAAC->r2 r3 10³ - 10⁷ M⁻¹s⁻¹ IEDDA->r3

Caption: Comparative kinetics of major bioorthogonal reactions.

Experimental Protocols: A General Guide for Live-Cell Labeling

The following is a generalized protocol for labeling intracellular proteins in mammalian cells using bioorthogonal chemistry. Note: Optimal concentrations, incubation times, and conditions must be determined empirically for each specific probe, cell line, and target protein.

Part 1: Incorporation of the Bioorthogonal Reporter

This is typically achieved by introducing an unnatural amino acid (UAA) bearing the reactive group (e.g., a strained alkyne/alkene or an azide) into a target protein via genetic code expansion.[19][20]

  • Cell Culture: Plate mammalian cells (e.g., HEK293T, HeLa) on a suitable imaging dish (e.g., glass-bottom 24-well plate) to achieve 50-70% confluency on the day of transfection.

  • Transfection: Co-transfect cells with:

    • A plasmid encoding the protein of interest, modified to contain an amber stop codon (TAG) at the desired labeling site.

    • A plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for the chosen UAA.

  • UAA Incubation: Following transfection (typically 6-8 hours), replace the medium with fresh medium supplemented with the UAA (e.g., 0.5-1.0 mM of an alkyne- or alkene-bearing lysine derivative).

  • Expression: Incubate the cells for 24-48 hours to allow for expression of the UAA-containing protein.

Part 2: Fluorescent Labeling with Bioorthogonal Probe
  • Probe Preparation: Prepare a stock solution of the fluorescent probe (e.g., a tetrazine-dye conjugate) in anhydrous DMSO. Dilute the probe to its final working concentration (typically 1-10 µM) in pre-warmed, serum-free cell culture medium or PBS immediately before use.

  • Cell Washing: Gently wash the cells two to three times with warm PBS to remove residual culture medium and unincorporated UAA.

  • Labeling Reaction: Add the probe-containing medium to the cells and incubate at 37°C. Incubation times vary greatly depending on the reaction kinetics:

    • Tetrazine Ligation: 5-30 minutes.

    • SPAAC: 30-120 minutes.

    • Staudinger Ligation: Several hours.

  • Washing (Optional): For non-fluorogenic or poorly quenched probes, wash the cells two to three times with warm PBS or medium to remove excess unbound probe. For highly fluorogenic probes, this "no-wash" step may be skipped.[9][10]

  • Imaging: Replace the labeling solution with a suitable imaging buffer (e.g., phenol red-free medium or buffered saline). Image the cells using a fluorescence microscope equipped with appropriate filters for the chosen fluorophore.

This guide provides a foundational comparison to aid in the rational selection of fluorescent probes for bioorthogonal chemistry. The rapid evolution of this field continues to yield probes with improved kinetics, brightness, and photostability, further expanding the toolkit for visualizing life at the molecular level.[4][21]

References

Safety Operating Guide

Proper Disposal of CY5-N3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is paramount for ensuring a safe laboratory environment and adhering to regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of CY5-N3 (Sulfo-Cyanine5-azide), a fluorescent dye commonly used in molecular biology and imaging applications. While this compound is not classified as a hazardous substance, proper disposal protocols are essential to maintain best practices in laboratory safety.[1]

Immediate Safety and Handling

Before initiating any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes a standard lab coat, safety goggles, and chemical-resistant gloves. All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the essential steps for the safe disposal of this compound waste, including aqueous solutions, organic solvent solutions, and contaminated solid materials.

Step 1: Waste Segregation

Proper segregation of chemical waste at the source is critical to ensure safe handling and disposal.

  • Aqueous Waste: Collect all aqueous solutions containing this compound in a designated, clearly labeled, and leak-proof container. This includes buffer solutions and any aqueous washes from experimental procedures.

  • Organic Solvent Waste: If this compound is dissolved in organic solvents such as DMSO or DMF, this waste must be collected in a separate, compatible container designated for flammable or organic waste.

  • Solid Waste: Any solid materials contaminated with this compound, such as pipette tips, microfuge tubes, and gloves, should be collected in a designated solid waste container lined with a chemically resistant bag.

Step 2: Container Labeling

All waste containers must be accurately and clearly labeled. The label should include:

  • The full chemical name: "this compound (Sulfo-Cyanine5-azide)"

  • The solvent composition (e.g., "Aqueous solution," "DMSO solution")

  • The approximate concentration of this compound

  • The hazard class (e.g., "Non-hazardous chemical waste," or as required by your institution)

  • The date of accumulation

Step 3: Storage of Waste

Store waste containers in a designated, secure, and well-ventilated secondary containment area away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[1] This prevents accidental spills and reactions.

Step 4: Scheduling Waste Pickup

Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for the collected chemical waste. Do not dispose of this compound waste down the drain or in the regular trash.[2] Adherence to institutional and local regulations for chemical waste disposal is mandatory.[2]

Quantitative Data Summary

The following table summarizes key quantitative and qualitative parameters for the safe handling and disposal of this compound.

ParameterValue/InformationSource
CAS Number 1621101-43-6[1]
Molecular Formula C36H46N6O7S2[1]
Hazard Classification Not a hazardous substance or mixture[1]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents[1]
Recommended Storage -20°C, protect from light[1]
Spill Cleanup Absorb with liquid-binding material, decontaminate with alcohol[1]

Experimental Protocols

Spill Decontamination Protocol:

In the event of a this compound spill, the following procedure should be followed:

  • Ensure the area is well-ventilated and restrict access to the spill site.

  • Wearing appropriate PPE, absorb the spill with an inert, absorbent material such as diatomite or universal binders.[1]

  • Collect the contaminated absorbent material and place it in a sealed container for hazardous waste disposal.

  • Decontaminate the spill surface by scrubbing with alcohol.[1]

  • Dispose of all contaminated cleaning materials as solid chemical waste.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

CY5_N3_Disposal_Workflow start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type aqueous Aqueous Solution waste_type->aqueous Aqueous organic Organic Solvent Solution waste_type->organic Organic solid Contaminated Solid Waste waste_type->solid Solid collect_aqueous Collect in Aqueous Waste Container aqueous->collect_aqueous collect_organic Collect in Organic Waste Container organic->collect_organic collect_solid Collect in Solid Waste Container solid->collect_solid label_container Label Container Correctly collect_aqueous->label_container collect_organic->label_container collect_solid->label_container store_waste Store in Secondary Containment label_container->store_waste schedule_pickup Contact EHS for Pickup store_waste->schedule_pickup end End: Proper Disposal schedule_pickup->end

Caption: Workflow for the proper segregation and disposal of this compound waste.

References

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